molecular formula C14H13NO B143641 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS No. 99614-64-9

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

カタログ番号: B143641
CAS番号: 99614-64-9
分子量: 211.26 g/mol
InChIキー: AGQJDIDJKSFVTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

特性

IUPAC Name

9-methyl-3-methylidene-1,2-dihydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9-7-8-12-13(14(9)16)10-5-3-4-6-11(10)15(12)2/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQJDIDJKSFVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(=C)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244167
Record name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99614-64-9
Record name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ONDANSETRON OLEFIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,9-TETRAHYDRO-9-METHYL-3-METHYLENE-4H-CARBAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098F00IT8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

[1]

Executive Summary

This technical guide details the structural elucidation of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one , a critical intermediate and regulated impurity (EP Impurity D) in the synthesis of the antiemetic drug Ondansetron.[1]

In drug development, this molecule represents a "structural gatekeeper."[1] Its formation via the elimination of a Mannich base confirms the successful activation of the C3 position, while its complete conversion is required to meet ICH Q3A impurity guidelines.[1] This guide provides a self-validating analytical framework to confirm its identity, distinguishing it from its precursor (the ketone) and the final API.[1]

Synthesis & Structural Context

To elucidate the structure, one must understand its origin.[1] The molecule is formed via an elimination reaction from a C3-Mannich base intermediate.[1]

  • Precursor: 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one.[1][2][3][4][5][6][7][8]

  • Transformation: A Mannich reaction introduces an amine side chain, which undergoes Hofmann-type elimination to yield the exocyclic methylene group.[1]

  • Target Structure: A tricyclic carbazole core with a conjugated enone system.[1]

Diagram 1: Synthesis & Origin Pathway

SynthesisPathStartStarting Material(Carbazol-4-one)MannichMannich BaseIntermediateStart->Mannich+ CH2O + AmineTargetTarget Molecule(3-Methylene-carbazol-4-one)Mannich->TargetElimination(- HNR2)OndansetronOndansetron(API)Target->Ondansetron+ 2-Methylimidazole(Michael Addition)

Caption: The "Target Molecule" is the electrophilic alkene intermediate (Impurity D) formed prior to the final Michael addition.

Analytical Strategy: The Elucidation Protocol

The elucidation logic rests on detecting the loss of symmetry at C3 and the appearance of the exocyclic alkene .[1]

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and degree of unsaturation.

  • Protocol: ESI-TOF or Orbitrap in Positive Mode.[1]

  • Target Data:

    • Formula:

      
      
      
    • Exact Mass ([M+H]+): 212.1070 Da.[1]

    • RDB (Ring Double Bond) Equivalent: 9 (Carbazole core = 7, Ketone = 1, Exocyclic Alkene = 1).[1]

  • Validation: A mass shift of -2 Da relative to the methyl-analog impurity (if present) or +12 Da from the starting ketone.[1]

Infrared Spectroscopy (FT-IR)

Objective: Identify the conjugated enone system.

  • Key Diagnostic Bands:

    • C=O Stretch: ~1655–1665 cm⁻¹ (Lower frequency than non-conjugated ketone due to conjugation with the exocyclic double bond).[1]

    • C=C Stretch (Exocyclic): ~1620 cm⁻¹ (Distinct sharp band).[1]

    • C-H Stretch (Alkene): >3000 cm⁻¹ (Weak shoulder).[1]

Nuclear Magnetic Resonance (NMR)

This is the definitive tool.[1] The focus is on the exocyclic methylene protons .

1H NMR (Proton) - The "Fingerprint"
  • Solvent:

    
     or 
    
    
    .[1]
  • Critical Signals:

    • Exocyclic Methylene (

      
      ):  Look for two distinct singlets  (or very fine doublets) in the olefinic region, typically between 5.2 ppm and 6.3 ppm .[1]
      
      • Differentiation: In the starting material, C3 is a

        
         appearing as a multiplet/triplet upfield (~2.7 ppm).[1] The shift to the downfield olefinic region is the primary proof of structure.[1]
        
      • Geminal Coupling: The two protons are magnetically non-equivalent due to the fixed geometry of the ring, often separated by 0.5–1.0 ppm.[1]

    • N-Methyl Group: A strong singlet at ~3.7 ppm .[1]

    • Aromatic Zone: Four protons (H5–H8) in the 7.2–8.2 ppm range.[1] H5 (closest to carbonyl) is typically the most deshielded doublet (~8.1 ppm).[1]

    • Aliphatic Ring: Two methylene groups (

      
       at C1 and C2) appearing as triplets/multiplets around 2.6–3.2 ppm.[1]
      
13C NMR (Carbon)
  • Carbonyl (C4): ~180–185 ppm.[1]

  • Exocyclic Alkene:

    • Quaternary C3: ~135–140 ppm.[1]

    • Terminal Methylene (

      
      ):  ~115–125 ppm (DEPT-135 negative phase).[1]
      
2D NMR Correlations (Connectivity)

To rigorously prove the position of the double bond:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The exocyclic protons must show a strong correlation to the Carbonyl Carbon (C4) and the C2 Methylene Carbon .[1]

    • This rules out isomerization to the endocyclic double bond (which would have only one olefinic proton and different connectivity).[1]

Definitive Confirmation: X-Ray Crystallography

While NMR provides solution-state proof, X-ray diffraction (XRD) offers absolute configuration and solid-state confirmation.[1]

  • Reference Standard: The crystal structure of this specific intermediate has been solved and reported.

  • Lattice Data: Monoclinic system, space group

    
    .[1][6]
    
  • Citation: Ke, Y.-J., et al. "Crystal structure of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO."[1][6] Z. Kristallogr. NCS 236.3 (2021): 541–542.[1][6]

  • Significance: This publication serves as the "Gold Standard" reference for verifying your synthesized or isolated material.[1]

Impurity Differentiation Table

Use this table to validate your analytical results against potential confounders.

FeatureTarget: 3-Methylene IntermediateStarting Material (Ketone)Ondansetron (API)
MW 211.26199.25293.36
1H NMR (Olefinic) Two singlets (5.0–6.5 ppm) NoneImidazole protons (6.9–7.2 ppm)
1H NMR (C3) Quaternary (No H at C3)

Multiplet
CH Multiplet (Methine)
HPLC RT Distinct (typically RRT ~0.8-0.[1]9)Early elutingLate eluting
Appearance White/Off-white solidWhite solidWhite solid

Experimental Workflow Diagram

Diagram 2: Elucidation Logic Flow

ElucidationLogicSampleUnknown Sample(Isolated Solid)MSStep 1: HRMSTarget: m/z 212.1070Sample->MSIRStep 2: FT-IRCheck: 1620 cm-1 (C=C)MS->IRNMRStep 3: 1H NMRCritical Decision PointIR->NMRDecisionOlefinic Signals@ 5.2-6.3 ppm?NMR->DecisionPassConfirm Structure:3-Methylene-carbazol-4-oneDecision->PassYes (2 Singlets)FailReject:Likely Starting Materialor PolymerDecision->FailNo (Multiplets only)

Caption: Logical decision tree for confirming the identity of the methylene intermediate.

References

  • Ke, Y.-J., Li, G.-Q., Ke, Y.-J., Liang, P.-J., Wang, P.-C., & Xian, S.-H. (2021).[1][6] Crystal structure of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO.[1][6] Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 541–542.[1][6] [Link]

  • European Pharmacopoeia (Ph.[1][2][7] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph. (Defines Impurity D specifications).

  • PubChem . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1][2][3][5][6][7][9] [Link][1]

  • Kim, M. Y., et al. (1997).[1] Synthesis of Ondansetron. Heterocycles, 45, 2041.[1][3] (Describes the Mannich/Elimination chemistry).

Technical Whitepaper: Physicochemical Profiling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and critical reactivity of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9).[1] This compound is a vital intermediate and a pharmacopeial impurity (Impurity D) in the manufacturing of Ondansetron.[1]

Common Designation: Ondansetron Impurity D / Related Compound D Role: Key Synthetic Intermediate & Michael Acceptor Impurity[1]

Executive Summary

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one is the penultimate intermediate in the synthesis of the antiemetic drug Ondansetron.[1][2] Structurally, it is an


-unsaturated ketone  featuring an exocyclic double bond.[1] This structural motif confers high electrophilicity, making the compound a potent Michael acceptor. While this reactivity is exploited to attach the imidazole side chain of Ondansetron, it also presents stability challenges (dimerization) and toxicological alerts (genotoxicity potential) that require rigorous control in drug substances.[1]

Chemical Identity & Structural Analysis[1][3][4]

PropertySpecification
IUPAC Name 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one
CAS Number 99614-64-9
Molecular Formula

Molecular Weight 211.26 g/mol
Pharmacopeial Status EP Impurity D; USP Related Compound D
Structural Alert Exocyclic methylene (

-unsaturated ketone)
Structural Diagram

The following diagram illustrates the core carbazole structure and the reactive exocyclic methylene group responsible for its electrophilic nature.

ChemicalStructure Carbazole Carbazole Core (Aromatic System) Ketone C4 Ketone (Carbonyl) Carbazole->Ketone C4 Position N_Methyl N9 Methyl Group Carbazole->N_Methyl N-Alkylation Methylene C3 Exocyclic Methylene (Reactive Site) Ketone->Methylene Conjugation (Michael Acceptor)

Caption: Structural decomposition highlighting the conjugated system that defines the compound's reactivity.

Physicochemical Properties[4][5][6][7][8][9][10]

The physical state and solubility profile are governed by the planar aromatic carbazole system and the polar ketone functionality.

PropertyValue / DescriptionNote
Physical State Crystalline SolidWhite to off-white powder
Melting Point 182 – 185 °CSharp melting range indicates high crystallinity
Boiling Point ~394 °CPredicted (decomposes before boiling)
Density ~1.18 g/cm³Predicted
Solubility Soluble in DMSO, DMF, ChloroformLimited solubility in water; soluble in organic solvents
LogP ~2.7Moderate lipophilicity
pKa Non-ionizable in physiological rangeLacks basic amine (unlike Ondansetron)

Spectral Characterization

Identification relies on distinguishing the exocyclic methylene protons from the aromatic signals of the carbazole ring.

  • 
    H NMR (Diagnostic Signals): 
    
    • 
       ~5.0 – 6.5 ppm:  Two distinct singlets (or fine doublets) corresponding to the geminal vinyl protons (
      
      
      
      ).[1] This is the most critical purity marker.
    • 
       ~3.7 ppm:  Singlet (3H) for the 
      
      
      
      -methyl group.[1]
    • 
       ~7.0 – 8.2 ppm:  Multiplet corresponding to the 4 aromatic protons of the carbazole benzo-ring.
      
    • 
       ~2.8 – 3.5 ppm:  Methylene protons of the tetrahydro-ring (
      
      
      
      and
      
      
      ).[1]
  • Infrared Spectroscopy (IR):

    • ~1650 cm

      
      :  Strong carbonyl (
      
      
      
      ) stretching, shifted to lower wavenumbers due to conjugation with the alkene and aromatic ring.[1]
    • ~1620 cm

      
      : 
      
      
      
      stretching of the exocyclic double bond.[1]

Synthesis & Reactivity Profile[1][9]

Formation Pathway

This compound is generated via a Mannich reaction followed by elimination. It is the "activated" intermediate that captures the imidazole nucleophile.

SynthesisPathway Start 1,2,3,9-Tetrahydro-9-methyl- 4H-carbazol-4-one MannichBase Mannich Base Intermediate (Impurity A) Start->MannichBase Aminomethylation Reagents Reagents: Formaldehyde + Amine (Mannich) Reagents->MannichBase Elimination Elimination of Amine (Thermal/Acidic) MannichBase->Elimination Target 1,2,3,9-Tetrahydro-9-methyl- 3-methylene-4H-carbazol-4-one (Impurity D) Elimination->Target - HNR2 Reaction Michael Addition (+ 2-Methylimidazole) Target->Reaction Product Ondansetron Reaction->Product C-N Bond Formation

Caption: Synthesis pathway showing the generation of the methylene intermediate (Impurity D) and its conversion to Ondansetron.

Reactivity & Stability
  • Michael Acceptor Activity: The exocyclic double bond at C3 is highly electrophilic. It reacts rapidly with nucleophiles (thiols, amines, imidazoles).[1]

  • Dimerization: In the absence of a nucleophile, the compound can undergo self-reaction (Diels-Alder type or radical dimerization) to form high molecular weight impurities (e.g., Impurity E/F analogues).[1]

  • Stability: It is stable in solid form when stored cold (2-8°C) and protected from light.[1] In solution, particularly protic solvents, it may degrade or polymerize over time.[1]

Analytical Methodologies

Separation of this non-basic impurity from the basic drug substance (Ondansetron) requires specific chromatographic conditions.[1]

  • Technique: Reverse Phase HPLC (RP-HPLC).[1]

  • Column: C18 (Octadecylsilane), e.g., Waters Symmetry or Agilent Zorbax.[1]

  • Mobile Phase: Phosphate buffer (pH ~3.5) : Acetonitrile gradient.

    • Note: Low pH suppresses the ionization of silanols but does not affect the non-ionizable Impurity D.

  • Detection: UV at 216 nm or 248 nm (Carbazole absorption max).[1]

  • Relative Retention Time (RRT): Typically elutes before Ondansetron (RRT ~0.4 - 0.5 depending on method) due to the lack of the bulky, basic imidazole group.[1]

Safety & Toxicology

  • GHS Classification:

    • Acute Tox. 3 (H301): Toxic if swallowed.[1]

    • Skin Sens. 1 (H317): May cause an allergic skin reaction.[1]

  • Genotoxicity Alert: As an

    
    -unsaturated ketone, it is a structural alert for genotoxicity (potential alkylation of DNA).[1] However, in the context of Ondansetron manufacturing, it is a controlled process impurity with strict limits (typically < 0.15% or lower per ICH Q3A/Q3B).[1]
    

References

  • European Pharmacopoeia (Ph. Eur.) , "Ondansetron Hydrochloride Dihydrate Monograph," European Directorate for the Quality of Medicines.

  • United States Pharmacopeia (USP) , "Ondansetron Hydrochloride: Related Compound D," USP-NF Online.[1] [1]

  • PubChem , "1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Compound Summary)," National Center for Biotechnology Information.[1] [1]

  • LGC Standards , "Ondansetron Impurity D Reference Standard Data Sheet," LGC Group.

  • ChemicalBook , "CAS 99614-64-9 Properties and Data," ChemicalBook Database.[1]

Sources

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS number 99614-64-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 99614-64-9 Common Designation: Ondansetron Impurity D (EP) / Related Compound D (USP)[1][2][3][4][5]

Executive Summary

This technical guide provides a comprehensive analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9).[2][4][5] While primarily known as Ondansetron Impurity D , this molecule serves a dual role in pharmaceutical chemistry: it is the critical electrophilic intermediate in the synthesis of the 5-HT3 antagonist Ondansetron, and a degradation product that poses stability challenges.[2]

For drug development professionals, understanding the reactivity of the exocyclic methylene group—a potent Michael acceptor—is essential for controlling genotoxic risks (ICH M7) and ensuring API purity.[2] This guide details its formation mechanisms, analytical separation strategies, and handling protocols.

Chemical Architecture & Reactivity

The core structure of CAS 99614-64-9 features a carbazol-4-one scaffold with an exocyclic double bond at the C3 position.[2] This


-unsaturated ketone system drives its chemical behavior.[2]
The Michael Acceptor Motif

The exocyclic methylene group creates an electron-deficient center at the


-carbon.[2] In the synthesis of Ondansetron, this reactivity is exploited to attach the 2-methylimidazole nucleophile.[2] However, this same reactivity classifies the molecule as a structural alert for potential genotoxicity (PGI), as it can alkylate biological nucleophiles (e.g., DNA bases, cysteine residues).
Physical Properties
PropertyDataNote
Molecular Formula

-
Molecular Weight 211.26 g/mol -
Appearance Off-white to pale yellow solidLight sensitive
Solubility Chloroform, DMSO, MethanolLipophilic relative to Ondansetron
Melting Point ~145–150 °CVaries by crystal habit
Reactivity High (Electrophile)Prone to polymerization or oxidation

Synthesis & Formation Pathways

Understanding the genesis of Impurity D is critical for process control.[2] It is formed via a Mannich reaction followed by elimination, or through the degradation of Ondansetron.[2]

Synthetic Route (Forward Reaction)

The industrial synthesis typically involves:

  • Mannich Reaction: Reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and a secondary amine (e.g., dimethylamine or morpholine).[2]

  • Elimination: Thermal elimination of the amine creates the exocyclic methylene intermediate (CAS 99614-64-9).[2]

  • Michael Addition: Conjugate addition of 2-methylimidazole yields Ondansetron.[2]

Degradation Pathway (Reverse Reaction)

Under thermal stress or specific pH conditions, Ondansetron can undergo a Retro-Michael reaction , ejecting the imidazole group and reverting to the methylene impurity (Impurity D).[2]

Pathway Visualization

Ondansetron_Pathway Start Carbazol-4-one (Starting Material) Mannich Mannich Base (Intermediate) Start->Mannich + CH2O / Amine ImpurityD Impurity D (CAS 99614-64-9) Exocyclic Methylene Mannich->ImpurityD Thermal Elimination (- Amine) Ondansetron Ondansetron (API) ImpurityD->Ondansetron Michael Addition (+ Imidazole) Ondansetron->ImpurityD Retro-Michael (Degradation) Imidazole 2-Methylimidazole Imidazole->ImpurityD Reactant

Figure 1: The central role of CAS 99614-64-9 (Impurity D) as both a synthetic precursor and a degradation product of Ondansetron.[2]

Analytical Characterization & Control

Detecting CAS 99614-64-9 requires separating a lipophilic, neutral ketone (Impurity D) from a basic, polar API (Ondansetron).[2]

HPLC Method Development Strategy
  • Stationary Phase: A C18 or Phenyl-Hexyl column is recommended.[2] The methylene group increases hydrophobicity, causing Impurity D to elute after Ondansetron in reverse-phase systems lacking ion-pairing agents.[2]

  • Mobile Phase: Phosphate buffer (pH 3.0–4.[2]0) is critical to protonate the imidazole on Ondansetron (reducing its retention) while leaving Impurity D unaffected (neutral).[2]

  • Detection: UV at 249 nm or 216 nm.[2]

Standardized HPLC Protocol (Adapted from USP/EP)

This protocol separates Impurity D from Ondansetron and other related compounds (A, C).[2]

ParameterCondition
Column L1 (C18),

mm, 5

Mobile Phase A Phosphate Buffer pH 3.5 (approx. 10 mM

)
Mobile Phase B Acetonitrile (ACN)
Mode Isocratic or Gradient (Recommended: 80:20 Buffer:ACN initially)
Flow Rate 1.5 mL/min
Detection UV @ 216 nm (High Sensitivity) or 249 nm (Selectivity)
Retention Order Ondansetron (

min) < Impurity D (

min)

Note: In some isocratic methods (USP), Impurity C and D elute closely.[2] A gradient increasing ACN to 50% after the main peak ensures Impurity D elutes as a sharp peak.

Experimental Protocols

Protocol: Isolation/Synthesis of Impurity D

For use as a reference standard.

Reagents:

  • 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (20 g)[2]

  • Paraformaldehyde (3.5 g)[2]

  • Dimethylamine hydrochloride (9.0 g)[2]

  • Acetic Acid (Glacial)[2][6]

Workflow:

  • Mannich Formation: Dissolve the carbazolone starting material in glacial acetic acid.[2] Add paraformaldehyde and dimethylamine HCl.[2]

  • Reflux: Heat the mixture to 90–100°C for 2–4 hours. This drives both the Mannich reaction and the subsequent in situ elimination of the amine to form the methylene double bond.[2]

  • Work-up: Cool the reaction mixture. The exocyclic methylene compound (Impurity D) often precipitates upon addition of water due to its low solubility compared to the amine salts.[2]

  • Purification: Filter the solid. Recrystallize from methanol or ethyl acetate to remove unreacted starting material.[2]

  • Validation: Confirm structure via

    
    -NMR (Look for geminal vinylic protons at 
    
    
    
    5.0–6.5 ppm).
Analytical Workflow Visualization

Analytical_Workflow cluster_detection Detection & Logic Sample API Sample (Ondansetron HCl) Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep HPLC HPLC Separation (C18, pH 3.5 Buffer/ACN) Prep->HPLC UV UV Detection (216 nm) HPLC->UV Peak_API Peak @ ~5 min (Ondansetron) UV->Peak_API Peak_ImpD Peak @ ~15 min (Impurity D) UV->Peak_ImpD Result Quantitation (Limit: NMT 0.1%) Peak_ImpD->Result Calc % Area

Figure 2: Analytical logic for separating the neutral Impurity D from the basic API.

Regulatory & Safety Implications

  • ICH M7 Classification: As a Michael acceptor, Impurity D is structurally alerting for genotoxicity. However, if it is a metabolite or controlled below the Threshold of Toxicological Concern (TTC), it is manageable.

  • Pharmacopoeial Limits:

    • EP/BP: Limit is typically NMT 0.1% (or 0.15% depending on dose).[2]

    • USP: Listed as "Related Compound D".[2][3][4][5][7]

  • Handling: Use proper PPE (gloves, mask).[2] Avoid inhalation of dust.[2] Compounds with exocyclic methylene groups can be skin sensitizers (H317).[2]

References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph 2016. [2]

  • U.S. Pharmacopeia (USP) . Ondansetron Hydrochloride: Related Compounds. [2]

  • PubChem . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CID 11790505).[1][2] [2]

  • Kim, M. Y., et al. (1997).[2] Synthesis of Ondansetron. Heterocycles, 45, 2041.[6] (Cited for Mannich base elimination mechanism).[2]

  • SynZeal Research . Ondansetron Impurity D Structural Data. [2]

Sources

Biological Activity of Carbazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbazole scaffold (9H-carbazole) represents a "privileged structure" in medicinal chemistry due to its tricyclic, planar electronic architecture which mimics purine bases and indole alkaloids. This guide dissects the biological utility of carbazole derivatives, moving beyond basic screening to the molecular mechanisms driving their efficacy in oncology, antimicrobial resistance, and metabolic regulation. It is designed for scientists requiring actionable protocols and mechanistic clarity.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The biological versatility of carbazole stems from its ability to intercalate into DNA and interact with the hydrophobic pockets of enzymes (e.g., Kinases, Topoisomerases).

The Pharmacophore Map

The carbazole nucleus consists of two benzene rings fused to a central pyrrole ring. Rational design focuses on three primary vectors:

  • N9-Position: Critical for solubility and pharmacokinetic tuning. Substitution here often dictates bioavailability and membrane permeability.

  • C3/C6-Positions: The most reactive sites for electrophilic substitution. Functionalization here extends the conjugation length, crucial for DNA intercalation and optical properties (ROS generation).

  • Ring Fusion: Annulation (e.g., pyrido[4,3-b]carbazole in Ellipticine) locks the molecule into a planar conformation essential for DNA minor groove binding.

SAR Visualization

The following diagram illustrates the functional logic of the carbazole scaffold.

CarbazoleSAR Core Carbazole Scaffold (Tricyclic Aromatic) N9 N9-Substitution (Solubility & PK) Core->N9 C3_C6 C3/C6-Functionalization (Electronic Tuning & Binding) Core->C3_C6 Fusion Ring Fusion (e.g., Pyridine -> Ellipticine) Core->Fusion Target3 Membrane Disruption (Cationic Amphiphilicity) N9->Target3 Cationic chains Target2 Kinase Inhibition (ATP Pocket) C3_C6->Target2 Modulates H-bonding Target1 DNA Intercalation (Planarity) Fusion->Target1 Enhances

Figure 1: Structural logic of carbazole derivatives linking chemical modification to biological targets.

Part 2: Therapeutic Focus – Oncology

Carbazole alkaloids like Ellipticine and Mahanine are potent anticancer agents. Their mechanisms are distinct, necessitating different evaluation protocols.

Mechanism 1: DNA Intercalation & Topoisomerase II Inhibition

Ellipticine derivatives (e.g., 9-hydroxyellipticine) function as intercalating agents . They slide between base pairs, causing DNA unwinding and stabilizing the "cleavable complex" of Topoisomerase II (Topo II), leading to double-strand breaks and apoptosis.

Key Insight: Unlike simple poisons, recent derivatives (e.g., ET-1) act as catalytic inhibitors, preventing the enzyme from binding DNA initially, which reduces secondary malignancies associated with traditional poisons like etoposide.

Mechanism 2: Multi-Kinase Modulation (Mahanine)

Mahanine, a pyranocarbazole, bypasses simple DNA damage. It induces apoptosis by disrupting the mitochondrial membrane potential (


) and inhibiting the PI3K/AKT/mTOR axis. It is particularly effective in drug-resistant lung cancer (A549-TR cells) by downregulating KRAS.
Signaling Pathway Visualization

The following diagram details the apoptotic cascade triggered by Mahanine.

MahaninePathway Mahanine Mahanine (Carbazole Alkaloid) PI3K PI3K/AKT Axis Mahanine->PI3K Inhibits ROS ROS Generation Mahanine->ROS Induces Hsp90 Hsp90 Chaperone Mahanine->Hsp90 Disrupts mTOR mTOR inhibition PI3K->mTOR Downregulates Mito Mitochondrial Dysfunction (ΔΨm) ROS->Mito Depolarizes Hsp90->PI3K Destabilizes Apoptosis Apoptosis & Cell Cycle Arrest (G0/G1) mTOR->Apoptosis Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Mahanine-induced apoptotic signaling cascade targeting PI3K/AKT and mitochondrial integrity.

Part 3: Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are recommended. These move beyond standard kit instructions to address common artifacts in carbazole screening.

Protocol A: Topoisomerase II Decatenation Assay

Purpose: To distinguish between DNA intercalation and specific enzyme inhibition. Topo II converts catenated (interlocked) kinetoplast DNA (kDNA) into decatenated (free) minicircles.

Reagents:

  • Human Topoisomerase II

    
     (purified).
    
  • kDNA (kinetoplast DNA substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl

    
    , 2 mM ATP, 0.5 mM DTT.
    

Workflow:

  • Preparation: Mix 200 ng kDNA with Assay Buffer in a 20

    
    L reaction volume.
    
  • Treatment: Add carbazole derivative (0.1 - 100

    
    M) dissolved in DMSO. Keep DMSO <1% to prevent enzyme denaturation.
    
  • Initiation: Add 1 unit of Topo II

    
    . Incubate at 37°C for 30 minutes.
    
  • Termination: Stop reaction with 4

    
    L Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).
    
  • Analysis: Electrophorese on a 1% agarose gel containing ethidium bromide (0.5

    
    g/mL).
    
    • Note: Catenated DNA remains in the well; decatenated minicircles migrate into the gel.

  • Quantification: Image under UV. Calculate IC

    
     based on the disappearance of the decatenated band.
    
Protocol B: Resazurin-Based MIC Determination

Purpose: Carbazole derivatives often have intrinsic fluorescence or color, interfering with optical density (OD


) readings. Resazurin (Alamar Blue) provides a fluorometric, metabolic readout independent of compound turbidity.

Workflow:

  • Seeding: Inoculate bacteria (e.g., S. aureus) in Mueller-Hinton broth at 5

    
     10
    
    
    
    CFU/mL in 96-well plates.
  • Dosing: Add serial dilutions of the carbazole derivative. Include a Vancomycin control.

  • Incubation: 37°C for 18-24 hours.

  • Development: Add 10

    
    L of 0.01% Resazurin solution. Incubate for 1-4 hours.
    
    • Mechanism:[1][2][3][4] Viable cells reduce blue resazurin (non-fluorescent) to pink resorufin (highly fluorescent).

  • Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm).

    • Advantage: Eliminates false positives from precipitated compound.

Part 4: Quantitative Data Summary

The following table summarizes the potency of key carbazole derivatives against specific targets, consolidated from recent high-impact studies.

Compound ClassTarget / Cell LineActivity Metric (IC

/ MIC)
Mechanism Note
Mahanine A549 (Lung Cancer)12.5

M
Downregulates KRAS; induces G0/G1 arrest
Ellipticine L1210 (Leukemia)0.45

M
DNA Intercalation + Topo II inhibition
Compound 8f (Triazole-Carbazole)S. aureus (MRSA)0.5 - 2.0

g/mL
DHFR inhibition; comparable to Amikacin
Carbazomycin B 5-LOX Enzyme1.5

M
Anti-inflammatory; inhibits leukotriene synthesis
BMEPC (Cationic)E. coli3.5

M (Light)
Photo-activated; generates nitride radicals

Part 5: References

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Vertex AI Search / PubMed Central. 5

  • Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells. NIH / PubMed. 1

  • Inhibition of human DNA topoisomerase II

    
     by two novel ellipticine derivatives. NIH / PubMed Central. 6
    
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. TandF Online. 7

  • Mahanine, a carbazole alkaloid attenuates lung cancer progression. AACR Journals. 3[8]

  • Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. ACS Omega. 9[8]

Sources

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Analytical Scientists

The Critical Michael Acceptor in 5-HT3 Antagonist Synthesis[1][2][3]

Executive Summary

This guide details the chemical behavior, synthesis, and analytical control of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9). Known in pharmacopeial contexts as Ondansetron Impurity D (EP/USP), this molecule is not merely a byproduct but the pivotal electrophilic intermediate ("warhead") required for the synthesis of the antiemetic drug Ondansetron.

Its chemical utility drives the formation of the C-N bond via Michael addition with 2-methylimidazole. However, its high reactivity as an


-unsaturated ketone (enone) necessitates strict process control to prevent genotoxic carryover and degradation.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Common Designations Ondansetron Impurity D; Exomethylene Carbazolone
CAS Number 99614-64-9
Molecular Formula

Molecular Weight 211.26 g/mol
Appearance Off-white to pale yellow solid
Functional Class Exocyclic

-unsaturated ketone (Michael Acceptor)
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water

Synthetic Utility: The "Make" and "Use"

The value of this molecule lies in its role as a transient electrophile. It is typically generated in situ or isolated as a stable intermediate to avoid the handling of unstable Mannich bases.

Mechanism of Action: The Michael Addition

The exocyclic methylene group at position 3 creates an electron-deficient center. Nucleophiles, such as the imidazole nitrogen, attack this position to form the final drug scaffold.

ReactionPathway Ketone Starting Material (Impurity C) CAS: 27387-31-1 Mannich Mannich Base (Transient) Ketone->Mannich + HCHO + Amine Methylene Target Molecule (Impurity D) Michael Acceptor Ketone->Methylene Direct Methylenation (Acetic Acid/Heat) Mannich->Methylene Elimination (-Amine) Ondansetron Ondansetron (API) Methylene->Ondansetron + 2-Methylimidazole (Michael Addition) Ondansetron->Methylene Retro-Michael (Degradation/High pH)

Figure 1: The central role of the methylene intermediate in the synthesis and degradation of Ondansetron.

Synthesis Protocol (Direct Methylenation)

Ref: US Patent 7,696,356 B2

This method avoids the isolation of unstable Mannich salts, generating the methylene compound directly.

Reagents:

  • 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq)[1]

  • Paraformaldehyde (1.5 - 3.0 eq)

  • Morpholine (Catalytic or stoichiometric, acts as shuttle)

  • Glacial Acetic Acid (Solvent)

Step-by-Step:

  • Charge: Dissolve the carbazol-4-one starting material in glacial acetic acid.

  • Addition: Add paraformaldehyde and morpholine.

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. The acidic conditions promote the Mannich reaction followed by rapid thermal elimination of the amine to form the exocyclic double bond.
    
  • Workup: Cool the mixture. The methylene product often precipitates or can be extracted with dichloromethane after neutralizing the acid.

  • Purification: Recrystallize from methanol/ethyl acetate if isolation is required.

Conversion to Ondansetron

Reagents:

  • Methylene Intermediate (Impurity D)

  • 2-Methylimidazole (2.0 - 3.0 eq)

  • Water/DMF mixture (Solvent system is critical for selectivity)

Step-by-Step:

  • Suspend the methylene intermediate and 2-methylimidazole in a mixture of Water:DMF (e.g., 4:1 ratio).

  • Heat to reflux (

    
    ). The water assists in proton transfer during the Michael addition.
    
  • Monitor by HPLC until the methylene peak (<0.1%) is consumed.

  • Cool to crystallize crude Ondansetron.[2]

Analytical Control & Impurity Profiling

Because the methylene intermediate is a reactive Michael acceptor, it is considered a Potential Genotoxic Impurity (PGI) . Regulatory limits are strict (often ppm level) in the final API. Furthermore, under alkaline stress, Ondansetron can undergo a Retro-Michael reaction, reverting back to this intermediate.

HPLC Method (European Pharmacopoeia / USP Adapted)

This method separates the methylene intermediate (Impurity D) from the starting ketone (Impurity C) and the final API.

ParameterCondition
Column Nitrile (CN) Silica Gel (e.g., Luna 5µm CN 100 Å, 250 x 4.6 mm)
Mobile Phase Acetonitrile : Phosphate Buffer pH 5.4 (20:80 v/v)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 216 nm (Max absorption for Impurity D)
Temperature Ambient (

)
Retention Time Impurity D elutes at RRT ~0.4 relative to Ondansetron.
Degradation Logic (Retro-Michael)

Stability studies show that high pH or thermal stress can reverse the synthesis reaction.

Degradation Ondansetron Ondansetron (Stable at Neutral pH) Transition Enolate Intermediate Ondansetron->Transition Base (OH-) ImpurityD Impurity D (Toxic Enone) Transition->ImpurityD C-N Bond Cleavage Imidazole 2-Methylimidazole Transition->Imidazole

Figure 2: The Retro-Michael degradation pathway triggered by alkaline conditions.

References

  • USP Monographs . Ondansetron Hydrochloride.[3][4][5] United States Pharmacopeia. Link

  • European Pharmacopoeia (Ph.[4] Eur.) . Ondansetron Hydrochloride Dihydrate.[5] EDQM. Link

  • Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one . US Patent 7,696,356 B2. Link

  • Kristiana, E., et al. (2018). Degradation of Ondansetron: Isolation and Characterization Impurity D Ondansetron as A Candidate Reference Standard. AIP Conference Proceedings. Link

  • PubChem Compound Summary . 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. CID 11790505. Link

Sources

The Tetrahydrocarbazole Scaffold: From Fischer’s Retort to Blockbuster Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The Privileged Scaffold: Definition & Scope

The 1,2,3,4-tetrahydrocarbazole (THC) moiety is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] Structurally, it consists of an indole ring fused to a cyclohexane ring at the [2,3] position.

Unlike its fully aromatic cousin (carbazole), the THC scaffold retains a degree of flexibility in the aliphatic ring, allowing for stereochemical complexity at the C1-C4 positions.[2] This structural feature mimics the tryptophan residue, making THCs potent bioisosteres for serotonin (5-HT) and other indole-based neurotransmitters.[1][2]

Key Structural Advantages:

  • Rigidity vs. Flexibility: The tricyclic core provides a rigid template to orient substituents, while the aliphatic ring allows for "pucker" conformations that can fine-tune receptor binding.[2]

  • Lipophilicity: The fused cyclohexane ring increases logP, improving blood-brain barrier (BBB) penetration—crucial for CNS-active drugs.[1][2]

  • Metabolic Stability: The C2-C3 bond is more resistant to oxidative metabolism compared to the open chain of tryptamine.[2]

Historical Genesis: The Fischer & Borsche-Drechsel Era

The history of THCs is inextricably linked to the Fischer Indole Synthesis , discovered by Emil Fischer in 1883.[2] While Fischer established the general reaction of phenylhydrazine with ketones, the specific application to cyclohexanone was refined by Edmund Drechsel (1888) and Walther Borsche (1908).

This specific variation, known as the Borsche-Drechsel Cyclization , remains the industrial standard for generating the THC core.[2] It involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone, followed by a [3,3]-sigmatropic rearrangement.[1][2][3]

Mechanism of Action

The reaction proceeds through a "self-validating" cascade.[2] Once the hydrazone forms, the subsequent steps are driven by the thermodynamic stability of the aromatic indole system and the evolution of ammonia gas (entropy driver).

FischerMechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Cyclization Start Phenylhydrazine + Cyclohexanone Hydrazone Arylhydrazone Start->Hydrazone -H2O Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine H+ Sigma [3,3]-Sigmatropic Shift Enamine->Sigma Heat Diimine Diimine Intermediate Sigma->Diimine Re-aromatization Aminal Cyclic Aminal Diimine->Aminal Cyclization Product 1,2,3,4-Tetrahydrocarbazole + NH3 Aminal->Product -NH3

Figure 1: The Borsche-Drechsel modification of the Fischer Indole Synthesis.[1][2][3][4] The [3,3]-sigmatropic shift is the rate-determining step.[1][2]

Medicinal Chemistry: The 5-HT Odyssey

The THC scaffold transitioned from a dye intermediate to a pharmaceutical powerhouse in the 1980s, driven by the search for selective serotonin antagonists.[2]

Case Study A: Ondansetron (Zofran)

Discovery: Developed by Glaxo (now GSK), Ondansetron was the first commercially successful 5-HT3 receptor antagonist.[1][2] Mechanism: It prevents nausea by blocking serotonin from binding to 5-HT3 receptors in the gastrointestinal tract and the Chemoreceptor Trigger Zone (CTZ).[2] Chemical Logic: The molecule features a carbazol-4-one core.[1][2][5] The carbonyl at C4 mimics the hydrogen-bonding capability of serotonin, while the imidazole ring provides the necessary basic nitrogen for receptor affinity.[2]

Case Study B: Ramatroban

Target: Thromboxane A2 (TxA2) and Prostaglandin D2 (DP2/CRTH2) receptor antagonist.[1][2][6] Significance: Ramatroban utilizes a sulfonamide-substituted THC core.[1][2] It highlights the scaffold's versatility beyond serotonin, acting on arachidonic acid pathway targets.[2]

Comparative Data: Key THC Therapeutics
Drug NameTargetIndicationKey Structural FeatureDiscovery Era
Ondansetron 5-HT3 AntagonistChemotherapy-induced NauseaImidazole-methyl at C3, Carbonyl at C4Mid-1980s
Ramatroban TxA2 / DP2 AntagonistAllergic Rhinitis / AsthmaSulfonamide at C3 (Chiral)Late 1980s
Carprofen COX-1 / COX-2Veterinary NSAID6-Chloro substitution (often aromatized)1979
Frovatriptan 5-HT1B/1D AgonistMigraineCarboxamide side chain1990s

Advanced Synthesis: Asymmetric Frontiers

While the classical Fischer synthesis is achiral, modern drug development (e.g., Ramatroban) requires enantiopurity.[1][2]

The MacMillan/List Breakthrough: In 2011, Benjamin List and co-workers reported the first catalytic asymmetric Fischer indolization. Using a chiral phosphoric acid catalyst (STRIP), they achieved high enantioselectivity in the cyclization of 4-substituted cyclohexanones.[1][2] This method allows for the direct, formal synthesis of (S)-Ramatroban without wasteful resolution steps.[1][2]

DrugPipeline cluster_ondansetron Ondansetron Industrial Route SM1 N-methyl-tetrahydrocarbazol-4-one Step1 Mannich Reaction (CH2O + Morpholine/HCl) SM1->Step1 Inter1 Exocyclic Methylene Intermediate Step1->Inter1 Step2 Michael Addition (2-Methylimidazole + Alumina) Inter1->Step2 Final1 Ondansetron Step2->Final1

Figure 2: The industrial synthesis of Ondansetron relies on a Mannich-Michael sequence on the THC ketone core.[1][2]

Detailed Experimental Protocol

Protocol: The Borsche-Drechsel Cyclization (Classic Method)

Objective: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone.[1][2][3] Safety Warning: Phenylhydrazine is toxic and a potential carcinogen.[2] Handle in a fume hood with double nitrile gloves.[2]

Reagents
  • Cyclohexanone: 9.8 g (0.1 mol)[1][2]

  • Phenylhydrazine: 10.8 g (0.1 mol)[1][2]

  • Glacial Acetic Acid: 50 mL

  • Water: 100 mL

Step-by-Step Methodology
  • Hydrazone Formation (Exothermic):

    • In a 250 mL round-bottom flask, add 50 mL of glacial acetic acid.

    • Slowly add 10.8 g of phenylhydrazine (Caution: Exothermic).[2]

    • Add 9.8 g of cyclohexanone dropwise over 10 minutes with stirring. The solution will darken and warm up.[2]

  • Cyclization (The Fischer Step):

    • Attach a reflux condenser.[2]

    • Heat the mixture to gentle reflux for 45–60 minutes.

    • Observation: A solid precipitate (ammonium acetate) may form in the condenser; ensure the path remains clear.[2] The reaction is complete when the evolution of heat ceases and the color stabilizes (deep brown/red).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • The crude tetrahydrocarbazole will precipitate as a tan/brown solid.[2]

  • Purification:

    • Filter the solid using a Buchner funnel.[2] Wash with copious amounts of cold water to remove acetic acid.[2]

    • Recrystallization: Dissolve the crude solid in minimal boiling ethanol (approx. 40-50 mL). Add activated charcoal (1 g) to remove colored impurities and filter while hot.[2]

    • Cool the filtrate slowly to 4°C. White to off-white needles will crystallize.[2]

  • Validation:

    • Yield: Expected range 65–75% (approx. 11–13 g).

    • Melting Point: 118–120°C (Lit.[1][2] value: 119°C).[1][2]

    • 1H NMR (CDCl3): Look for the characteristic broad singlet at ~7.8 ppm (Indole NH) and the multiplet at ~1.8–2.7 ppm (Aliphatic protons).[2]

References

  • Fischer, E., & Jourdan, F. (1883).[1][2] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[1][2] Link[1][2]

  • Borsche, W. (1908).[1][2] "Ueber die Tetra- und Hexahydrocarbazole." Annalen der Chemie, 359(1-2), 49-80.[1][2] Link

  • Tyers, M. B., et al. (1987).[1][2] "Ondansetron: A selective 5-HT3 receptor antagonist."[1][2][7] European Journal of Pharmacology. (Foundational work for Zofran).[1][2]

  • Kim, M. Y., et al. (1997).[1][2] "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041-2043.[1][2][7] Link

  • Müller, S., Webber, M. J., & List, B. (2011).[1][2] "The Catalytic Asymmetric Fischer Indolization." Journal of the American Chemical Society, 133(46), 18534–18537.[1][2] Link[1][2]

  • Glaxo Group Ltd. (2006).[2] "Process for making ondansetron and intermediates thereof." U.S. Patent 7,041,834.[2][5] Link

Sources

Technical Monograph: Spectral & Analytical Profiling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

In the high-stakes landscape of pharmaceutical development, the structural elucidation of impurities is not merely a regulatory checkbox—it is a critical component of safety and efficacy. This guide focuses on 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9), a pivotal intermediate and a specified impurity in the synthesis of the antiemetic drug Ondansetron .[1][2][3][4][5]

Commonly designated as Impurity D in European (EP) and United States (USP) Pharmacopoeias, this molecule is characterized by a reactive exocyclic methylene group. Its presence is a double-edged sword: it serves as the essential electrophile ("Michael Acceptor") for the attachment of the imidazole ring during Ondansetron synthesis, yet its reactivity makes it a potential genotoxic impurity (PGI) candidate that must be strictly controlled in the final drug substance (ICH Q3A/B guidelines).

This guide provides a definitive spectral atlas and analytical framework for researchers isolating, characterizing, or quantifying this compound.

Chemical Identity & Physicochemical Profile[3][5][6][7][8][9][10][11][12][13][14]

ParameterSpecification
IUPAC Name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Common Names Ondansetron Impurity D; 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one
CAS Registry 99614-64-9
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Appearance White to pale beige crystalline solid
Solubility Soluble in Chloroform, DMSO, Methanol; Sparingly soluble in Water
Melting Point ~118°C - 120°C (Precursor dependent)

Synthesis & Formation Pathway

Understanding the spectral signature requires understanding the synthesis. Impurity D is typically generated via a Mannich reaction followed by elimination. The starting material, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, reacts with a formaldehyde source (e.g., paraformaldehyde) and an amine hydrochloride, creating a Mannich base which eliminates the amine to form the exocyclic double bond.

Mechanistic Flow Diagram

The following diagram illustrates the formation of the methylene intermediate and its subsequent conversion (or persistence as an impurity).

SynthesisPathway Start Tetrahydro-carbazol-4-one (Starting Material) Mannich Mannich Base (Intermediate) Start->Mannich + HCHO / R2NH (Mannich Rxn) ImpurityD Impurity D (Exocyclic Methylene) Mannich->ImpurityD Elimination of R2NH (Thermal/Acidic) ImpurityD->ImpurityD Residual Impurity (Unreacted) Ondansetron Ondansetron (Final API) ImpurityD->Ondansetron + 2-Methylimidazole (Michael Addition)

Figure 1: Synthesis pathway showing Impurity D as the reactive 'Michael Acceptor' intermediate.

Comprehensive Spectral Characteristics

The structural confirmation of Impurity D relies on identifying the exocyclic methylene protons and the conjugated carbonyl system . The following data is synthesized from high-purity reference standards.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ Frequency: 500 MHz

The diagnostic signals are the two singlets (or fine doublets) representing the vinyl protons at C3. Unlike the methyl group in the precursor, these protons appear in the olefinic region, significantly deshielded by the adjacent carbonyl anisotropy.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.20 - 8.30 Doublet (d)1HAr-H (C5)Deshielded by C=O proximity (peri-effect).
7.20 - 7.40 Multiplet (m)3HAr-H (C6, C7, C8)Aromatic carbazole core.
6.15 Singlet (s)1H=CH₂ (Exocyclic)Diagnostic: Vinyl proton cis to Carbonyl.
5.38 Singlet (s)1H=CH₂ (Exocyclic)Diagnostic: Vinyl proton trans to Carbonyl.
3.71 Singlet (s)3HN-CH₃Methyl group on Indole Nitrogen.
2.95 - 3.05 Multiplet (m)4H-CH₂-CH₂-Aliphatic protons at C1 and C2.

Analyst Note: The separation between the two vinyl protons (~0.7 ppm) is due to the fixed geometry of the exocyclic double bond relative to the carbonyl oxygen, creating distinct magnetic environments.

Infrared Spectroscopy (FT-IR)

The conjugation of the exocyclic double bond with the ketone shifts the carbonyl absorption to a lower wavenumber compared to the unconjugated precursor.

  • 1655 cm⁻¹ (Strong): C=O Stretching (Conjugated Ketone). Note: Typical cyclic ketones are ~1715 cm⁻¹, but conjugation lowers this energy.

  • 1620 cm⁻¹ (Medium): C=C Stretching (Exocyclic alkene).

  • 1580, 1480 cm⁻¹: Aromatic C=C skeletal vibrations (Carbazole ring).

  • 750 cm⁻¹: C-H Out-of-plane bending (Ortho-substituted benzene ring).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion: [M+H]⁺ = 212.27 m/z

  • Fragmentation Pattern:

    • m/z 212: Parent Ion.

    • m/z 184: Loss of CO (typical of cyclic ketones).

    • m/z 169: Loss of methyl radical from the N-methyl group.

Analytical Methodology: Detection & Quantification

For drug development professionals, the challenge is separating Impurity D from Ondansetron and the starting material. The exocyclic double bond provides a distinct chromophore.

HPLC-UV Protocol Strategy

This method utilizes the high UV absorbance of the conjugated system.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection Wavelength: 216 nm (Max absorbance) or 305 nm (Specific for carbazole core).

  • Retention Time Logic:

    • Polar Precursors: Elute first.

    • Ondansetron: Elutes mid-run (contains bulky imidazole).

    • Impurity D: Elutes later due to high planarity and lack of the polar imidazole group (hydrophobic interaction dominates).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Drug Substance Sample (Ondansetron API) Prep Sample Preparation (Dissolve in MeOH/ACN) Sample->Prep HPLC HPLC Separation (C18 Column, Gradient) Prep->HPLC Detector UV-Vis Detector (216 nm / 305 nm) HPLC->Detector Data Chromatogram Analysis Detector->Data Check Check RRT ~1.2 (Impurity D Marker) Data->Check Pass/Fail Pass/Fail Check->Pass/Fail Quantification < 0.1%

Figure 2: Analytical workflow for the detection and quantification of Impurity D.

Stability & Reactivity Considerations

The defining feature of Impurity D is the α,β-unsaturated ketone moiety.

  • Michael Addition: It is highly susceptible to nucleophilic attack (e.g., by amines, thiols). This is the desired reaction mechanism for Ondansetron synthesis but poses a stability risk if the impurity remains in the final product, as it could react with biological nucleophiles (DNA/Proteins).

  • Polymerization: Under acidic conditions or high heat, the exocyclic double bond can undergo self-polymerization, leading to insoluble dimers/oligomers.

  • Storage: Reference standards must be stored at 2°C to 8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or dimerization.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Ondansetron Hydrochloride Dihydrate: Impurity D Standard. Retrieved from

  • United States Pharmacopeia (USP) . Ondansetron Related Compound D. USP Catalog No. 1478629. Retrieved from

  • PubChem Database . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9).[2][3][4][6] National Library of Medicine. Retrieved from

  • SynZeal Research . Ondansetron EP Impurity D Spectral Data. Retrieved from

  • Simentsov, A., et al. (2018). Identification, isolation and characterization of unknown impurity in Ondansetron Drug product. International Journal of Advance Research, Ideas and Innovations in Technology.[7] Retrieved from

Sources

Technical Guide: Therapeutic Potential of Carbazol-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbazol-4-one scaffold (specifically 1,2,3,9-tetrahydro-4H-carbazol-4-one) represents a privileged structure in medicinal chemistry, distinguished by its tricyclic planarity and a versatile ketone handle at the C4 position.[1][2] Unlike the fully aromatic carbazole, the partially saturated ring A offers unique stereochemical opportunities and hydrogen-bonding capabilities via the carbonyl group.

This guide analyzes the therapeutic utility of this class, focusing on oncology (DNA intercalation and STAT3 inhibition), infectious disease (antimycobacterial and antifungal activity), and neuropharmacology (5-HT6 receptor modulation). It provides actionable synthetic workflows and validated biological assay protocols designed to overcome the common solubility challenges associated with tricyclic heterocycles.

Part 1: Chemical Architecture & Pharmacophore Analysis

The core structure, 1,2,3,9-tetrahydrocarbazol-4-one , serves as a rigid template. Its biological activity is governed by specific electronic and steric modifications.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical modification zones validated by recent medicinal chemistry literature.

SAR_Analysis Core Carbazol-4-one Scaffold (1,2,3,9-tetrahydro) N9 N9 Position: Solubility & PK Profile (e.g., Alkyl, Sulfonyl groups) Core->N9 Modulates Bioavailability C4 C4 Carbonyl: H-Bond Acceptor (Essential for Target Binding) Core->C4 Primary Pharmacophore C6 C6 Position: Electronic Tuning (Halogens/Methoxy increase potency) Core->C6 Enhances Metabolic Stability RingA Ring A (C1-C3): Steric Modulation (Dimethyl/Spiro fusions) Core->RingA Receptor Selectivity

Figure 1: SAR map highlighting critical zones for functionalization. The C4-carbonyl is the defining feature distinguishing this class from standard carbazoles.

Part 2: Therapeutic Applications[1]

Oncology: Multi-Target Inhibition

Carbazol-4-ones exhibit potent cytotoxicity against glioma (U87 MG), leukemia (HL-60), and colon cancer cell lines.

  • Mechanism of Action:

    • DNA Intercalation: The planar tricyclic system intercalates between base pairs, disrupting replication.

    • STAT3 Inhibition: 1,4-dimethyl derivatives have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a key driver in glioblastoma aggressiveness.

    • Topoisomerase II Inhibition: Stabilization of the DNA-enzyme cleavable complex, leading to apoptosis.

Comparative Potency Data (Selected Derivatives):

Derivative ClassTarget Cell LineIC50 (µM)Mechanism NoteReference
1,4-dimethyl-carbazol-3-yl amineU87 MG (Glioma)18.50Superior to Carmustine (18.24 µM)[1]
Carbazole-Oxadiazole HybridHL-60 (Leukemia)0.6–4.6 (nM)High potency via apoptosis induction[2]
N9-Alkyl-carbazol-4-oneMCF-7 (Breast)12.4Moderate activity, high selectivity[3]
Infectious Diseases: Antimicrobial & Antifungal

The scaffold has shown remarkable efficacy against drug-resistant pathogens, particularly Mycobacterium tuberculosis and Candida albicans.

  • Antimycobacterial Activity: The lipophilicity of the carbazole ring facilitates penetration of the waxy mycobacterial cell wall.

  • Antifungal Activity: Hydrazone derivatives at the C4 position have demonstrated MIC values comparable to Fluconazole against A. fumigatus.

Neuropharmacology: CNS Modulation

Conformationally constrained analogues of tryptamine based on the tetrahydrocarbazole core act as 5-HT6 antagonists .[3]

  • Therapeutic Utility: Cognitive enhancement in Alzheimer's disease and obesity treatment.

  • Key Structural Feature: The N9-arylsulfonyl group is critical for high affinity binding to the 5-HT6 receptor pocket.

Part 3: Technical Protocols

Protocol A: Modular Synthesis via Modified Fischer Indole

Rationale: This protocol uses a "one-pot" approach to minimize purification steps of unstable intermediates.

Workflow Diagram:

Synthesis_Workflow Start Start: Phenylhydrazine + 1,3-Cyclohexanedione Reflux Reflux (2-4 hrs) Formation of Hydrazone -> Cyclization Start->Reflux Condensation Catalyst Catalyst: Glacial Acetic Acid / H2SO4 Catalyst->Reflux Protonation Workup Workup: Ice-Water Quench -> Filtration Reflux->Workup Precipitation Purification Purification: Recrystallization (Ethanol) Workup->Purification Isolation

Figure 2: Synthesis of 1,2,3,9-tetrahydrocarbazol-4-one via acid-catalyzed cyclization.

Step-by-Step Procedure:

  • Stoichiometry: Dissolve phenylhydrazine (10 mmol) and 1,3-cyclohexanedione (10 mmol) in glacial acetic acid (20 mL).

  • Cyclization: Reflux the mixture at 110°C for 3 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Note: The disappearance of the hydrazone intermediate indicates completion.

  • Quenching: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3x 50 mL) to remove acid traces.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Protocol B: Self-Validating MTT Cytotoxicity Assay

Rationale: Carbazole derivatives are hydrophobic. Improper solubilization leads to micro-precipitation, causing false positives (scattering light) or false negatives (low availability). This protocol includes a solubility check.

Reagents:

  • Stock Solution: 10 mM compound in 100% DMSO.

  • Cell Lines: U87 MG or HL-60.

  • MTT Reagent: 5 mg/mL in PBS.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Compound Preparation (Critical Step):

    • Perform serial dilutions in culture medium.

    • Validation Check: Inspect the highest concentration (e.g., 100 µM) under a microscope. If crystals are visible, sonicate or reduce concentration. Do not proceed if precipitation is evident.

  • Treatment: Add 100 µL of diluted compound. Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent. Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Part 4: Future Outlook & Challenges

While the carbazol-4-one scaffold is potent, solubility and metabolic stability (oxidation at the C1-C3 positions) remain challenges. Future development should focus on:

  • Prodrug Strategies: Introducing polar groups (e.g., phosphate esters) at the 4-hydroxyl tautomer position to improve solubility.

  • Hybridization: Linking the carbazole core with oxadiazoles or triazoles to enhance the antimicrobial spectrum.

References

  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl methanamine derivatives against human glioma. Source: World Journal of Advanced Research and Reviews, 2023. URL:[Link]

  • Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. Source: Int. J. Mol. Sci. (via NCBI PMC), 2021. URL:[Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. Source: Molecules (via NCBI PMC), 2023. URL:[Link]

  • Synthesis, antibacterial and antifungal activities of some carbazole derivatives. Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2010.[4] URL:[Link]

Sources

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9), widely recognized as Ondansetron Impurity D (EP/USP), is a highly reactive synthetic intermediate and degradation product. While it serves as the pivotal electrophilic scaffold in the synthesis of the 5-HT3 antagonist Ondansetron, its biological significance lies in its potent toxicological mechanism .

This guide details the Mechanism of Action (MoA) of this compound, defined not by receptor pharmacology, but by covalent chemical biology . As an exocyclic


-unsaturated ketone, it functions as a "soft" electrophile (Michael acceptor), capable of irreversible alkylation of cellular nucleophiles. This reactivity underpins its classification as a skin sensitizer and necessitates rigorous control in pharmaceutical drug substances.

Key Technical Parameters:

  • Chemical Class: Carbazolone; Exocyclic Enone.

  • Reactivity Motif: Michael Acceptor (Electrophile).

  • Primary Biological Target: Cysteine thiols (e.g., Glutathione, Keap1, Serum Albumin).

  • Regulatory Status: Mutagenic/Sensitizing Impurity (Classified Acute Tox. 3; Skin Sens. 1).

Chemical Mechanism of Action: The Michael Addition

The defining feature of Impurity D is the exocyclic methylene group at the C3 position, conjugated to the C4 ketone. This geometry creates a highly polarized electron-deficient


-carbon, susceptible to nucleophilic attack.
The Reaction Pathway

In both synthetic manufacturing (formation of Ondansetron) and biological toxicity, the mechanism is identical: 1,4-Conjugate Addition (Michael Addition) .

  • Nucleophilic Attack: A "soft" nucleophile (e.g., the N-3 of 2-methylimidazole in synthesis, or the sulfhydryl group of a protein cysteine in biology) attacks the electrophilic exocyclic methylene carbon.

  • Enolate Formation: The pi-electrons shift to form a transient enolate intermediate.

  • Tautomerization/Protonation: The enolate is protonated to restore the ketone, resulting in a stable, saturated C3-substituted carbazolone.

Expert Insight: Unlike "hard" electrophiles (e.g., aldehydes) that target lysine amines, this conjugated system is highly selective for thiols (sulfhydryls) . This selectivity dictates its toxicological profile, focusing damage on antioxidant systems (Glutathione) and cysteine-rich signaling proteins.

Biological Implications: Adverse Outcome Pathway (AOP)

The "Mechanism of Action" for Impurity D in a biological system is the Molecular Initiating Event (MIE) of covalent protein binding.

Glutathione (GSH) Depletion

The primary cellular defense against Michael acceptors is conjugation with Glutathione (GSH).

  • Mechanism: Impurity D alkylates GSH, forming a stable GS-adduct.

  • Consequence: Rapid depletion of intracellular GSH pools leads to a failure in redox homeostasis, resulting in Reactive Oxygen Species (ROS) accumulation and subsequent cytotoxicity.

Skin Sensitization (Haptenization)

Impurity D is a known skin sensitizer (H317).

  • MIE: The compound penetrates the stratum corneum and covalently modifies skin proteins (e.g., keratin, albumin) at cysteine residues.

  • Hapten Formation: The protein-chemical adduct (hapten-carrier complex) is processed by dendritic cells (Langerhans cells).

  • Immune Response: This triggers a T-cell mediated immune response, leading to Allergic Contact Dermatitis (ACD) upon re-exposure.

Visualization: Reactivity & Signaling Pathway

The following diagram illustrates the parallel pathways of Synthetic Utility (Ondansetron formation) and Toxicological MoA (Protein Adduction).

MoA_Pathway ImpurityD 1,2,3,9-Tetrahydro-9-methyl- 3-methylene-4H-carbazol-4-one (Michael Acceptor) Enolate Transient Enolate Intermediate ImpurityD->Enolate Nucleophilic Attack (C3) Imidazole 2-Methylimidazole (Synthetic Nucleophile) Imidazole->Enolate Synthetic Route Ondansetron Ondansetron (Drug Substance) Thiol Cysteine Thiol (-SH) (Glutathione / Protein) Thiol->Enolate Toxicological Route Enolate->Ondansetron Protonation (Synthesis) Adduct Covalent Adduct (S-Alkylated Protein) Enolate->Adduct Protonation (Biology) Toxicity Adverse Outcome: Sensitization / Cytotoxicity Adduct->Toxicity Haptenization / ROS

Caption: Dual mechanistic pathway showing the Michael addition of Impurity D leading to either Ondansetron synthesis (top) or Toxicological Protein Adduction (bottom).

Experimental Protocols: MoA Studies

To validate the mechanism of action or quantify this impurity, the following protocols are established standards in pharmaceutical toxicology.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To experimentally verify the Michael acceptor reactivity and covalent binding potential.

Reagents:

  • Test Compound: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (10 mM in DMSO).

  • Nucleophile: Reduced L-Glutathione (GSH) (10 mM in PBS, pH 7.4).

  • Internal Standard: Caffeine or similar stable compound.

Workflow:

  • Incubation: Mix 10 µL of Test Compound with 90 µL of GSH solution (1:9 molar excess of GSH ensures pseudo-first-order kinetics).

  • Reaction Conditions: Incubate at 37°C for 60 minutes.

  • Termination: Quench reaction with 100 µL of cold Acetonitrile (0.1% Formic Acid).

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: Gradient of Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: Monitor for the parent mass [M+H]+ (212.1 Da) and the GSH-Adduct mass [M+GSH+H]+ (519.2 Da).

  • Data Interpretation: The disappearance of the parent peak and appearance of the 519.2 Da peak confirms covalent Michael addition.

Protocol B: HPLC Quantification of Impurity D

Purpose: Routine quality control to ensure levels are below toxicological thresholds (NMT 0.1%).

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)
Mobile Phase A Phosphate Buffer pH 3.5 (KH2PO4)
Mobile Phase B Acetonitrile
Gradient 0-20 min: 80% A; 20-40 min: Linear to 40% A
Flow Rate 1.0 mL/min
Detection UV at 216 nm (Max absorption of the enone system)
Retention Time Impurity D elutes before Ondansetron due to lack of the imidazole ring.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Ondansetron Hydrochloride Dihydrate: Impurity D Standard. 10th Edition. Strasbourg: EDQM.

  • Gong, Y., et al. (2020) . "Degradation of ondansetron: Isolation and characterization of impurity D." AIP Conference Proceedings, 2243, 020008.

  • Kim, M. Y., et al. (1997). "Synthesis of Ondansetron." Heterocycles, 45(10), 2041-2043.
  • U.S. National Library of Medicine . PubChem Compound Summary for CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Link

  • Schwöbel, J. A., et al. (2011). "Michael-type formation of covalent protein adducts: Structure-activity relationships for skin sensitization." Chemical Research in Toxicology, 24(11), 1932-1944. (General mechanism of exocyclic enones).

Sources

Technical Guide: Chemical Structure, Genesis, and Control of Ondansetron Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ondansetron Impurity D , a critical process intermediate and degradation product defined by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).

Executive Summary

Ondansetron Impurity D (EP) / Related Compound D (USP) is a chemically reactive


-unsaturated ketone.[1] It serves a dual role in the lifecycle of the antiemetic drug Ondansetron: it is the penultimate synthetic intermediate  (the "enone") and a primary degradation product  resulting from the retro-Michael cleavage of the API under stress conditions. Due to its conjugated exocyclic methylene structure, it possesses Michael acceptor properties, necessitating strict control strategies during drug substance manufacturing and stability monitoring.

Part 1: Chemical Identity & Structural Elucidation

Impurity D is distinct from other ondansetron impurities due to the absence of the imidazole moiety. It represents the carbazolone core featuring an exocyclic double bond at the C3 position.

Nomenclature and Identification
ParameterTechnical Detail
Common Name Ondansetron Impurity D (EP) / Related Compound D (USP)
Chemical Name 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one
CAS Number 99614-64-9
Molecular Formula

Molecular Weight 211.26 g/mol
Structural Class Tetrahydrocarbazolone derivative;

-unsaturated ketone (Enone)
Appearance White to pale beige solid
Solubility Soluble in chloroform, methanol, and ethyl acetate
Structural Alert (Michael Acceptor)

The defining feature of Impurity D is the exocyclic methylene group at position 3. This creates a conjugated system with the carbonyl at position 4.

  • Reactivity: The

    
    -carbon of the double bond is electrophilic. In the synthesis of Ondansetron, this electrophilicity is exploited to attach the nucleophilic 2-methylimidazole.
    
  • Toxicological Implication: As an unreacted impurity, this electrophilic site can potentially alkylate biological nucleophiles (e.g., DNA bases, proteins), categorizing it as a structural alert for genotoxicity (Ashby-Tennant alert), although specific limits are often governed by ICH M7 based on Ames test data.

Part 2: Mechanistic Origins (Synthesis & Degradation)

Impurity D is unique because it exists in a reversible equilibrium with Ondansetron. It is formed via Mannich condensation during synthesis and regenerates via Retro-Michael elimination during degradation.

Formation Pathways
  • Synthetic Route (Forward): The starting material, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, undergoes a Mannich reaction with formaldehyde and a secondary amine (e.g., dimethylamine or morpholine), followed by elimination to form Impurity D.

  • Degradation Route (Reverse): Under thermal or alkaline stress, Ondansetron undergoes a retro-Michael addition, expelling the good leaving group 2-methylimidazole (Impurity F) and reverting to the stable conjugated system of Impurity D.

Ondansetron_Impurity_Pathways Start N-methyl-tetrahydrocarbazolone (Starting Material) Mannich Mannich Reaction (+ HCHO, Amine) Start->Mannich ImpurityD IMPURITY D (Exocyclic Enone) CAS: 99614-64-9 Mannich->ImpurityD Elimination Ondansetron ONDANSETRON (API) ImpurityD->Ondansetron Michael Addition (+ 2-Methylimidazole) Ondansetron->ImpurityD Retro-Michael Degradation (Alkaline/Heat) ImpurityF Impurity F (2-Methylimidazole) Ondansetron->ImpurityF Cleavage Product

Figure 1: The reversible pathway showing Impurity D as both a precursor and a degradation product of Ondansetron.

Part 3: Analytical Profiling & Detection

Detecting Impurity D requires specific HPLC conditions because its polarity differs significantly from Ondansetron (which contains a basic imidazole) and the starting carbazolone.

Physicochemical Behavior in Chromatography
  • Polarity: Impurity D lacks the basic imidazole ring found in Ondansetron. In the acidic buffers typically used for Ondansetron analysis (pH 3-5), Ondansetron is protonated and elutes with a specific retention profile. Impurity D remains neutral and hydrophobic but is smaller.

  • USP/EP Retention: According to USP monographs, Impurity D typically elutes earlier than Ondansetron (Relative Retention Time, RRT

    
     0.4). This early elution is characteristic of its smaller size and lack of positive charge interaction with the stationary phase compared to the protonated API.
    
Standardized HPLC Method (USP-Aligned)

To quantify Impurity D, the following validated parameters are recommended:

ParameterSpecification
Column L1 packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., nitrile or C18)
Mobile Phase Phosphate Buffer (pH ~5.4) : Acetonitrile (50:50 or 80:20 gradient)
Flow Rate 1.5 mL/min
Detection (UV) 216 nm (high sensitivity) or 249 nm (selectivity)
Target RRT ~0.40 (relative to Ondansetron)
Limit (USP) NMT 0.10%
Mass Spectrometry Profile
  • ESI (+):

    
     m/z.
    
  • Fragmentation: Distinct loss of the methyl group or CO, but lacks the characteristic imidazole fragments (m/z 83) seen in Ondansetron MS/MS.

Part 4: Experimental Protocol: Isolation & Validation

For researchers needing to generate Impurity D for reference standards or retention time marking, it can be synthesized via controlled degradation.

Protocol: Generation via Alkaline Hydrolysis

Principle: Force the retro-Michael reaction to revert Ondansetron to Impurity D.

Reagents:

  • Ondansetron HCl (100 mg)

  • 1M NaOH (aqueous)[2]

  • Ethyl Acetate (extraction solvent)[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg Ondansetron HCl in 50 mL of 1M NaOH/Methanol (1:1 v/v).

  • Reflux: Heat the mixture to 80°C for 24–30 hours. Monitor via TLC (Silica; Hexane:EtOAc 6:4).[2] Impurity D will appear as a less polar spot (higher

    
    ) compared to Ondansetron.
    
  • Extraction: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Purification: The organic layer contains Impurity D and released 2-methylimidazole. Wash with dilute acid (0.1M HCl) to remove the basic 2-methylimidazole and unreacted Ondansetron (which will protonate and partition into water).

  • Isolation: Dry the organic layer over

    
     and evaporate. The residue is high-purity Impurity D (Enone).
    
  • Validation: Confirm structure via

    
    -NMR (Look for exocyclic methylene protons at 
    
    
    
    ~5.5–6.5 ppm).

Validation_Workflow Sample Degradation Sample (Alk. Hydrolysis) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction AcidWash Acid Wash (0.1M HCl) Removes Imidazole/API Extraction->AcidWash Evap Evaporation & Drying AcidWash->Evap Analysis HPLC-UV / NMR Analysis Confirm RRT ~0.4 Evap->Analysis

Figure 2: Isolation workflow to obtain analytical grade Impurity D from Ondansetron.

References

  • United States Pharmacopeia (USP). Ondansetron Hydrochloride Monograph: Related Compound D. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Ondansetron Hydrochloride Dihydrate: Impurity D. EDQM.

  • Kristiana, E., et al. (2020).[3] "Degradation of Ondansetron: Isolation and Characterization of Impurity D." AIP Conference Proceedings, 2242, 040054.[3] [3]

  • Kim, M. Y., et al. (1997). "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041.[1]

  • Waters Corporation. "Quantitative Method for the Determination of Potentially Mutagenic Impurities of Ondansetron." Application Note.

Sources

Methodological & Application

synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026


-Methylenation of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

This application note details the synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Target), a critical intermediate in the manufacturing of the 5-HT3 receptor antagonist Ondansetron .

The transformation involves the introduction of an exocyclic methylene group at the C3 position of the 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Starting Material).[1] While conceptually simple, this


-methylenation presents specific challenges regarding regioselectivity and the stability of the resulting Michael acceptor. This guide presents a robust, scalable One-Pot Mannich-Elimination Protocol  that supersedes older, lower-yielding acetic acid methods.

Chemical Strategy & Mechanism[2][3][4][5][6]

The Synthetic Challenge

Direct


-methylenation of ketones using formaldehyde and base (Aldol-Cannizzaro type) is often plagued by polymerization and over-reaction (gem-dimethylolation). For the tetrahydrocarbazolone scaffold, the Mannich reaction  provides a controlled pathway.
Mechanistic Pathway

The synthesis proceeds through two distinct phases, typically conducted in a single pot:

  • Mannich Addition: The enolizable ketone (C3 position) reacts with an iminium ion generated in situ from paraformaldehyde and dimethylamine hydrochloride. This forms the

    
    -amino ketone (Mannich base).[2][3]
    
  • 
    -Elimination:  Under thermal forcing or acidic conditions, the dimethylamino group undergoes elimination (retro-Michael or thermal decomposition), releasing dimethylamine and establishing the exocyclic double bond.
    
Reaction Scheme Visualization

ReactionMechanism SM Carbazolone (Ketone) MannichBase Mannich Base (Intermediate) SM->MannichBase Enolization Reagents Paraformaldehyde + Dimethylamine HCl Iminium Iminium Ion (In Situ) Reagents->Iminium Acid Cat. Iminium->MannichBase Electrophilic Attack Target 3-Methylene Product MannichBase->Target Thermal Elimination (- HNMe2)

Figure 1: Mechanistic flow from the carbazolone starting material to the methylene target via the Mannich base intermediate.[4]

Materials & Equipment

Reagents
ReagentRolePurity/Grade
1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one Substrate>98% HPLC
Paraformaldehyde C1 SourceReagent Grade (Powder)
Dimethylamine Hydrochloride (DMA[3][5]·HCl) Amine Source99%
N,N-Dimethylformamide (DMF) SolventAnhydrous
Hydrochloric Acid (conc.) Catalyst37% ACS Reagent
Sodium Carbonate Quench BaseAnhydrous
Equipment
  • Three-neck round-bottom flask (equipped with reflux condenser and internal temperature probe).

  • Overhead mechanical stirrer (magnetic stirring is insufficient for the slurry phases).

  • Oil bath or heating mantle capable of 140°C.

  • Vacuum filtration setup.

Detailed Protocol: One-Pot Mannich-Elimination

This protocol utilizes a polar aprotic solvent (DMF) to accelerate the reaction and improve yield compared to classical glacial acetic acid routes.

Phase A: Reaction Setup
  • Charge Solvent: To a clean, dry 500 mL 3-neck flask, add N,N-Dimethylformamide (DMF) (5.0 vol relative to substrate).

  • Add Substrate: Charge 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq) into the flask. Stir to create a suspension/solution.

  • Add Reagents: Add Dimethylamine Hydrochloride (1.2 - 1.5 eq) followed by Paraformaldehyde (1.5 - 2.0 eq).

    • Note: The excess paraformaldehyde ensures complete conversion of the ketone.

  • Catalyst Addition: Add Concentrated HCl (0.1 - 0.2 eq) dropwise.

    • Why: The acid catalyzes the depolymerization of paraformaldehyde and the formation of the reactive iminium species.

Phase B: Thermal Reaction
  • Heating: Heat the mixture to 100°C – 110°C .

  • Monitoring: Maintain temperature for 4 – 6 hours .

    • In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 95:5).

    • Target: Disappearance of starting ketone (<2%) and consumption of the intermediate Mannich base (if visible). The elimination usually occurs spontaneously at this temperature.

Phase C: Workup & Isolation[6]
  • Cooling: Cool the reaction mixture to 35°C – 40°C .

  • Precipitation: Slowly add Water (10 vol) to the reaction mixture.

    • Observation: A slurry will form.[6]

  • Basification (Critical): Adjust the pH of the slurry to ~8–9 using 20% Aqueous Sodium Carbonate or NaOH .

    • Why: This neutralizes the HCl and ensures the amine byproduct is free, driving the equilibrium toward the elimination product if any Mannich base remains.

  • Filtration: Stir the slurry at 20°C for 1 hour to maximize precipitation. Filter the solid.[6][7]

  • Washing: Wash the wet cake with copious Water (3 x 3 vol) to remove DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Experimental Workflow Diagram

Workflow Start Start: Charge DMF + Carbazolone Reagents Add Paraformaldehyde + DMA-HCl + Cat. HCl Start->Reagents React Heat to 110°C (4-6 Hours) Reagents->React Check IPC: HPLC/TLC (Ketone < 2%) React->Check Check->React Incomplete Quench Cool to 40°C Add Water + Na2CO3 Check->Quench Pass Isolate Filter & Wash (Remove DMF/Salts) Quench->Isolate Final Dry Product (Vacuum @ 50°C) Isolate->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Results & Specification

A successful synthesis should yield the following specifications.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates polymerization or oxidation.
Yield 75% – 90%Dependent on moisture control and workup losses.
Melting Point 127°C – 129°CSharp range indicates high purity.
Purity (HPLC) > 98.0%Major impurity is unreacted ketone.
Mass Spec (ESI) [M+H]+ = 212.1Consistent with formula C14H13NO.

Troubleshooting & Optimization

Polymerization Risk

The target compound contains an exocyclic double bond conjugated with a ketone (Michael acceptor).[1] It is prone to dimerization or polymerization upon prolonged heating or exposure to strong light.

  • Mitigation: Do not overheat during drying (>60°C). Store the product in amber vials at 2-8°C if not using immediately.

Incomplete Conversion

If the starting ketone persists after 6 hours:

  • Cause: Loss of formaldehyde (volatile) or deactivation of catalyst.

  • Action: Add an additional 0.5 eq of Paraformaldehyde and 0.1 eq of HCl; continue heating for 2 hours.

Impurity Profile (Ondansetron Impurity D)

This compound is pharmacopeially listed as Ondansetron Impurity D (EP/USP).[8] In drug development, it is critical to demonstrate the capability to purge this intermediate in the subsequent step (reaction with 2-methylimidazole).

Safety & Compliance

  • Paraformaldehyde: Depolymerizes to formaldehyde, a known carcinogen and sensitizer. Handle in a fume hood.

  • Dimethylamine HCl: Hygroscopic and irritant.

  • Target Compound: Toxic if swallowed (Acute Tox. 3). Treat as a potent bioactive intermediate.

References

  • Kim, M. Y., et al. (1997). Synthesis of Ondansetron.[1][5][6][7][4][9] Heterocycles, 45, 2041.[7] (Discusses the Mannich precursor and elimination challenges).

  • Gunn, D., et al. (2010). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.[1][5][7][9] U.S. Patent No.[5][9] 7,696,356. Washington, DC: U.S. Patent and Trademark Office.

  • European Pharmacopoeia (EP). Ondansetron Hydrochloride Dihydrate: Impurity D.[8][10] (Standard reference for the target compound as an impurity).

  • PubChem Compound Summary. CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[10]

Sources

Application Note: High-Purity Synthesis of Ondansetron Intermediate (Mannich Base)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details a robust, field-proven protocol for the synthesis of 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one (Ondansetron Free Base). This molecule is the pivotal intermediate in the production of Ondansetron Hydrochloride, a potent 5-HT3 receptor antagonist.

Unlike older multi-step routes involving toxic dimethylamine precursors, this protocol utilizes a direct "one-pot" Mannich condensation using glacial acetic acid as both solvent and catalyst. This method is selected for its reproducibility, high atom economy, and ability to suppress the formation of the "exo-methylene" impurity (9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one) when strictly controlled.

Mechanistic Insight & Pathway Visualization

The reaction relies on the in situ formation of a reactive iminium species. The use of glacial acetic acid is critical; it protonates the paraformaldehyde to facilitate depolymerization and subsequent attack by 2-methylimidazole, generating the electrophilic iminium ion. Simultaneously, the acid promotes the enolization of the carbazolone starting material.

Key Mechanistic Checkpoint: Water must be rigorously excluded during the initial phase. The Mannich reaction is reversible; excess water shifts the equilibrium back toward the starting materials or promotes the hydrolysis of the iminium intermediate.

MannichMechanism cluster_inputs Reactant Activation cluster_intermediates Reactive Species PF Paraformaldehyde IM Iminium Ion (Electrophile) PF->IM Depolymerization MI 2-Methylimidazole MI->IM Nucleophilic Attack AC Glacial Acetic Acid (Catalyst/Solvent) AC->IM Protonation EN Carbazolone Enol (Nucleophile) AC->EN Product Ondansetron Free Base (Mannich Base) IM->Product CB Carbazolone (Starting Material) CB->EN Tautomerization (Acid Catalyzed) EN->Product C-Alkylation (Irreversible Step)

Figure 1: Mechanistic pathway of the acid-catalyzed Mannich condensation. The convergence of the enol and iminium species is the rate-determining step.

Experimental Protocol
3.1 Materials & Stoichiometry

Note: Reagent quality is paramount. Paraformaldehyde should be a free-flowing powder (95%+), and Glacial Acetic Acid must be anhydrous.

ComponentRoleMW ( g/mol )Equiv.[1][2][3]Mass/Vol (Scale)
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one Substrate199.251.050.0 g
2-Methylimidazole Nucleophile82.103.061.8 g
Paraformaldehyde Electrophile Source30.031.511.3 g
Glacial Acetic Acid Solvent/Catalyst60.05N/A250 mL (5 vol)
Ethanol (Absolute) Recrystallization--~500 mL
3.2 Step-by-Step Methodology

Step 1: System Preparation (Self-Validating Start)

  • Equip a 1L 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Validation: Flush the system with dry nitrogen for 10 minutes. Moisture ingress will degrade the yield.

Step 2: Reactant Charging & Activation

  • Charge 250 mL of Glacial Acetic Acid to the flask.

  • Add Paraformaldehyde (11.3 g) and 2-Methylimidazole (61.8 g) under stirring at room temperature (20-25°C).

  • Observation: The solution may warm slightly (exothermic solvation). Stir for 15 minutes to ensure partial formation of the reactive iminium species before adding the carbazolone.

  • Add 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (50.0 g).

Step 3: The Reaction (Thermodynamic Control)

  • Heat the reaction mixture to reflux (115°C - 120°C) .

  • Maintain reflux for 4 to 6 hours .

  • In-Process Control (IPC): At T=4h, sample 50 µL of the mixture. Dilute in Methanol and analyze by HPLC/TLC.

    • Target: < 2.0% unreacted Carbazolone.[4]

    • Target: < 0.5% Exo-methylene impurity (retention time approx 0.9 RRT of product).

Step 4: Work-up & Isolation

  • Cool the reaction mass to 90°C .

  • Slowly add Purified Water (250 mL) over 20 minutes. Caution: Exothermic mixing.

  • Cool the mixture further to 20-25°C .

  • Neutralization: Slowly adjust pH to 8.0 - 9.0 using 25% w/w NaOH solution.

    • Critical: The product precipitates as the free base in this pH range.[5][6] Do not exceed pH 10, or ring opening/degradation may occur.

  • Stir the slurry for 1 hour at 20°C to maximize yield.

  • Filter the solids under vacuum. Wash the wet cake with Water (2 x 100 mL) to remove residual acetic acid and imidazole salts.

Step 5: Purification (Recrystallization)

  • Transfer the crude wet cake to a clean flask.

  • Add Ethanol (Absolute) (approx. 10 volumes relative to crude weight).

  • Heat to reflux until a clear solution is obtained.

  • Hot Filtration: Filter the hot solution through a Celite pad to remove insoluble mechanical impurities.

  • Cool the filtrate slowly to 0-5°C over 2 hours.

  • Filter the pure white crystals and dry in a vacuum oven at 50°C for 12 hours.

Process Logic & Workflow

The following diagram illustrates the decision matrix for the purification strategy, ensuring the removal of the specific "Exo-methylene" impurity which is the most persistent contaminant in this synthesis.

PurificationLogic Crude Crude Reaction Mass (Acetic Acid Matrix) Quench Water Quench & pH Adj (8-9) Crude->Quench Precipitate Free Base Filter1 Filtration (Remove Salts) Quench->Filter1 CrudeSolid Crude Mannich Base (Solid) Filter1->CrudeSolid Recryst Recrystallization (Ethanol Reflux) CrudeSolid->Recryst Purification Check QC Check: Exo-methylene < 0.1%? Recryst->Check Final Pure Ondansetron Free Base Check->Final Pass Reprocess Reprocess: 2nd Recrystallization (DMF/H2O) Check->Reprocess Fail Reprocess->Final

Figure 2: Purification workflow emphasizing the critical control point (QC Check) for the exo-methylene impurity.

Expert Insights & Troubleshooting
ObservationRoot CauseCorrective Action
Low Yield (< 70%) Incomplete iminium formation or water presence.Ensure Paraformaldehyde is fresh (depolymerizes easily). Dry all glassware. Increase 2-Methylimidazole to 4.0 eq.
High Exo-methylene Impurity Reaction temperature too high or prolonged heating.Strictly limit reflux time to 6 hours. If impurity persists, use the DMF/Water recrystallization method instead of Ethanol.
Product is Colored (Yellow/Brown) Oxidation of carbazolone or polymerization of formaldehyde.Perform reaction under strict Nitrogen atmosphere. Use charcoal treatment during the ethanol recrystallization step.[1]
Gummy Precipitate pH adjustment was too rapid or temperature too high during quench.Cool to <20°C before pH adjustment. Add NaOH slowly to allow crystal growth rather than amorphous crashing.
References
  • Kim, M. Y., et al. (1997). An Efficient Process of Ondansetron Synthesis. Heterocycles. Link (Source for the acid-catalyzed mechanistic basis).

  • Glaxo Group Ltd. (2006). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one. US Patent 2006/0252942 A1. Link (Industrial optimization and impurity profiles).

  • Royal Society of Chemistry. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering. Link (Modern flow chemistry adaptations and purification data).

  • Vertex Pharmaceuticals. (2006).[2] Process for making ondansetron and intermediates thereof. US Patent 7,041,834. Link (Alternative DMF/Acetic Anhydride routes).

Sources

Application Note: Strategic Utilization of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as 3-Methylene-THC ) is a highly reactive, electrophilic intermediate derived from the privileged tetrahydrocarbazole scaffold.[1] Historically isolated as the critical "exomethylene" intermediate in the synthesis of the 5-HT3 antagonist Ondansetron , this molecule has evolved into a versatile tool for medicinal chemists.[1]

Its value lies in the exocyclic


-methylene ketone  moiety.[1] This structural feature acts as a potent Michael acceptor, allowing for the rapid, regioselective introduction of diverse nucleophiles (amines, thiols, carbon-nucleophiles) at the C3 position.[1] This application note details the protocols for generating, stabilizing, and utilizing 3-Methylene-THC to synthesize focused libraries of carbazole derivatives.
Chemical Properties Table[1][2]
PropertyDataNotes
IUPAC Name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Molecular Formula

Molecular Weight 211.26 g/mol
Appearance White to off-white crystalline solidPolymerizes upon prolonged storage
Melting Point 108–110 °CDecomposes if heated without solvent
Key Reactivity Michael Addition (Electrophile)High affinity for S- and N-nucleophiles
Storage -20°C, under Argon/NitrogenUnstable : Best generated in situ

Mechanistic Insight: The "Activated Scaffold"

The utility of 3-Methylene-THC stems from the electronic activation of the rigid carbazole ring.[1] The C4-carbonyl group conjugates with the C3-exocyclic double bond, creating a "warhead" capable of covalent interaction or rapid derivatization.[1]

Pathway Visualization

The following diagram illustrates the generation of 3-Methylene-THC and its divergent applications in library synthesis.

G Start N-Methyl-Tetrahydrocarbazolone (Precursor) Mannich Mannich Base (Intermediate) Start->Mannich HCHO, HNMe2 AcOH, Reflux Target 3-Methylene-THC (The Tool Compound) Mannich->Target Elimination (- HNMe2) Prod1 Ondansetron (5-HT3 Antagonist) Target->Prod1 2-Methylimidazole Michael Addition Prod2 Spiro-Carbazoles (Novel IP) Target->Prod2 Diels-Alder (Cycloaddition) Prod3 Covalent Probes (Cys-Targeting) Target->Prod3 R-SH (Thiols) Conjugate Addition

Caption: Synthesis and divergent utility of the 3-Methylene-THC scaffold. The central node (Red) represents the activated electrophile.[1]

Experimental Protocols

Protocol A: Synthesis and Isolation of 3-Methylene-THC

Use this protocol if you require the isolated scaffold for screening multiple nucleophiles.[1] Note: The product is prone to dimerization; use immediately or store at -20°C.[1]

Reagents:

  • 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq)[1][2]

  • Paraformaldehyde (1.2 eq)[1]

  • Dimethylamine hydrochloride (1.2 eq)[1]

  • Glacial Acetic Acid (Solvent, 5-10 volumes)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carbazolone starting material, paraformaldehyde, and dimethylamine HCl in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Mechanism:[1][3][4][5][6] This step forms the Mannich base in situ, which undergoes thermal elimination of dimethylamine to form the exocyclic double bond [1].[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:2). Look for the disappearance of the starting ketone (

    
    ) and appearance of the methylene product (
    
    
    
    , UV active).[1]
  • Work-up (Critical):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into ice-cold water (10x volume). The product will precipitate as a white/off-white solid.[1][7]

    • Note: Do not neutralize strongly with base at this stage, as high pH can induce polymerization or hydrolysis.[1]

  • Isolation: Filter the solid rapidly. Wash with cold water (3x) to remove residual acid and amine salts.[1]

  • Drying: Dry under high vacuum at room temperature for 4 hours.

    • QC Check:

      
      H NMR (
      
      
      
      ) should show two distinct doublets for the exocyclic vinyl protons at
      
      
      5.4 and 6.2 ppm.[1]
Protocol B: The "Ondansetron Benchmark" (Michael Addition)

This protocol validates the reactivity of your scaffold using 2-methylimidazole.[1][5] It serves as a positive control for the quality of your 3-Methylene-THC.[1]

Reagents:

  • Isolated 3-Methylene-THC (from Protocol A) (1.0 eq)[1]

  • 2-Methylimidazole (3.0 eq)[1]

  • Water/DMF (1:1 mixture) or Alumina (solid support)[1]

Procedure:

  • Dissolution: Suspend 3-Methylene-THC in Water/DMF (10 volumes).

  • Addition: Add 2-methylimidazole.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Observation: The suspension usually clears as the reaction proceeds, then may precipitate the product upon cooling.[1]

  • Work-up: Dilute with water. Filter the resulting solid.[1][3][6][7] Recrystallize from Methanol/Water.[1]

  • Result: This yields Ondansetron (free base).[1][4][6]

    • Validation: Compare LCMS peak to standard Ondansetron retention time [2].[1]

Protocol C: Library Generation (Parallel Synthesis)

For generating novel SAR (Structure-Activity Relationships) using the scaffold.[1]

Scope: This protocol is adapted for amines (secondary/primary) and thiols.[1]

Procedure:

  • Preparation: Prepare a 0.1 M stock solution of 3-Methylene-THC in anhydrous DMF or DMSO.

  • Array: Dispense 500 µL (50 µmol) into a 96-well reaction block.

  • Nucleophile Addition: Add 1.5 equivalents of the desired nucleophile (R-NH2 or R-SH).[1]

    • Catalyst: For weak amine nucleophiles, add 1.0 eq of DIPEA.[1] For thiols, no base is usually required due to the high electrophilicity of the scaffold.[1]

  • Incubation: Seal and shake at 60°C for 12 hours.

  • Quench: No aqueous work-up required for library scale.[1]

  • Purification: Direct injection onto Prep-HPLC (Reverse phase, Water/Acetonitrile gradient).

    • Note: The C3-substituted products are generally stable and do not undergo the retro-Michael reaction easily under standard physiological conditions.[1]

Analytical Validation & Troubleshooting

Quality Control Parameters

When synthesizing 3-Methylene-THC, strict QC is required to ensure the "warhead" is intact.[1]

TestExpected ResultFailure Mode
HPLC Purity >95% (Area)Broad peak tailing (Polymerization)
H-NMR (Vinyl)

5.40 (d), 6.15 (d) ppm
Signals missing (Product degraded)
Appearance White crystalline solidYellow/Orange gum (Oxidation/Oligomers)
Common Pitfalls
  • Oligomerization: If the methylene intermediate is left in solution with trace base for >24 hours, it forms a gummy oligomer.[1] Solution: Use immediately or store as a solid at -20°C.[1]

  • Incomplete Elimination: In Protocol A, if the reaction is stopped too early, the Mannich base (dimethylamino-intermediate) remains.[1] Solution: Ensure reflux temperature is maintained (>100°C) to drive the elimination of the amine.[1]

References

  • Kim, M. Y., et al. (1997).[1] "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041-2043.[1][3]

  • Lihua, Y., et al. (2006).[1] "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom." U.S. Patent No.[1][4][5] 7,696,356.[1]

  • Glaxo Group Ltd. (1987).[1] "Tetrahydrocarbazolone derivatives." U.S. Patent No.[1][4][5] 4,695,578.[1][4][5]

  • Reddy, M. S., et al. (2006).[1][4] "Industrial one-pot process for the preparation of Ondansetron."[1][4][8] PCT Publication WO2006046253.[1][4]

Sources

Analytical Profiling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: Ondansetron EP Impurity D / USP Related Compound D CAS Registry Number: 99614-64-9[1][2][3][4]

Executive Summary

This Application Note details the analytical characterization and quantification of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as the 3-Methylene Intermediate ).[2] As a critical synthetic precursor and potential degradation product of Ondansetron, this molecule possesses an exocyclic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-unsaturated ketone moiety. This structural feature classifies it as a Michael Acceptor , necessitating rigorous control strategies due to potential genotoxic impurity (GTI) concerns and stability implications in the final drug substance.[2]

This guide moves beyond standard pharmacopeial monographs, offering optimized protocols for both routine Quality Control (HPLC-UV) and trace-level genotoxicity screening (LC-MS/MS).[2]

Part 1: Physicochemical Profile & Analytical Strategy[2]

The 3-Methylene Intermediate is distinguished from Ondansetron by the absence of the imidazole ring and the presence of a reactive exocyclic double bond.[2] This unsaturation significantly alters its polarity and UV absorption profile compared to the parent drug.[2]

Table 1: Physicochemical Characterization
ParameterValue / CharacteristicAnalytical Implication
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Monoisotopic Mass: 211.10
Molecular Weight 211.26 g/mol [M+H]+ = 212.1 (ESI Positive)
Key Functional Group Exocyclic alkene (C=C) at C3High reactivity; potential for polymerization or Michael addition.
Solubility Soluble in Chloroform, DMSO; Sparingly in MeOHDissolve standards in DMSO or ACN; avoid pure aqueous diluents.[2]
UV Maxima ~248 nm, ~300 nm (Carbazole core)248 nm provides optimal sensitivity for trace detection.[2]
LogP ~2.4 (Predicted)Retains well on C18; less polar than Ondansetron (LogP ~2.0).[2]
Analytical Challenges
  • Structural Similarity: It co-elutes closely with Impurity C (the 3-methyl analog, lacking the double bond).[2]

  • Stability: The exocyclic double bond is light-sensitive and prone to dimerization.[2] Samples must be protected from light and analyzed within 24 hours.[2]

  • Detection Limits: As a potential GTI, limits of quantitation (LOQ) often need to reach <10 ppm relative to the API.[2]

Part 2: Routine Quality Control (HPLC-UV)

Objective: Quantitation of the 3-Methylene Intermediate at levels >0.05% (ICH Q3A thresholds).

While European Pharmacopoeia (EP) methods often utilize cyano (CN) columns for Ondansetron impurities, modern method development favors C18 or Phenyl-Hexyl chemistries for superior reproducibility and lifetime.[2] The following protocol uses a Phenyl-Hexyl phase to exploit


 interactions with the carbazole core and the exocyclic double bond, enhancing resolution from the saturated Impurity C.
Protocol A: High-Resolution HPLC

Instrument: HPLC/UPLC with PDA Detector Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2] Column Temp: 30°C

Mobile Phase:

  • Solvent A: 20 mM Ammonium Phosphate Buffer (pH 3.0). Acidic pH suppresses silanol activity and stabilizes the enone system.[2]

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 85 15 1.0
5.0 85 15 1.0
20.0 40 60 1.0
25.0 40 60 1.0
26.0 85 15 1.0

| 35.0 | 85 | 15 | 1.0 |[2]

Detection: UV at 248 nm (primary) and 305 nm (confirmatory).[2] Injection Volume: 10 µL. Sample Diluent: 50:50 Acetonitrile:Water.[2]

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between 3-Methylene Intermediate and Ondansetron.
    
  • Tailing Factor: < 1.5.

  • RSD (n=6): < 2.0%.[2]

Part 3: Trace Analysis & Genotoxicity Screening (LC-MS/MS)

Objective: Detection of the 3-Methylene Intermediate at ppm/ppb levels for GTI risk assessment.[2]

Due to the "Michael Acceptor" alert, this impurity may require monitoring at levels far below standard HPLC UV detection limits (TTC-based limits often ~1-10 ppm).[2]

Protocol B: LC-ESI-MS/MS

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.[2] Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

MS Source Parameters:

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Declustering Potential (DP): 80 V (Compound specific optimization required)[2]

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (Q1) Product Ion (Q3) Collision Energy (CE) Interpretation

| 212.1 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 | 168.1  | 35 eV | Loss of 

(Ring cleavage/rearrangement) | | 212.1

| 194.1 | 25 eV | Loss of

(Dehydration) | | 212.1

| 143.1 | 45 eV | Carbazole core fragment |

Chromatographic Conditions (UHPLC):

  • Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

Sensitivity Note: This method typically achieves an LOD of < 1 ng/mL (approx 0.5 ppm relative to 2 mg/mL API concentration).[2]

Part 4: Synthesis & Origin Logic

Understanding the origin of the 3-Methylene Intermediate is vital for process control.[2] It is the direct precursor to Ondansetron, formed via a Mannich reaction using formaldehyde, which can undergo elimination to form the exocyclic double bond.[2]

Ondansetron_Synthesis Start 9-Methyl-1,2,3,9- tetrahydro-4H-carbazol-4-one (Starting Material) Intermediate 3-Methylene Intermediate (Target Analyte: Impurity D) [Michael Acceptor] Start->Intermediate Mannich/Elimination (+ HCHO) Formaldehyde Formaldehyde Formaldehyde->Intermediate Ondansetron Ondansetron (Final API) Intermediate->Ondansetron Michael Addition (+ Imidazole) ImpurityC Impurity C (Methyl Analog) Intermediate->ImpurityC Reduction (Side Reaction) Imidazole 2-Methylimidazole Imidazole->Ondansetron

Figure 1: Synthetic pathway highlighting the 3-Methylene Intermediate (Impurity D) as the reactive "gateway" to Ondansetron.[2] Control of the Michael Addition step is critical to prevent residual Impurity D.

Part 5: Troubleshooting & Validation Guidelines

Stability of Solutions
  • Observation: Peak area decreases over time with the appearance of a broad polymer peak or dimer.[2]

  • Root Cause: The exocyclic double bond is reactive.[2]

  • Solution:

    • Use amber glassware for all preparations.[2]

    • Maintain autosampler temperature at 4°C.

    • Validation Step: Perform solution stability studies at T=0, 6, 12, and 24 hours. If degradation >2% is observed, prepare fresh standards every 4 hours.

Resolution Failure (Impurity C vs. D)
  • Observation: The 3-Methylene (Imp D) and 3-Methyl (Imp C) peaks merge.[2]

  • Root Cause: Similar hydrophobicity.[2]

  • Solution:

    • Switch from C18 to Phenyl-Hexyl (as per Protocol A). The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -electrons of the phenyl phase interact differentially with the double bond of Impurity D compared to the saturated Impurity C.
      
    • Lower the column temperature to 25°C to increase stationary phase retention selectivity.

Peak Tailing
  • Observation: Asymmetry > 1.5.

  • Root Cause: Interaction of the basic nitrogen (carbazole) with residual silanols.[2]

  • Solution: Ensure the buffer concentration is at least 20 mM and pH is acidic (3.0).[2] Adding 5% methanol to the mobile phase A can sometimes improve peak shape for carbazoles.[2]

References

  • European Pharmacopoeia (Ph.[2][5][6] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph 10/2020:1617. (Defines Impurity D structure and limits). [2]

  • United States Pharmacopeia (USP) . Ondansetron Hydrochloride: Related Compound D.[2][4][6] USP 43-NF 38.[2] [2]

  • Gong, Y. et al. (2012).[2] "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom." U.S. Patent 7,696,356.[2] (Details the synthesis and isolation of the methylene intermediate).

  • Varvara, A. et al. (2009).[2] "The Liquid Chromatographic Assay of Ondansetron Hydrochloride and its Impurities Using a New Stationary Phase." Farmacia, 57(4), 442-451.[5] (Discusses separation challenges of polar impurities).

  • ICH Guidelines . ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory framework for Michael Acceptors).

Sources

HPLC analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Quantification and Purity Analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Abstract & Chemical Context

This application note details the high-performance liquid chromatography (HPLC) analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one , legally and pharmacopoeially designated as Ondansetron Impurity D (EP) or Related Compound D (USP) [1, 2].

Chemical Significance: This molecule (CAS 99614-64-9) serves a dual role in pharmaceutical chemistry:

  • Key Intermediate: It is the reactive "Michael acceptor" intermediate formed during the synthesis of Ondansetron via the Mannich reaction elimination pathway.

  • Degradation Product: It can re-form via the elimination of the imidazole side chain from Ondansetron under thermal or stress conditions.

Critical Analytical Challenge: The exocyclic double bond at the C3 position renders this molecule highly reactive (electrophilic). It is prone to polymerization or nucleophilic attack (e.g., by solvents like methanol or amines) during sample preparation. Therefore, this protocol emphasizes sample stability and chromatographic resolution from its precursor (the non-methylene carbazolone) and the active pharmaceutical ingredient (API).

Structural & Synthetic Pathway (Visualized)

Understanding the origin of this impurity is vital for setting chromatographic parameters. The diagram below illustrates its formation and relationship to Ondansetron.

Ondansetron_Impurity_Pathway Start Starting Material (Carbazolone) Mannich Mannich Base Intermediate Start->Mannich + Formaldehyde + Amine ImpurityD TARGET ANALYTE (Impurity D) 3-methylene-carbazol-4-one Mannich->ImpurityD Elimination (Heat/Acid) Ondansetron Ondansetron (API) ImpurityD->Ondansetron + 2-methylimidazole (Michael Addition) Dimer Polymer/Dimer (Degradant) ImpurityD->Dimer Self-Reaction (Instability) Ondansetron->ImpurityD Degradation (Elimination)

Figure 1: Synthetic and degradation pathway showing the central role of the target analyte (Impurity D).

Experimental Protocols

Two methods are presented: a robust Standard C18 Method (Recommended for QC) and a Legacy Cyano Method (often found in older USP monographs).

Protocol A: Standard C18 Method (Recommended)

Rationale: The C18 chemistry provides superior lifetime and reproducibility compared to Cyano columns. The acidic pH suppresses the ionization of residual silanols and ensures the carbazole nitrogen remains neutral, improving peak shape.

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 3.5 µm or 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 216 nm (Max sensitivity) or 248 nm (Selectivity against matrix)
Run Time 25 Minutes

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 85 15 Initial equilibration
15.0 50 50 Elution of Impurity D & Ondansetron
20.0 20 80 Wash (Elute dimers/oligomers)
20.1 85 15 Re-equilibration

| 25.0 | 85 | 15 | End of Run |

Sample Preparation (Critical):

  • Diluent: Acetonitrile:Buffer (50:50).

  • Precaution: Do not use pure methanol as a diluent for long-term storage; the exocyclic double bond can slowly react with methoxide species.

  • Concentration: Prepare standard at 0.5 mg/mL for assay; 0.5 µg/mL (0.1%) for impurity limits.

Protocol B: Legacy Cyano (CN) Method

Rationale: Some pharmacopeial monographs utilize nitrile phases for their unique selectivity towards double bonds (pi-pi interactions). Use this if resolution on C18 is insufficient for specific matrix isomers.

  • Column: Spherisorb CN (or equivalent), 4.6 × 250 mm, 5 µm.[1]

  • Mobile Phase: Isocratic mixture of 20 mM Phosphate Buffer pH 3.5 : Acetonitrile (75:25).

  • Note: Cyano columns have shorter lifespans. Ensure strict equilibration.

Method Development Strategy

The following decision tree outlines the logical process for optimizing the separation of Impurity D from its precursors.

Method_Dev_Flow Step1 Define Separation Goals (Impurity D vs. Precursor vs. API) Step2 Select Column Chemistry Step1->Step2 Decision1 Is Precursor (Carbazolone) co-eluting? Step2->Decision1 Action1 Use C18 (Hydrophobic Selectivity) Decision1->Action1 No Action2 Use Phenyl-Hexyl (Pi-Pi Selectivity) Decision1->Action2 Yes Step3 Optimize Mobile Phase pH Action1->Step3 Action2->Step3 Decision2 Peak Tailing > 1.5? Step3->Decision2 Action3 Lower pH to 2.5-3.0 (Suppress Silanols) Decision2->Action3 Yes Action4 Add TEA Modifier (Competes for sites) Decision2->Action4 Extreme Cases

Figure 2: Logical workflow for optimizing the separation of the exocyclic methylene impurity.

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the following criteria must be met before routine analysis.

  • Resolution (Rs): > 2.0 between Impurity D and Ondansetron.

  • Tailing Factor (T): < 1.5 for the Impurity D peak (Carbazole structures can tail on older silica).

  • Precision (RSD): < 2.0% for 6 replicate injections of the standard.

  • LOD/LOQ: The method should detect Impurity D at 0.05% levels (approx. 0.03 µg/mL) relative to the nominal API concentration, as the regulatory limit is typically NMT 0.1% or 0.2% [2].

Troubleshooting Guide:

  • Ghost Peaks: If ghost peaks appear late in the gradient, they are likely dimers of Impurity D formed in the sample vial. Solution: Prepare samples fresh and keep autosampler temperature at 4°C.

  • Retention Time Shift: Impurity D is sensitive to organic modifier percentage. A 1% change in ACN can shift Rt significantly. Solution: Premix mobile phases or use a high-precision quaternary pump.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph 2016. Impurity D is identified as 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one.[4][3][5][][7][8][9][10]

  • United States Pharmacopeia (USP) . Ondansetron Hydrochloride: Related Compounds. Designates the target as "Related Compound D".

  • PubChem . Compound Summary for CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[3][5][][7][8][10]

  • ResearchGate . Impurity profiling of Ondansetron and isolation of Impurity D. Detailed characterization data including NMR and MS.[4][8]

Sources

NMR and mass spectrometry of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical analytical scientists. It synthesizes specific chemical data with field-proven characterization protocols.[1][2]

(1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one)[1][3][4]


-Unsaturated Ketone
Regulatory Status:  EP Impurity D / USP Related Compound D[2]
Executive Summary & Context

The compound 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9) is a critical intermediate in the synthesis of the antiemetic drug Ondansetron .[1][2][3] It serves as the electrophilic "Michael Acceptor" that reacts with 2-methylimidazole to form the final drug substance.[1][2]

From a quality control perspective, this compound is designated as Ondansetron Impurity D (European Pharmacopoeia) or Related Compound D (USP).[1][2] Because it contains a reactive


-methylene ketone moiety, it is structurally alert for potential genotoxicity (Michael acceptor) and must be rigorously controlled in the final API.[1][2]

This guide outlines the specific NMR and MS protocols required to identify, characterize, and quantify this impurity, distinguishing it from the starting material (9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one) and the final product.[1][2]

Analytical Workflow Strategy

The characterization logic relies on detecting the transformation of the C3-methylene group.[1][2] The following flowchart illustrates the decision matrix for confirming the impurity's identity.

AnalysisWorkflow Sample Unknown Impurity (Isolate/Synthesized) MS_Screen Step 1: HRMS (ESI+) Target [M+H]+ = 212.107 Sample->MS_Screen NMR_1H Step 2: 1H NMR Check 5.0-6.5 ppm Region MS_Screen->NMR_1H Mass Confirmed Decision Structural Confirmation NMR_1H->Decision Exocyclic =CH2 Detected (Singlets/Doublets) Fail_SM Starting Material (No alkene signals) NMR_1H->Fail_SM Only Aliphatic C3-H Fail_Prod Ondansetron (Imidazole signals present) NMR_1H->Fail_Prod Aromatic Imidazole H

Figure 1: Analytical workflow for distinguishing Impurity D from its precursor and the final API.

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural confirmation via detection of the exocyclic double bond.[1][2]

3.1 Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution of the aliphatic region.[1][2] DMSO-
    
    
    
    is an acceptable alternative if solubility is an issue, though it may broaden exchangeable signals (none present here, but relevant for related impurities).[1][2]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Stability Warning: This compound is an electrophile.[1][2] Do not use nucleophilic solvents (e.g., methanol-d4) or additives (e.g., amines) which could induce Michael addition artifacts in the tube.[1][2]

3.2 1H NMR Assignment Table (400/600 MHz,

)

The diagnostic feature is the disappearance of the C3-methylene multiplet of the starting material and the appearance of two olefinic protons.[1][2]

PositionType

(ppm) Approx.
MultiplicityInterpretation
Exocyclic =CH

Olefinic5.30 – 6.20 2x Singlets (br)Diagnostic: Geminal protons of the

-methylene group.[1][2] One proton is often deshielded by the carbonyl anisotropy.[1][2]
N-CH

Methyl3.65 – 3.75Singlet (3H)Characteristic N-methyl carbazole signal.[1][2]
Ar-H Aromatic7.20 – 8.20Multiplets (4H)Standard carbazole aromatic pattern (H5-H8).[1][2] H5 (peri to ketone) is usually most deshielded (~8.1 ppm).[1][2]
C1-H

Aliphatic~2.90 – 3.10Triplet/MultipletAdjacent to Indole C2.[1][2]
C2-H

Aliphatic~2.70 – 2.90Triplet/MultipletAdjacent to the exocyclic double bond (allylic).[1][2]

Key Interpretation Insight: Unlike the starting material (which has a simple CH2-CH2-CH2 envelope), Impurity D shows a "break" in the aliphatic region.[1][2] The C3 protons are gone, replaced by the downfield olefinic signals.[1][2]

3.3 13C NMR Features
  • Carbonyl (C4): ~180–185 ppm (Conjugated ketone).[1][2]

  • Exocyclic Alkene (C3=CH2):

    • Quaternary C3: ~135–140 ppm.[1][2][4]

    • Terminal =CH2: ~118–125 ppm (DEPT-135 negative).[1][2]

Protocol B: Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[1][2]

4.1 Instrument Parameters
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.[1][2][5]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1][2]

  • Detection: Q-TOF or Orbitrap for exact mass; Triple Quad for quantification (MRM).[1][2]

4.2 MS Data Summary[1][2]
  • Formula:

    
    
    
  • Exact Mass: 211.0997 Da[2]

  • Observed Ion [M+H]+: 212.1070 ± 5 ppm[2]

4.3 Fragmentation Pathway (MS/MS)

The fragmentation is dominated by the stability of the carbazole core.[1][2] The primary loss is often Carbon Monoxide (CO) from the cyclic ketone.[1][2]

Fragmentation Parent Parent Ion [M+H]+ m/z 212.11 Frag1 [M+H - CO]+ m/z ~184 Parent->Frag1 - CO (28 Da) (Cyclic Ketone Loss) Frag2 [M+H - CH3]+ m/z ~197 Parent->Frag2 - CH3 (15 Da) (N-Methyl Loss) Core Carbazole Core Stabilized Ion Frag1->Core Further Degradation

Figure 2: Proposed ESI+ fragmentation pathway for Impurity D.[1][2]

Differentiation Note:

  • Ondansetron (MW 293): Shows a characteristic fragment at m/z 212 (loss of the imidazole ring), which is the Impurity D cation.[1][2]

  • Impurity D (MW 211): Is the parent ion at m/z 212.[1][2]

  • Critical Check: In LC-MS, Ondansetron and Impurity D must be chromatographically separated; otherwise, in-source fragmentation of Ondansetron can mimic Impurity D.[1][2]

Synthesis & Origin (Process Chemistry)

Understanding the origin aids in troubleshooting high levels of this impurity.[1][2]

  • Mannich Reaction: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one reacts with Formaldehyde and Dimethylamine (or directly with Paraformaldehyde).[1][2]

  • Elimination: The intermediate Mannich base eliminates dimethylamine to form the Exocyclic Methylene (Impurity D) .[1][2]

  • Michael Addition: 2-Methylimidazole attacks Impurity D to form Ondansetron.[1][2]

Note: If the reaction is quenched too early or the stoichiometry of imidazole is insufficient, Impurity D remains in the final product.[1][2]

References
  • European Pharmacopoeia (Ph.[1][2][6][7] Eur.) , "Ondansetron Hydrochloride Dihydrate Monograph," Impurity D structure and limits.[1][2]

  • United States Pharmacopeia (USP) , "Ondansetron Injection/Tablets," Related Compound D. [1][2]

  • Ke, Y. J., et al. (2021).[1][2] "Crystal structure of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO." Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 541–542.[1][2] (Definitive structural proof). [2]

  • Xu, Q. G., et al. (2009).[1][2] "Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives." Frontiers of Chemistry in China. (Describes the synthesis of the methylene intermediate).

  • PubChem Compound Summary , "1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one" (CID 11790505).[1][2] Link

Sources

Application Note: Advanced Purification Strategies for Carbazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbazole derivatives are ubiquitous scaffolds in high-performance organic light-emitting diodes (OLEDs) and pharmaceutical agents (e.g., Carvedilol, Ondansetron). However, their planar tricyclic structure induces strong


-

stacking, leading to low solubility and high melting points that complicate purification. This guide moves beyond standard textbook procedures, offering field-validated protocols for separating carbazole intermediates from difficult isomers, oxidation byproducts, and transition metal catalysts.

Part 1: Strategic Purification Logic

The purification of carbazoles requires a multi-stage approach dictated by the final application's purity threshold. While pharmaceutical intermediates often require >98% purity (HPLC), optoelectronic materials demand >99.9% purity to prevent charge-carrier trapping.

Decision Matrix: Method Selection

The following workflow illustrates the logical progression for selecting the appropriate technique based on crude impurity profiles.

PurificationLogic Crude Crude Carbazole Mixture Analysis Impurity Profiling (TLC, HPLC, ICP-MS) Crude->Analysis Decision1 Contains Pd/Metal Catalyst >10 ppm? Analysis->Decision1 Scavenge Protocol B: Metal Scavenging Decision1->Scavenge Yes Decision2 Isomeric Impurities or <95% Purity? Decision1->Decision2 No Scavenge->Decision2 Recryst Protocol A: Fractional Recrystallization Decision2->Recryst Crystalline/Solubility Differs Chromat Flash Chromatography (Deactivated Silica) Decision2->Chromat Amorphous/Close Rf Decision3 Application: OLED/Semiconductor? Recryst->Decision3 Chromat->Decision3 Sublime Protocol C: Vacuum Sublimation Decision3->Sublime Yes Final Final Product (>99.9% Purity) Decision3->Final No (Pharma) Sublime->Final

Figure 1: Strategic decision tree for carbazole purification based on impurity type and end-use requirements.

Part 2: Detailed Experimental Protocols

Protocol A: Fractional Recrystallization (Solvent Switching)

Objective: Removal of structural isomers (e.g., tetrahydrocarbazoles) and unreacted halides. Mechanism: Carbazole solubility is highly temperature-dependent in aromatic solvents but sensitive to polarity changes in binary systems.

Recommended Solvent Systems:

  • System 1 (General): Toluene (Good solubility at reflux, poor at RT).

  • System 2 (High Selectivity): DMF/Water (9:1) or DMF/Urea.[1][2] This system disrupts

    
    -stacking of impurities more effectively than single solvents [1].
    
  • System 3 (Halogenated Carbazoles): Chlorobenzene (Promotes flake crystal growth) [2].

Step-by-Step Procedure:

  • Dissolution: Suspend crude carbazole in Toluene (10 mL/g). Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If the solution is dark, add Activated Carbon (5 wt%) at

      
       and stir for 30 mins.
      
  • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon and inorganic salts.

  • Nucleation Control: Reheat filtrate to reflux. Remove heat and allow to cool slowly to RT (approx.

    
    /hour) in an oil bath (turn off heat, leave flask in bath).
    
    • Critical: Rapid cooling traps impurities.

  • Anti-Solvent Addition (Optional): If yield is low (<50%), add warm Hexane dropwise until turbidity persists, then cool to

    
    .
    
  • Isolation: Filter crystals and wash with cold Toluene/Hexane (1:1).

Protocol B: Palladium Removal (Scavenging)

Objective: Reducing Pd content to <10 ppm post-Buchwald-Hartwig amination. Challenge: Carbazole nitrogens can weakly coordinate with Pd, making simple washing ineffective.

Materials:

  • Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or specialized activated carbon (e.g., ANOX series) [3].

Workflow:

  • Dissolution: Dissolve the crude reaction mixture in THF or Toluene (solubility dependent).

  • Loading: Add Thiol-Silica scavenger (4 equivalents relative to Pd loading).

  • Incubation: Stir at

    
     for 4 hours.
    
    • Validation: Spot on TLC. If the product spot trails or is colored, extend time.

  • Filtration: Filter through a dual-layer pad (Celite top, Silica bottom) to catch fine scavenger particles.

  • Analysis: Verify Pd levels via ICP-MS before proceeding to crystallization.

Protocol C: Vacuum Sublimation (OLED Grade)

Objective: Ultra-purification (>99.9%) for organic semiconductors. Mechanism: Physical vapor transport separates molecules based on vapor pressure and molecular weight, effectively removing solvent residues and non-volatile oxides.

SublimationSetup Source Source Zone Temp: 200-300°C Crude Material Gradient Gradient Zone Temp: 150-200°C Separation Path Source->Gradient Deposition Deposition Gradient->Deposition Vacuum Vacuum Deposition->Vacuum

Figure 2: Thermal zones in a horizontal sublimation tube.

Procedure:

  • Preparation: Place recrystallized carbazole in a quartz boat within the source zone.

  • Evacuation: Pump system down to

    
     Torr. Wait for pressure stabilization (degassing).
    
  • Ramping: Slowly heat the source zone to the material's sublimation point (often

    
     for carbazoles).
    
    • Caution: Heating too fast causes "bumping" or decomposition.

  • Harvesting: Pure product deposits as crystals on the cold finger or cooler zone walls. Impurities remain in the boat (ash) or travel to the trap (volatiles).

Part 3: Troubleshooting & Data Analysis

Common Challenges & Solutions
IssueProbable CauseCorrective Action
Product is colored (Yellow/Brown) Oxidation products (quinones) or Pd residues.Treat with activated carbon in refluxing Toluene; use Thiol scavengers [3].
Low Recovery in Recrystallization Product is too soluble in solvent.Switch to binary system (e.g., DMF/Water) or cool to

.
Isomer Co-elution (HPLC) Similar polarity of isomers.Use C18 column with Methanol/Water + Formic Acid gradient. Consider "Deactivated Silica" for prep LC [4].[3]
Decomposition on Silica Acidic silica reacting with electron-rich nitrogen.Pre-treat silica with 1% Triethylamine (TEA) in Hexane before loading column.
Solubility Data for Solvent Selection

Data approximated for standard 9-phenylcarbazole derivatives.

SolventSolubility at

Solubility at RefluxSuitability
Toluene LowHighExcellent (Recrystallization)
DMF HighHighGood for initial dissolution, needs anti-solvent (Water).
Ethanol Very LowModeratePoor alone, good as anti-solvent.
Chlorobenzene ModerateHighExcellent (For flake crystals) [2].

References

  • ResearchGate. Purification of carbazole by solvent crystallization under two forced cooling modes. Available at: [Link]

  • Atlantis Press. Research on purification of refined carbazole and anthracene by Solvent crystallization. Available at: [Link]

  • Beilstein Journals. Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (Example of silica purification). Available at: [Link]

Sources

laboratory preparation of ondansetron from its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-stage protocol for the laboratory-scale synthesis of Ondansetron (1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one), a selective 5-HT3 receptor antagonist.[1][2] The method utilizes the "Carbazolone Route," favored for its regio-selectivity and high yield. The protocol proceeds via a Mannich reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one to form a dimethylamino-methyl intermediate, followed by a nucleophilic substitution with 2-methylimidazole .[1] Critical process parameters (CPPs), purification strategies via recrystallization, and HPLC analytical conditions are provided to ensure high purity (>99.5%) suitable for pharmaceutical reference standards.

Introduction & Retrosynthetic Analysis

Ondansetron is a carbazole derivative containing an imidazole moiety linked via a methylene bridge at the C3 position. The synthesis challenges lie in the steric hindrance at the C3 position and the potential for dimerization.

Retrosynthetic Logic:

  • Target: Ondansetron.[1][2][3][4][5][6][7][8][9][10][11]

  • Disconnection: The C-N bond between the methylene bridge and the imidazole ring.

  • Synthons: An electrophilic "Michael acceptor" derived from the carbazolone and the nucleophilic 2-methylimidazole.[1]

  • Precursors:

    • Core Scaffold: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Starting Material).[1][2][9][12][13][14][15]

    • C1 Unit: Paraformaldehyde.[1][2][9]

    • Amine Source: Dimethylamine HCl (for Mannich activation).[1]

    • Nucleophile: 2-Methylimidazole.[1][2][9][12][14][15]

Reaction Mechanism & Pathway

The synthesis operates on a Mannich-Elimination-Addition mechanism.[1]

  • Mannich Reaction: The carbazolone undergoes aminomethylation to form the Mannich base hydrochloride.

  • Elimination: Under thermal conditions, the Mannich base eliminates dimethylamine to generate a transient, highly reactive exocyclic methylene intermediate (Michael acceptor).

  • Michael Addition: 2-Methylimidazole attacks the exocyclic methylene to form Ondansetron.[1]

OndansetronSynthesis Carbazolone Starting Material 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one MannichBase Intermediate 1 Mannich Base HCl Salt Carbazolone->MannichBase Step 1: Mannich Reaction (Reflux, 110°C) Reagents1 Reagents: Paraformaldehyde, Dimethylamine HCl, AcOH Reagents1->MannichBase ExoMethylene Transient Intermediate Exocyclic Methylene Ketone MannichBase->ExoMethylene Thermal Elimination (- HNMe2) Ondansetron Final Product Ondansetron Base ExoMethylene->Ondansetron Step 2: Michael Addition (Water/DMF, Reflux) Imidazole Nucleophile 2-Methylimidazole Imidazole->Ondansetron

Figure 1: Synthetic pathway illustrating the Mannich activation and subsequent imidazole substitution.[1][2][9][12][13][16]

Materials & Equipment

Reagent/MaterialGradePurpose
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one>98%Starting Scaffold
ParaformaldehydeReagent GradeC1 Source
Dimethylamine Hydrochloride>98%Mannich Amine Source
2-Methylimidazole>99%Nucleophile
Glacial Acetic AcidACS GradeSolvent (Step 1)
DMF (N,N-Dimethylformamide)AnhydrousCo-solvent (Step 2)
MethanolHPLC GradeRecrystallization Solvent
Activated CarbonPowderDecolorization

Equipment:

  • 3-Neck Round Bottom Flasks (250 mL, 500 mL) equipped with reflux condensers and temperature probes.[1]

  • Magnetic stirrer/hotplate with oil bath.[1]

  • Vacuum filtration setup (Buchner funnel).[1]

  • Rotary Evaporator.[1][3]

  • HPLC System (UV detector).[1][3]

Detailed Experimental Protocol

Step 1: Synthesis of the Mannich Base Intermediate

Target: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride[1][15]

  • Setup: In a 250 mL 3-neck round bottom flask, charge 10.0 g (50 mmol) of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.

  • Solvation: Add 90 mL of Glacial Acetic Acid. Stir to suspend.

  • Reagent Addition: Add 6.8 g of Paraformaldehyde and 4.5 g (55 mmol) of Dimethylamine Hydrochloride.

  • Reaction: Heat the mixture to reflux (110–115°C ) for 2–3 hours .

    • Checkpoint: The solution should become homogeneous and darken slightly. Monitor by TLC (EtOAc:Hexane 1:1) for consumption of the carbazolone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the acetic acid.

    • Add 100 mL Acetone to the residue and stir vigorously for 30 minutes. The Mannich base hydrochloride will precipitate as a white to off-white solid.[1]

    • Filter the solid and wash with cold acetone (2 x 20 mL).

    • Dry under vacuum at 50°C.[1]

    • Expected Yield: ~12.5 g (85%).

Step 2: Synthesis of Ondansetron (Nucleophilic Substitution)

Target: Ondansetron Free Base

  • Setup: In a 500 mL flask, suspend 10.0 g (34 mmol) of the Mannich Base HCl (from Step 1) and 16.8 g (205 mmol, ~6 eq) of 2-Methylimidazole in a mixture of Water (75 mL) and DMF (35 mL) .

    • Note: A large excess of 2-methylimidazole drives the equilibrium forward and suppresses dimerization.[1]

  • Reaction: Heat the suspension to reflux (100–105°C ).

    • The mixture will clarify into a solution.

    • Maintain reflux for 5–6 hours .[1]

    • Mechanism Check: The basicity of the imidazole facilitates the elimination of dimethylamine, generating the exocyclic methylene intermediate in situ, which is immediately trapped by the excess 2-methylimidazole.

  • Precipitation:

    • Cool the reaction mixture slowly to 5–10°C using an ice bath. Stir for 1 hour.

    • Crude Ondansetron base will precipitate out of the aqueous DMF matrix.

  • Isolation:

    • Filter the crude solid.[9]

    • Wash the cake copiously with Water (3 x 100 mL) to remove excess 2-methylimidazole and DMF.[1]

    • Suction dry.[1][3]

    • Crude Yield: ~9.5 g (95%).[1]

Step 3: Purification (Recrystallization)[1]
  • Dissolution: Transfer the crude wet cake to a flask and add Methanol (120 mL) . Heat to reflux until dissolved.

  • Carbon Treatment: Add 0.5 g Activated Carbon . Stir at reflux for 15 minutes.

  • Filtration: Filter hot through a Celite bed to remove carbon.[1]

  • Crystallization: Cool the filtrate slowly to room temperature, then chill to 0–5°C for 2 hours.

  • Final Isolation: Filter the white crystalline solid. Wash with cold Methanol (20 mL).[1] Dry at 60°C under vacuum.[1]

  • Final Yield: ~8.5 g (Overall yield ~70-75%).

  • Purity: >99.5% (HPLC). Melting Point: 231–232°C.[1]

Process Control & Validation

HPLC Method for Purity Analysis:

  • Column: C18 (e.g., Waters Symmetry, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 216 nm.[1][3][10]

  • Retention Time: Ondansetron ~8–10 min.

Impurity Profile:

ImpurityOriginControl Strategy
Starting Material Unreacted CarbazoloneEnsure complete conversion in Step 1.
Exocyclic Methylene Intermediate (Incomplete Reaction)Ensure sufficient reflux time in Step 2.[1]
Dimer Impurity Reaction of Ondansetron with IntermediateUse high excess (6 eq) of 2-methylimidazole.[1][15][17]
Imidazole Residue Excess ReagentThorough water wash of crude cake (Imidazole is highly water soluble).[1]

References

  • Glaxo Group Ltd. (1987).[1] Tetrahydrocarbazolone derivatives. US Patent 4,695,578.[1][6][9] Link

  • Kim, M. Y., et al. (1997).[2] An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10), 2041-2045.[1][2] Link

  • Vertex AI Search Results. (2026). Consolidated Search Data on Ondansetron Synthesis.
  • Hato, Y., & Jamison, T. F. (2023).[8] Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering, 8, 1855-1861. Link

Sources

handling and storage procedures for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Stability, and Storage of the Ondansetron Intermediate (CAS 99614-64-9) [1]

Introduction & Chemical Context

This Application Note defines the rigorous handling and storage protocols for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9).[1]

In the pharmaceutical development of Ondansetron (Zofran®), this molecule serves two critical roles:

  • Synthetic Intermediate: It is the reactive Michael acceptor formed via the elimination of amine from the Mannich base (Impurity A) before coupling with 2-methylimidazole.[1]

  • Regulatory Standard: It is designated as Ondansetron Impurity D (EP) or Related Compound D (USP).[1][][3]

The Stability Paradox: While the carbazole core provides aromatic stability, the exocyclic methylene group at the C3 position is highly electrophilic due to conjugation with the C4 ketone. This structural feature acts as a "chemical magnet" for nucleophiles (water, alcohols, thiols) and is prone to spontaneous dimerization or polymerization if not managed under strict environmental controls.

Physicochemical Profile

PropertySpecificationCritical Note
CAS Number 99614-64-9Distinct from Impurity A (CAS 1365727-07-6)
Molecular Formula

MW: 211.26 g/mol
Appearance Off-white to Yellowish SolidDarkening indicates oxidation/polymerization
Melting Point >177°C (Decomposes)Do not heat to dry; use vacuum desiccation
Solubility DMSO, Chloroform, MeOH (Slight)Poor water solubility; Hydrophobic
Reactivity Class

-Unsaturated Ketone
Michael Acceptor (Alkylating Agent)

Critical Handling Protocols

Safety & Environment (HSE)
  • Toxicity Warning: As a Michael acceptor, this compound is a potential alkylating agent. It is classified as Toxic if swallowed (H301) and a Skin Sensitizer (H317) .[1][4]

  • Engineering Controls: All handling must occur within a certified Class II Fume Hood.

  • PPE: Double nitrile gloves are required.[1] The lipophilic nature of the carbazole ring allows it to penetrate standard latex rapidly.

Solubilization Strategy

Researchers often face precipitation when preparing stock solutions. Follow this hierarchy for analytical standards:

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) .[1]

    • Why: High solubility, low volatility, and stabilizes the dipole of the enone system.

  • Secondary Solvent: Methanol .

    • Caution: Protic solvents like methanol can slowly undergo Michael addition to the methylene group over extended periods (weeks).[1] Use immediately or store at -20°C.

  • Avoid: Water (unless buffered in HPLC mobile phase) and primary amines (rapid degradation).[1]

Storage Architecture

The degradation of this compound follows a specific pathway: Photo-induced radical polymerization and Nucleophilic hydration .[1] The storage protocol must interrupt these pathways.[1]

Storage Decision Matrix

StorageProtocol Receipt Receipt of Material Inspection Visual Inspection (Yellow = OK, Brown = Degraded) Receipt->Inspection Decision Usage Timeline? Inspection->Decision Immediate Immediate Use (< 24 Hours) Decision->Immediate Now ShortTerm Short Term (< 1 Month) Decision->ShortTerm Days LongTerm Long Term (> 1 Month) Decision->LongTerm Months ProtocolA Protocol A: Amber Vial, Ambient, Inert Headspace Immediate->ProtocolA ProtocolB Protocol B: Refrigerate (2-8°C), Desiccator ShortTerm->ProtocolB ProtocolC Protocol C: Freezer (-20°C), Argon Overlay, Parafilm Seal LongTerm->ProtocolC

Figure 1: Decision matrix for storage conditions based on usage timeline. Note that long-term storage requires freezing to inhibit slow polymerization.[1]

The "Argon Overlay" Technique

Simply capping the vial is insufficient. You must displace oxygen and humidity.[1]

  • Place the open vial in the fume hood.[1]

  • Insert a pipette tip connected to an Argon (preferred) or Nitrogen line.[1]

  • Flow gas gently (low PSI) into the vial for 10-15 seconds. Do not disturb the powder. [1]

  • Cap immediately while gas is flowing.[1]

  • Seal with Parafilm to prevent moisture ingress during refrigeration cycles.[1]

Quality Control & Self-Validation

To verify the integrity of the standard before use, employ this HPLC check. If the "Methylene" peak area decreases and "Dimer" or "Hydrate" peaks appear, the batch is compromised.

Degradation Mechanism to Monitor: The primary degradation product is the dimer (formed via Diels-Alder type cycloaddition or radical coupling) or the hydrate (addition of water across the double bond).[1]

Degradation cluster_env Environmental Triggers Compound Impurity D (Methylene) Reactive Enone Dimer Polymer/Dimer (Insoluble Precipitate) Compound->Dimer Radical Polymerization Hydrate Hydrated Impurity (Alcohol derivative) Compound->Hydrate Michael Addition Light UV Light Light->Compound Moisture Moisture (H2O) Moisture->Compound

Figure 2: Primary degradation pathways.[1] UV light triggers polymerization, while moisture leads to hydration of the double bond.[1]

Standard HPLC Validation Protocol
  • Column: C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 80:20 (A:B) to 20:80 over 20 minutes.

  • Detection: UV @ 216 nm (Carbazole absorption max).[1]

  • Acceptance: Impurity D should elute after Impurity A but before Ondansetron. Purity must be >95% (area normalization).

Emergency & Spill Procedures

  • Spill Isolation: Evacuate the immediate area.[1] The dust is a sensitizer.[1]

  • Neutralization: Do not use water initially (spreads the hydrophobic powder).[1] Cover with a solvent-absorbent pad dampened with Ethanol .[1]

  • Decontamination: Wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution.[1] The bleach oxidizes the double bond, breaking the conjugation and reducing reactivity, though it destroys the molecule.

References

  • European Directorate for the Quality of Medicines (EDQM). Ondansetron Impurity D CRS (Catalogue Code Y0000195).[1][5] European Pharmacopoeia.[1][4][5] [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. [Link][1]

Sources

Technical Application Note: Aza-Michael Synthesis of Ondansetron via Carbazolone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimization and execution of the critical C-N bond-forming step in the synthesis of Ondansetron , a selective 5-HT3 receptor antagonist. The reaction involves the conjugate addition (Aza-Michael addition) of 2-methylimidazole (nucleophile) to the exocyclic


-methylene group of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one  (electrophile).

While often performed as part of a "one-pot" Mannich sequence, isolating or specifically targeting the reaction of the methylene intermediate allows for tighter control over impurity profiles—specifically the removal of the highly reactive and toxic methylene substrate (EP Impurity D). This guide presents a scalable, green chemistry protocol using water as the solvent, alongside a high-performance alumina-catalyzed variant.

Chemical Mechanism: The Aza-Michael Addition

The reaction is a 1,4-conjugate addition where the unhindered nitrogen (N1) of the 2-methylimidazole attacks the


-carbon of the 

-unsaturated ketone system on the carbazole ring.
Mechanistic Pathway[1][2][3][4]
  • Nucleophilic Attack: The lone pair on the N1 nitrogen of 2-methylimidazole attacks the exocyclic methylene carbon (C3').

  • Enolate Formation: The

    
    -electrons shift to form an enolate intermediate at the C4 carbonyl oxygen.
    
  • Tautomerization: Proton transfer restores the ketone functionality at C4, yielding the final product, Ondansetron.

Stereochemical Note: The formation of the chiral center at C3 results in a racemic mixture (R/S-Ondansetron). The commercial API is typically marketed as the racemate.

ReactionMechanism Substrate Methylene Carbazolone (Electrophile) Transition Enolate Intermediate (Transient Species) Substrate->Transition 1,4-Addition (N-Attack) Polymer Polymerized Impurity (Side Product) Substrate->Polymer Thermal Dimerization (If Reagent Low) Reagent 2-Methylimidazole (Nucleophile) Reagent->Transition Product Ondansetron (Racemic Product) Transition->Product Tautomerization / Proton Transfer

Figure 1: Mechanistic pathway of the Aza-Michael addition. Note the competitive polymerization risk if the nucleophile concentration is insufficient.

Experimental Protocols

Method A: Aqueous Thermal Process (Green Chemistry)

This method utilizes water as the reaction medium, leveraging the "on-water" effect where hydrophobic interactions accelerate the reaction. It avoids toxic organic solvents and simplifies workup.

Materials:

  • Substrate: 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (1.0 eq)

  • Reagent: 2-Methylimidazole (3.0 – 6.0 eq)

  • Solvent: Purified Water (10 – 15 volumes)

Step-by-Step Procedure:

  • Charging: To a reactor equipped with an overhead stirrer and reflux condenser, charge Purified Water (10 vol) and 2-Methylimidazole (3.0 eq). Stir until dissolved.

    • Rationale: Excess imidazole drives the equilibrium forward and suppresses the polymerization of the methylene substrate.

  • Addition: Add Methylene Carbazolone (1.0 eq) to the aqueous solution. The substrate will likely remain as a suspension.

  • Reaction: Heat the mixture to Reflux (100°C) . Maintain agitation at 300–400 RPM.

    • Duration: 5–8 hours.[1]

    • IPC (In-Process Control): Monitor by HPLC until Methylene Carbazolone is < 0.1%.

  • Crystallization: Cool the reaction mixture slowly to 20–25°C over 2 hours. The product, Ondansetron, is hydrophobic and will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under vacuum.

  • Washing: Wash the filter cake with Water (2 x 3 vol) to remove excess 2-methylimidazole.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Method B: Alumina-Catalyzed Process (High Throughput)

For batches requiring faster throughput or where aqueous solubility is problematic, an alumina-catalyzed route in toluene is effective.

Materials:

  • Solvent: Toluene

  • Catalyst: Neutral Alumina (

    
    ), approx. 2 wt equivalents relative to substrate.
    

Modifications to Procedure:

  • Suspend Substrate, 2-Methylimidazole (3 eq), and Neutral Alumina in Toluene (15 vol).

  • Reflux at 110°C for 3–4 hours .

  • Hot Filtration: Filter the mixture while hot (70–80°C) to remove the Alumina.

  • Crystallization: Cool the toluene filtrate to 0–5°C to crystallize Ondansetron.

Process Optimization & Critical Parameters

To ensure reproducibility and high yield (>85%), the following parameters must be controlled.

ParameterSpecificationImpact on Quality/Yield
Stoichiometry 3.0 – 6.0 eq of ImidazoleCritical. Low equivalents lead to incomplete conversion and high levels of residual Methylene Impurity (toxic).
Temperature 100°C – 110°C (Reflux)Lower temperatures significantly retard the reaction rate, allowing competing dimerization of the substrate.
pH Control pH > 8 (Natural basicity)Acidic conditions protonate the imidazole, destroying its nucleophilicity. Do not acidify.
Water Volume 10 – 15 VolumesInsufficient volume causes thick slurries (stirring issues); excess volume reduces yield due to product solubility loss.
Impurity Profile Management
  • Impurity D (EP): The starting material (Methylene Carbazolone). Limit: NMT 0.1%.

    • Control: Ensure full conversion via HPLC monitoring before cooling.

  • Impurity F (EP): 2-Methylimidazole residue.[2][3][4][5][1][6]

    • Control: Efficient water wash of the filter cake. The reagent is highly water-soluble, while Ondansetron is not.

Experimental Workflow Diagram

Workflow Start Start: Charge Reactor (Water + 2-Me-Imidazole) AddSub Add Methylene Carbazolone (Suspension) Start->AddSub Heat Heat to Reflux (100°C) 5-8 Hours AddSub->Heat IPC IPC: HPLC Check Substrate < 0.1%? Heat->IPC IPC->Heat No (Continue Reflux) Cool Cool to 25°C (Precipitation) IPC->Cool Yes Filter Filtration & Water Wash (Remove excess Imidazole) Cool->Filter Dry Dry & Recrystallize (MeOH/EtOH) Filter->Dry

Figure 2: Operational workflow for the aqueous synthesis method.

Analytical Validation

  • HPLC: Reverse-phase C18 column. Mobile phase: Phosphate buffer (pH 3.5) / Acetonitrile gradient.

    • Retention Time: 2-Methylimidazole (~2 min), Ondansetron (~12 min), Methylene Carbazolone (~18 min).

  • 1H NMR (CDCl3): Diagnostic peaks for Ondansetron include the imidazole protons (singlets at

    
     6.9) and the disappearance of the exocyclic alkene doublets (
    
    
    
    5.3 and 6.1) present in the starting material.[3][4][5][1]

References

  • Kim, M. Y., et al. (1997). An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10), 2041-2043.[2] Link

  • Glaxo Group Ltd. (1987). Tetrahydrocarbazolone derivatives. US Patent 4,695,578.[4][1] Link

  • Lianhe Chemical Technology Co. (2006).[7] Process for making ondansetron and intermediates thereof. US Patent 7,041,834 B2.[4] Link

  • Teva Pharmaceutical Industries. (2010). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. US Patent 7,696,356 B2. Link

  • European Pharmacopoeia (Ph.[7][8] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph. Impurity D (Methylene Carbazolone). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

[1]

Case ID: OND-INT-003 Status: Open Subject: Yield Optimization & Impurity Control for "Methylene Carbazolone" Assigned Specialist: Senior Process Chemist[1]

Executive Summary

The synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as Compound 3 ) is the critical bottleneck in the production of Ondansetron.[1][2] This intermediate is a highly reactive

1

The Core Problem: The exocyclic methylene group is unstable.[1] It is prone to:

  • Polymerization: Forming insoluble tars.[1]

  • Dimerization: Forming spiro-linked impurities.[1]

  • Retro-Mannich Reactions: Reverting to the starting material under prolonged heating.[1]

This guide provides a self-validating protocol to maximize in-situ yield and stability, moving away from "recipe following" to "reaction engineering."

Module 1: The Optimized Protocol (Mannich-Elimination Route)

The most robust industrial route utilizes a Mannich reaction followed by thermal elimination.[1] Direct methylenation using formaldehyde alone often fails due to poor electrophilicity; the amine acts as a "shuttle" to transfer the methylene group.[1]

The Mechanism (Why it works)

The reaction proceeds in two distinct stages.[1][3][4][5][6][7] Understanding this is vital for troubleshooting:

  • Mannich Addition: The enol of the carbazolone attacks the iminium ion (formed from formaldehyde + amine).[1][7]

  • 
    -Elimination:  The resulting Mannich base eliminates the amine upon heating to release the methylene product.[1]
    

ReactionPathwaySMStart Material(Carbazolone)MannichIntermediate(Mannich Base)SM->Mannich 1. Mannich AdditionReagentsCH2O + HNMe2(AcOH, 90°C)Reagents->SMProductTarget Product(Methylene Carbazolone)Mannich->Product 2. Thermal Elimination (-HNMe2)Product->SM Retro-Mannich (Acid Hydrolysis)PolymerPolymer/Tars(Yield Loss)Product->Polymer Overheating (>110°C)

Figure 1: The reaction pathway showing the critical intermediate and failure modes.[1]

Standardized Procedure (Batch)

Reference Basis: Glaxo Group Patents & Process Optimization Literature

ParameterSpecificationTechnical Rationale
Solvent Glacial Acetic Acid (AcOH)Promotes enolization and stabilizes the iminium intermediate.[1]
Reagents Paraformaldehyde (1.2 eq) + Dimethylamine HCl (1.1 eq)The amine salt is catalytic but consumed in the equilibrium; slight excess drives conversion.[1]
Temperature 90°C – 100°CCritical: <90°C = Incomplete elimination.[1] >110°C = Rapid polymerization.[1]
Time 45 – 90 minsMonitor by HPLC.[1] Do not soak. Prolonged heating increases dimer impurities.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one in Glacial Acetic Acid (5 vol).

  • Activation: Add Dimethylamine Hydrochloride (1.1 eq) and Paraformaldehyde (1.2 eq).

  • Reaction: Heat to 95°C. The solution will darken.

  • Checkpoint: At 45 mins, check HPLC. Look for the disappearance of the Mannich base intermediate.

  • Quench (Crucial): Once conversion >98%, immediately cool to 10-15°C.

  • Isolation: Add cold water (10 vol) slowly. The product precipitates.[1][8][9] Filter immediately.

  • Wash: Wash with cold water to remove residual acid/amine.[1] Do not dry in an oven >40°C.

Module 2: Troubleshooting & FAQs

Ticket #01: "My product turns into a gummy brown solid during filtration."

Diagnosis: Polymerization triggered by residual base or heat.[1] Root Cause: The methylene compound acts as a radical acceptor.[1] If the filter cake is acidic and warm, it polymerizes.[1] Corrective Action:

  • Cooling: Ensure the quench water is <5°C.

  • Stabilizer: Add 0.1% Hydroquinone or BHT to the reaction mixture before heating.[1] This scavenges free radicals and prevents the "gumming" effect without interfering with the Mannich mechanism.[1]

Ticket #02: "Yield is low (40-50%) and I see unreacted starting material."

Diagnosis: "Wet" Paraformaldehyde or Retro-Mannich reaction.[1] Root Cause: Paraformaldehyde depolymerizes to formaldehyde.[1] If it is old or wet, the stoichiometry is wrong. Alternatively, if the reaction contains too much water, the equilibrium shifts back to the starting material (Retro-Mannich).[1] Corrective Action:

  • Reagent Quality: Use fresh, dry Paraformaldehyde.[1]

  • Scavenging Water: Add Acetic Anhydride (0.5 eq) to the reaction mixture.[1] This consumes chemically generated water and drives the equilibrium toward the iminium ion.[1]

Ticket #03: "I see a 'Spiro' impurity peak on HPLC."

Diagnosis: Dimerization (Diels-Alder type cycloaddition).[1] Root Cause: High concentration and prolonged heating allow two molecules of the product to react with each other.[1] Corrective Action:

  • Dilution: Increase solvent volume from 5 vol to 8-10 vol.

  • Telescoping: Do not isolate. If your next step is the Michael addition (e.g., adding 2-methylimidazole for Ondansetron), perform it in the same pot.[1][8] The imidazole reacts faster with the methylene group than the methylene group reacts with itself.[1]

Module 3: Advanced Optimization (Flow Chemistry)

For researchers hitting a "yield ceiling" of ~70-80% in batch, the limitation is heat transfer.[1] The product degrades at the wall of the reactor before the bulk solution converts.[1]

The Solution: Continuous Flow Reactor Based on recent process intensification studies (e.g., MIT/Jamison Lab).

FeatureBatch ProcessFlow Process
Residence Time 60-120 mins5-10 mins
Temperature 95°C120°C (Superheated)
Yield 75-85%>95%
Purity Requires recrystallizationHigh (Clean profile)

Flow Protocol Setup:

  • Stream A: Carbazolone in AcOH.[1][2][9]

  • Stream B: Eschenmoser’s Salt (N,N-dimethylmethyleneammonium iodide) or Paraformaldehyde/Amine in AcOH.[1]

  • Coil: PFA tubing, heated to 120°C.[1]

  • Back Pressure: 75 psi (to prevent boiling).

  • Benefit: The product exits the heated zone immediately after formation, preventing polymerization.[1]

Module 4: Decision Logic for Isolation

Should you isolate Compound 3 or telescope it? Use this logic flow.

DecisionTreeStartStart: Reaction CompleteQ1Is Compound 3 the Final Product?Start->Q1Q2Is the next step Michael Addition(e.g., Ondansetron synthesis)?Q1->Q2NoIsolateISOLATEUse Radical InhibitorDry under Vacuum <30°CQ1->IsolateYesQ2->IsolateNo (Storage required)TelescopeTELESCOPESolvent Swap to DMF/WaterAdd Nucleophile DirectlyQ2->TelescopeYes (Recommended)

Figure 2: Decision logic for processing the reaction mixture.

References

  • Kim, M. Y., et al. (1997).[1] "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041-2043.[1][2] Link

    • Key Insight: Establishes the direct Mannich methylenation conditions and the instability of the intermediate.[1]

  • Hato, Y., & Jamison, T. F. (2023). "Multi-platform synthesis of ondansetron featuring process intensification in flow." Reaction Chemistry & Engineering, 8, 1754-1761.[1] Link

    • Key Insight: Demonstrates the superiority of flow chemistry to prevent polymerization and improve yield to >90%.[1]

  • Glaxo Group Ltd. (1985).[1] "Process for the preparation of tetrahydrocarbazolone derivatives." US Patent 4,695,578.[1][8] Link

    • Key Insight: The foundational patent describing the acetic acid/paraformaldehyde route.[1]

  • Teva Pharmaceutical Industries. (2002).[1] "Improved process for preparing pure ondansetron."[1][8] WO Patent 02/055492.[1] Link

    • Key Insight: Discusses impurity profiles and the "exo-methylene" stability issues.

common side products in the synthesis of ondansetron intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ondansetron Intermediate Synthesis Status: Online | Agent: Dr. Aris (Senior Application Scientist)

Introduction: The Carbazolone Challenge

Welcome to the Technical Support Center for Ondansetron API synthesis. If you are accessing this guide, you are likely navigating the complex impurity profile associated with the functionalization of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (hereafter referred to as the Carbazolone Core ).

The synthesis of Ondansetron typically hinges on a critical Mannich reaction or a Michael addition to introduce the imidazolyl-methyl side chain. While the literature often presents this as a straightforward condensation, industrial reality introduces a matrix of competing equilibria.

This guide moves beyond standard protocols to address the causality of failure—specifically focusing on the formation and elimination of Pharmacopoeial Impurities A, B, C, and D.

Module 1: The "Methylene" Trap (Impurity D)

The Issue: High levels of Impurity D (9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one) in the final crude reaction mixture.

The Mechanism: Impurity D is the exocyclic alkene formed by the elimination of the amine group (2-methylimidazole). This is not just a side product; it is often a reactive intermediate. The reaction pathway is reversible. Under high thermal stress or prolonged reaction times, the thermodynamically stable Ondansetron (Mannich base) can undergo a retro-Michael reaction (elimination) to regenerate Impurity D and free imidazole.

Troubleshooting Protocol:

ParameterDiagnosisCorrective Action
pH Control Reaction mixture is too basic (pH > 6).Elimination is base-catalyzed. Adjust the solvent system. If using acetic acid, ensure water content is optimized (approx. 10-20% v/v) to stabilize the transition state.
Temperature Reflux prolonged > 6 hours.[1][2]Extended heat favors the entropy-driven elimination. Quench the reaction immediately upon consumption of the Carbazolone Core (monitor via HPLC).
Stoichiometry Excess 2-Methylimidazole used.[3]While excess amine drives kinetics, it also acts as a base to promote elimination. Maintain a strict 1.1 : 1.0 equivalent ratio.

Self-Validating Check:

  • TLC Monitor: Impurity D is less polar than Ondansetron. On Silica gel (DCM:MeOH 9:1), Impurity D will appear at a higher Rf (~0.6) compared to Ondansetron (~0.4).[2][3]

  • UV Characteristic: Impurity D possesses a conjugated exocyclic double bond, resulting in a distinct bathochromic shift (red-shift) in UV absorption compared to the product.

Module 2: The "Dimer" Dilemma (Impurity B)

The Issue: Appearance of a high molecular weight impurity (approx. MW 598) known as Impurity B .[4]

The Mechanism: Contrary to simple bis-Mannich bases, Impurity B is often characterized as 6,6'-methylene-bis[(3RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one] . This suggests an Electrophilic Aromatic Substitution (EAS) where excess formaldehyde attacks the electron-rich aromatic ring of the indole system, linking two carbazole units.

Troubleshooting Protocol:

  • Formaldehyde Source: Switch from aqueous formalin to Paraformaldehyde . Aqueous formalin often contains variable amounts of methanol and formic acid, which can catalyze the aromatic substitution.

  • Order of Addition: Do not premix the Carbazolone Core and Formaldehyde in the presence of strong acid without the amine.

  • Scavenging: If Impurity B is persistent, reduce the formaldehyde equivalents to 0.95 eq. It is better to have unreacted Carbazolone (Impurity C, easily removed) than the Dimer (difficult to crystallize out).

Module 3: Contamination & Exchange (Impurity A)

The Issue: Presence of the dimethylamino analog (Impurity A ).

The Mechanism: This impurity arises if Dimethylamine (DMA) is present in the system. This occurs in two scenarios:

  • Transamination Route: You are synthesizing Ondansetron by reacting the dimethylamino-Mannich base with 2-methylimidazole. Incomplete exchange leaves Impurity A.

  • Contamination: Using DMF (Dimethylformamide) as a solvent at high temperatures (>120°C) can lead to hydrolysis of the solvent, releasing dimethylamine, which then competes with 2-methylimidazole for the formaldehyde/carbazolone complex.

Corrective Action:

  • Solvent Swap: If using DMF, strictly control temperature below 100°C. Prefer Acetic Acid/Water mixtures.

  • Purge: If performing transamination, use a nitrogen sparge to drive off the liberated dimethylamine gas, shifting the equilibrium toward Ondansetron.

Visualizing the Pathway

The following diagram illustrates the competitive pathways between the Product (Ondansetron) and its primary impurities (A, B, D).

Ondansetron_Pathways Carbazolone Carbazolone Core (Impurity C) Methylene Methylene Intermediate (Impurity D) Carbazolone->Methylene + HCHO - H2O (Acid Cat.) ImpurityB Bridged Dimer (Impurity B) Carbazolone->ImpurityB Excess HCHO (Aromatic Sub.) Formaldehyde Formaldehyde (HCHO) Ondansetron Ondansetron API Methylene->Ondansetron + 2-Methylimidazole (Michael Addition) ImpurityA Dimethylamino Analog (Impurity A) Methylene->ImpurityA + Dimethylamine (Contaminant) Ondansetron->Methylene Elimination (High Temp/Base) ImpurityA->Methylene - DMA (Transamination)

Caption: Reaction network showing the central role of the Methylene Intermediate (Impurity D) and the divergence points for Impurities A and B.

Standardized Protocol: Direct Mannich Coupling

To minimize the impurities discussed above, use this optimized protocol which balances kinetics and thermodynamics.

Reagents:

  • Carbazolone Core (1.0 eq)

  • 2-Methylimidazole (1.1 eq)

  • Paraformaldehyde (1.1 eq)

  • Solvent: Glacial Acetic Acid : Water (10:1 ratio)

Procedure:

  • Dissolution: Charge Carbazolone and 2-Methylimidazole into the reactor. Add Acetic Acid/Water mixture. Stir at room temperature until dissolved.

    • Why? Premixing the amine buffers the system before formaldehyde addition.

  • Addition: Add Paraformaldehyde in a single portion.

  • Reaction: Heat to 90°C . Do not exceed 100°C.

  • Monitoring: Sample at 3 hours.

    • Target: Carbazolone < 1.0%.[1][3]

    • Stop Condition: If Impurity D starts increasing while Carbazolone is stable, quench immediately.

  • Work-up (Critical for Impurity Removal):

    • Cool to 25°C.

    • Slowly add 20% NaOH (aq) to adjust pH to 10-11.

    • Ondansetron Free Base will precipitate.

    • Purification: Recrystallize crude solid from Methanol/Water. Impurity D remains in the mother liquor due to higher solubility in aqueous methanol compared to the product.

FAQ: Quick Troubleshooting

Q: My HPLC shows a split peak for Ondansetron. What is happening? A: Ondansetron has a chiral center, but it is synthesized as a racemate. If you are using a chiral column, you will see two peaks. If you are using a standard C18 column, a split peak usually indicates hydrolysis of the amide/lactam ring (rare) or a co-eluting isomer. Check the pH of your mobile phase; Ondansetron is basic (pKa ~7.4), and peak splitting can occur if the mobile phase pH is near the pKa. Use a buffer at pH 3.0.

Q: I cannot get rid of Impurity C (Starting Material) even after 12 hours. A: The reaction has stalled due to water accumulation (if using paraformaldehyde) or "tarring" of the formaldehyde. Do not add more formaldehyde blindly. Add a fresh 0.1 eq of 2-methylimidazole. If that fails, cool, isolate, and recrystallize. It is easier to remove Impurity C by recrystallization than to clean up the decomposition products of a 24-hour reaction.

Q: What is the "Tarry Residue" at the bottom of the flask? A: This is likely polymerized formaldehyde (paraformaldehyde reforming) or polymerized indole species. This happens if the acetic acid concentration is too high (>95%) or the water content is too low. Water helps solubilize the ionic intermediates and prevents polymerization.

References

  • European Pharmacopoeia (Ph.[5] Eur.) 10.0 . Ondansetron Hydrochloride Dihydrate Monograph. Impurity A, B, C, D structures and limits.

  • United States Pharmacopeia (USP) 43-NF 38 . Ondansetron Injection Monograph. Related Compounds C and D.

  • Kim, M. Y., et al. (1997).[6] "Synthesis of Ondansetron: An Improved Process." Heterocycles, 45(10), 2041-2043. (Describes the formation of the methylene intermediate and subsequent Michael addition).

  • Sanfilippo, P. J., et al. (1987). "Synthesis of (1H-imidazol-1-ylmethyl)indoles." Journal of Medicinal Chemistry. (Foundational chemistry on imidazole alkylation relevant to Impurity A/D mechanisms).
  • Glaxo Group Ltd. (1985). Imidazolyl derivatives.[3][4][7][8] US Patent 4,695,578. (The original product patent describing the transamination route).

Sources

stability and degradation of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational | Topic: Stability & Degradation Mechanics
Role: Senior Application Scientist | Context: Drug Substance Intermediate (Ondansetron)

Core Directive: The Michael Acceptor Paradox

Welcome to the technical support hub for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9).[1] In the pharmaceutical industry, this molecule is widely recognized as Ondansetron Impurity D (EP Standard) or the critical exocyclic methylene intermediate in Ondansetron synthesis.

The Central Technical Challenge: This compound derives its utility from the same property that drives its instability: High Electrophilicity . The exocyclic methylene group at the C3 position constitutes a potent Michael Acceptor system conjugated with the C4 ketone.

  • Utility: It allows the rapid nucleophilic attack of 2-methylimidazole to form Ondansetron.

  • Liability: Without a target nucleophile, it will react with itself (dimerization/polymerization), water (hydration), or nucleophilic solvents, leading to rapid degradation.

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Purity Loss

Q1: The off-white solid I isolated yesterday has turned yellow and gummy overnight. What happened? Diagnosis: Uncontrolled Polymerization/Dimerization. Technical Explanation: You are witnessing a self-reaction. The electron-deficient exocyclic double bond is highly reactive. In the solid state, crystal lattice packing can sometimes facilitate intermolecular reactions, particularly if residual heat or light is present. This leads to the formation of dimeric or oligomeric species, which often appear as amorphous, yellow/brown gums. Corrective Protocol:

  • Avoid Isolation if Possible: We recommend generating this intermediate in situ and reacting it immediately with the imidazole nucleophile.

  • Cold Storage: If isolation is mandatory, store at -20°C immediately after drying.

  • Inert Atmosphere: Store under Argon/Nitrogen to prevent radical-initiated polymerization.

Q2: My HPLC analysis shows the main peak decreasing over time in methanol solution. Is it precipitating? Diagnosis: Solvent Solvolysis (Michael Addition of Solvent). Technical Explanation: Methanol is a nucleophile. Over time, methanol adds across the exocyclic double bond (Michael addition) to form the methoxy-derivative (3-(methoxymethyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one). This is a common artifact in stability studies using protic solvents. Corrective Protocol:

  • Change Diluent: Use Aprotic solvents for analysis (Acetonitrile or DCM).

  • Limit Run Time: Analyze samples immediately upon preparation.

Category B: Synthetic Process Issues

Q3: During the reaction with 2-methylimidazole, I see a significant amount of the "hydroxymethyl" impurity. Why? Diagnosis: Competitive Hydrolysis / Retro-Mannich Reaction. Technical Explanation: The formation of the methylene intermediate is reversible. In the presence of water, the exocyclic double bond can hydrate to form the 3-hydroxymethyl derivative. Furthermore, under basic conditions (often used in the Mannich step), the equilibrium can shift back toward the starting ketone if the water is not removed. Corrective Protocol:

  • Water Exclusion: Ensure the reaction solvent (often DMF or alcohols) is dry.

  • Temperature Control: High temperatures (>100°C) favor the elimination to the methylene compound, but prolonged heating without the nucleophile (imidazole) invites degradation.

Visualizing the Degradation & Synthesis Pathways

The following diagram illustrates the "Life and Death" of the methylene intermediate. It highlights the narrow window of stability between formation and degradation.

StabilityPathways Start Mannich Precursor (3-dimethylaminomethyl) Intermediate TARGET MOLECULE (Exocyclic Methylene) Start->Intermediate Elimination (Heat/-HNR2) Ondansetron Ondansetron (Final Product) Intermediate->Ondansetron + 2-Methylimidazole (Michael Addition) Dimer Dimer/Polymer (Yellow Gum) Intermediate->Dimer Self-Reaction (Time/Heat/Light) Hydrate Hydroxymethyl Impurity (Hydration) Intermediate->Hydrate + H2O (Hydrolysis) SolventAdduct Solvent Adduct (e.g., Methoxy) Intermediate->SolventAdduct + MeOH/EtOH (Solvolysis)

Figure 1: The central position of the Methylene Intermediate. Green path represents the desired synthesis; Red dashed paths represent degradation vectors.

Storage & Handling Decision Matrix

Use this logic flow to determine the appropriate handling of the compound based on your experimental needs.

StorageLogic Start Start: Handling Methylene Carbazolone Q1 Is Immediate Use Possible? Start->Q1 InSitu Best Practice: In-Situ Generation Do not isolate. Q1->InSitu Yes Isolate Isolation Required Q1->Isolate No Q2 Duration of Storage? Isolate->Q2 ShortTerm < 24 Hours Store at 4°C Protect from Light Q2->ShortTerm Short LongTerm > 24 Hours Store at -20°C Under Argon/N2 Q2->LongTerm Long

Figure 2: Decision tree for minimizing degradation during experimental workflows.

Analytical Data & Specifications

When validating the integrity of your material, refer to these baseline characteristics. Deviations suggest degradation.[2]

ParameterSpecification / BehaviorTechnical Note
Appearance White to Off-white crystalline solidYellowing indicates dimerization/oxidation.
Solubility Soluble in Chloroform, DCM, DMSOAvoid alcohols for long-term storage (Solvolysis risk).
LC-MS (m/z) 212.1 [M+H]+Dimer will show [2M+H]+ or complex fragmentation.
Storage Temp 2-8°C (Short term), -20°C (Long term)CRITICAL: Must be kept dry. Hygroscopic degradation.
Light Sensitivity HighCarbazole moiety absorbs UV; exocyclic bond is photo-labile.

References

  • PubChem. (2025). 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Compound Summary). National Library of Medicine.

  • ChemicalBook. (2025).[3] 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one Properties and Suppliers.

  • Glaxo Group Ltd. (1987).[4] US Patent 4,695,578: 1,2,3,9-tetrahydro-3-imidazol-1-ylmethyl-4H-carbazol-4-ones.[4][5] (Original patent describing the Mannich base and methylene intermediate synthesis routes).

  • Zhu, J., et al. (2015).[6] Improved synthesis of ondansetron hydrochloride.[6] Chinese Journal of Medicinal Chemistry.[6] (Discusses the "one-pot" strategy to avoid isolating the unstable methylene intermediate).

  • Master Organic Chemistry. (2023). The Michael Addition Reaction. (Mechanistic background on Michael Acceptor instability).

Sources

Technical Support Center: Troubleshooting 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one Common Aliases: 3-Methylene carbazolone, Ondansetron Intermediate, EP Impurity D. CAS: 99614-64-9[1][2][3][4]

This molecule is the critical electrophilic intermediate in the synthesis of Ondansetron (Zofran).[1][2][3] It functions as a "Michael Acceptor" due to its highly reactive exocyclic


-unsaturated ketone moiety.[1][2][3]

The Core Problem: The very feature that makes this molecule useful—its high electrophilicity—makes it prone to three primary failure modes:

  • Dimerization: Self-reaction or reaction with precursors to form bis-carbazolyl impurities (e.g., EP Impurity B precursors).[1][2][3]

  • Polymerization: Formation of insoluble gums upon thermal stress.[1][2][3]

  • Retro-Reaction: Hydrolysis back to the starting ketone and formaldehyde in aqueous acidic conditions.[1][2][3]

Interactive Troubleshooting Modules

Module A: Synthesis Failures (Generating the Intermediate)

Context: You are attempting to synthesize the methylene intermediate from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one via a Mannich reaction.

Q1: My reaction mixture turned into an intractable gum/tar. What happened? Diagnosis: Uncontrolled Polymerization.[1][2][3] Root Cause: The exocyclic double bond is thermally unstable.[1][2][3] Prolonged heating in the absence of a trapping nucleophile (like imidazole) or stabilizer leads to radical or anionic polymerization.[1][2][3] Corrective Action:

  • Temperature Control: Do not exceed 110°C.

  • Radical Scavengers: Add trace amounts (10-50 ppm) of hydroquinone or BHT during the elimination step if isolating the solid.[1][2][3]

  • Protocol Shift: Switch to an in situ generation protocol. Do not isolate the methylene intermediate; generate it and immediately react it with the nucleophile (2-methylimidazole) in a "one-pot" process.[1][3]

Q2: Yield is low (<50%), and I see large amounts of starting ketone. Diagnosis: Incomplete Mannich Reaction or Equilibrium Reversal. Root Cause: The Mannich reaction is an equilibrium.[1][2][3] If the water formed is not removed, or if the pH is too low, the equilibrium favors the starting materials.[1][2][3] Corrective Action:

  • Water Removal: Use a Dean-Stark trap (toluene reflux) or molecular sieves to drive the equilibrium forward.[1][2][3]

  • Catalyst: Ensure sufficient acid catalyst (Acetic acid) is present, but avoid strong mineral acids which can hydrate the double bond.[1][2][3]

Module B: Downstream Reaction Failures (Synthesizing Ondansetron)

Context: You are reacting the isolated methylene intermediate with 2-methylimidazole.

Q3: I see a "Doublet" impurity peak in HPLC (Molecular Weight ~380-400). Diagnosis: Dimer Formation (Bis-carbazolone). Root Cause: The "Michael Donor" (Enolate of the starting ketone) competed with the intended nucleophile (2-methylimidazole).[1][3] This happens if the methylene intermediate reverts to the starting ketone, which then attacks another molecule of methylene intermediate.[1][2][3] Corrective Action:

  • Stoichiometry: Increase the equivalents of 2-methylimidazole (target 3.0 - 6.0 eq). High concentration of the desired nucleophile outcompetes the side reaction.[1][3]

  • Order of Addition: Add the methylene intermediate slowly to a solution of 2-methylimidazole. This keeps the concentration of the electrophile low relative to the nucleophile.[1][2][3]

Q4: The reaction stalls at 80% conversion. Diagnosis: Michael Equilibrium / Retro-Michael. Root Cause: The Michael addition is reversible.[1][2][3] High temperatures or prolonged reaction times can shift the equilibrium back to the starting materials.[1][2][3] Corrective Action:

  • Solvent Switch: Move from protic solvents (Water/Alcohols) to aprotic polar solvents (DMF, DMSO) or Toluene.[1][2][3] Water stabilizes the leaving group, promoting the reverse reaction.[1][2][3]

  • Temperature: Lower the reaction temperature once conversion plateaus (e.g., reduce from reflux to 60°C).

Technical Data & Protocols

Table 1: Solvent Compatibility Matrix
SolventSuitabilityRisk FactorRecommendation
Glacial Acetic Acid High (Synthesis)Corrosive; Difficult removalStandard for Mannich step.[1][2][3] Remove completely before Michael addition.
Water Low (Isolation)Retro-aldol / HydrationAvoid for storage.[1][2][3] Use only for precipitation of final product.
DMF High (Reaction)High boiling pointExcellent for Michael addition (accelerates rate).[1][2][3] Hard to remove.
Toluene MediumLow solubilityGood for azeotropic water removal (Dean-Stark).[1][2][3]
Methanol/Ethanol MediumSolvolysisCan form alkoxy-impurities (Michael addition of solvent) if base is too strong.[1][2][3]
Standardized Protocol: One-Pot Synthesis (Recommended)

To avoid isolation instability, use this self-validating workflow.

  • Mannich Step: Charge 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq), Paraformaldehyde (1.2 eq), and Dimethylamine HCl (1.1 eq) in Glacial Acetic Acid.

  • Reflux: Heat to 90-100°C for 2-4 hours. Checkpoint: HPLC should show <5% starting ketone.[1][2][3][5]

  • Elimination/Addition: Distill off acetic acid (vacuum). Redissolve residue in DMF/Water.[1][2][3]

  • Nucleophile Addition: Add 2-methylimidazole (4.0 eq). Reflux at 110°C for 6 hours.[1][3]

  • Workup: Cool to 20°C. Add water to precipitate crude Ondansetron.

Visualizing the Failure Pathways

The following logic map illustrates the critical decision points where the reaction branches into success (Ondansetron) or failure (Impurities B, D, or Polymer).

ReactionPathways Start Starting Ketone (Carbazolone) Mannich Mannich Reaction (+CH2O / Amine) Start->Mannich Acetic Acid, 90°C Intermediate Methylene Intermediate (Reactive Electrophile) Mannich->Intermediate Elimination (-HNR2) Polymer FAILURE: Polymer/Gum (Thermal Stress) Intermediate->Polymer Heat >110°C No Nucleophile Dimer FAILURE: Dimer (Impurity B) (Reaction with Precursor) Intermediate->Dimer Low Nucleophile Conc. Slow Addition Retro FAILURE: Hydrolysis (Water/Acid) Intermediate->Retro Aq. Acid Storage Product SUCCESS: Ondansetron (+ 2-Methylimidazole) Intermediate->Product Michael Addition (Kinetic Control) Retro->Start Reversion

Figure 1: Reaction pathway analysis showing the central role of the Methylene Intermediate and its three primary degradation routes.

References & Authority

  • Kim, M. Y., et al. (1997).[1][2][3][6] "Synthesis of Ondansetron." Heterocycles, 45(10), 2041.[1][2][3] (Describes the Mannich base elimination pathway).

  • Gunn, D., et al. (2006).[1][2][3] "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom." U.S. Patent 7,696,356.[1][2][3]

  • European Pharmacopoeia (Ph.[1][2][3][4] Eur.) . "Ondansetron Hydrochloride Dihydrate Monograph." (Defines Impurity D as the methylene intermediate and Impurity B as the dimer).

  • IPCA Laboratories Ltd. (2009).[1][2][3] "One-pot process for the preparation of antiemetic agent."[1][2][3][7] U.S. Patent 7,547,791.[1][2][3] (Details the "one-pot" strategy to avoid isolation of the unstable methylene intermediate).

Sources

optimization of reaction conditions for carbazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Advanced Chemical Support

Welcome to the Carbazole Synthesis Optimization Center. This guide is structured as a dynamic troubleshooting interface, moving beyond standard protocols to address the why and how of reaction failure. We focus on the three dominant methodologies: Palladium-Catalyzed Amination, Oxidative C-H Activation, and Classical Reductive Cyclization.

Module 1: Palladium-Catalyzed Intramolecular Amination

The "Gold Standard" for functionalized carbazoles.

System Diagnostics: The Catalytic Cycle & Inhibition

Most failures in this domain stem from two root causes: Catalyst Deactivation (Pd-black formation) or Product Inhibition .

The Mechanism: Unlike standard Buchwald-Hartwig couplings, carbazole synthesis involves a highly acidic amine (carbazole pKa ~19.9).[1] The deprotonated carbazolyl anion can bind tightly to Pd(II), forming a resting state that sequesters the catalyst from the active cycle.

Pd_Cycle Start Pre-Catalyst (Pd(0)/Ligand) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord Amine Deprot Deprotonation (Base Required) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim Trap OFF-CYCLE TRAP: Stable Pd-Carbazolyl Complex Deprot->Trap Excess Base / Low Steric Bulk Ligand RedElim->Start Regeneration Trap->Deprot Slow Re-entry

Figure 1: The Catalytic Cycle highlighting the "Off-Cycle Trap" where product inhibition occurs.

Troubleshooting & FAQs

Q: My reaction turns black immediately and yields are <20%. What happened? A: The "Pd-Black" Death Spiral. This indicates rapid catalyst decomposition, usually due to insufficient ligand stabilization or oxygen leakage.

  • Immediate Fix: Switch to a pre-formed catalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ.

  • Ligand Adjustment: Monodentate phosphines with high steric bulk (e.g., XPhos , JohnPhos ) prevent the formation of inactive Pd-dimers better than bidentate ligands (BINAP) for this specific transformation.

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: Product Inhibition. As carbazole concentration rises, the carbazolyl anion competes with the substrate for the Pd center (See Figure 1, Red Node).

  • Solution: Use a weaker base. Switch from NaOtBu (strong) to K₃PO₄ or Cs₂CO₃ . A weaker base keeps the concentration of the free carbazolyl anion lower, reducing catalyst sequestration.

Q: I see dehalogenated starting material (Ar-H) instead of product. A: Beta-Hydride Elimination / Hydrodehalogenation.

  • Cause: This often happens in alcoholic solvents or if the amine substrate is difficult to deprotonate.

  • Solution: Switch solvent to Toluene or Xylene . Avoid isopropanol or ethanol. Ensure your system is strictly anhydrous.

Optimized Protocol: Intramolecular Amination

For the cyclization of 2-chloro-N-phenylaniline.

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) Bulky, electron-rich ligand facilitates oxidative addition of aryl chlorides.
Base Cs₂CO₃ (2.0 equiv) Carbonate bases reduce off-cycle inhibitory resting states compared to alkoxides.
Solvent Toluene or 1,4-Dioxane Non-protic, high boiling point (100-110°C) required.
Concentration 0.1 M - 0.2 M High dilution favors intramolecular cyclization over intermolecular oligomerization.

Module 2: Oxidative C-H Activation

The "Atom Economy" Route (No pre-functionalization required).

Decision Matrix: Solvent & Oxidant Selection

This method cyclizes diarylamines directly using Pd(II) and an oxidant. The choice of acid solvent is the critical variable.

Q: I have poor regioselectivity. The ring closes at the wrong carbon. A: Steric vs. Electronic Control.

  • Acetic Acid (AcOH): Reactions here are often governed by electronic factors (cyclization at the most electron-rich position).

  • Pivalic Acid (PivOH): The bulky pivalate ligand on Palladium enforces steric control, often forcing cyclization to the less hindered position.

    • Tip: If you need the "anti-electronic" isomer, switch to PivOH solvent.

Q: The reaction works on 50mg but fails on 5g. A: Oxygen Mass Transfer. These reactions require re-oxidation of Pd(0) to Pd(II) by Cu(OAc)₂/Air. On a large scale, passive diffusion of air is insufficient.

  • Solution: Sparge air/O₂ through the solution or use a balloon with vigorous stirring (1000+ rpm).

Protocol: Pd-Catalyzed Oxidative Cyclization
  • Reactants: Diphenylamine (1.0 equiv), Pd(OAc)₂ (5-10 mol%).

  • Oxidant: Cu(OAc)₂ (0.5 - 1.0 equiv). Note: Cu acts as an electron shuttle to O₂.

  • Solvent: Pivalic Acid (0.2 M).

  • Conditions: 110°C, Open air or O₂ balloon.

  • Workup (Critical): Pivalic acid is hard to remove. Neutralize with sat. Na₂CO₃ or distill off PivOH if stable.

Module 3: Classical & Safety (Cadogan Synthesis)

The "Brute Force" Route.

Safety Advisory: Scale-Up Hazards

The Cadogan reaction (reductive cyclization of o-nitrobiaryls) typically uses triethyl phosphite P(OEt)₃ as both solvent and reductant.

Q: Can I scale this to 100g? A: STOP. Assess Exotherm. The reaction is highly exothermic and releases phosphate esters.

  • Risk: Runaway exotherm at >150°C.

  • Alternative: Use Triphenylphosphine (PPh₃) in o-dichlorobenzene (o-DCB) at lower concentrations. This moderates the rate but makes purification harder (removing Ph₃PO).

Q: Purification is a nightmare. I can't separate the phosphate byproducts. A: The "Polymer Support" Trick.

  • Solution: For smaller scales (<5g), use polymer-supported triphenylphosphine. The phosphine oxide byproduct remains on the bead and is removed by filtration.

  • Distillation: If using P(OEt)₃, use a high-vacuum Kugelrohr distillation to remove the phosphate ester (b.p. is high) before column chromatography.

Troubleshooting Logic Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield CheckColor Reaction Color? Start->CheckColor Black Black Precipitate CheckColor->Black NoChange No Color Change (Stalled) CheckColor->NoChange Sol1 O2 Leak or Ligand Dissociation Black->Sol1 Sol2 Product Inhibition (Pd-Carbazole complex) NoChange->Sol2 Action1 Action: Switch to Pre-catalyst (G3/G4) Sol1->Action1 Action2 Action: Use Weaker Base (Cs2CO3) Sol2->Action2

Figure 2: Rapid Diagnostic Logic for Pd-Catalyzed Synthesis.

References

  • Jordan-Hore, J. A., et al. (2008).[2] Palladium-Catalyzed Synthesis of Carbazoles via C-H Activation. Journal of the American Chemical Society.[3] Link

  • Liégault, B., et al. (2008).[2] Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air. Journal of Organic Chemistry. Link

  • Tsang, W. C. P., et al. (2005).[2] Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-N Bond Formation. Journal of the American Chemical Society.[3] Link

  • Suzuki, C., et al. (2015).[2] Iridium-Catalyzed Dehydrogenative Cyclization of 2-Aminobiphenyls. Organic Letters. Link

  • Cadogan, J. I. G., et al. (1965). Reduction of nitro-compounds by tervalent phosphorus reagents. Journal of the Chemical Society. Link

Sources

Technical Support Center: Purification & Handling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

[1][2]

Executive Summary

The compound 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as the Methylene Intermediate ) is the pivotal electrophilic precursor in the synthesis of Ondansetron.[1][2] It is formed via a Mannich reaction followed by elimination.[1][2]

The Core Challenge: This molecule contains a highly reactive exocyclic

1212
  • Rapid Dimerization/Polymerization: Forming bis-carbazolone impurities (e.g., 6,6'-Methylenebis analogs).[1][2]

  • Michael Addition with Nucleophiles: Reacting with residual water or solvents.[1][2]

  • Chromatographic Decomposition: Degrading on acidic stationary phases (silica).[1][2]

This guide provides protocols to mitigate these risks during purification.

Module 1: Stability & Handling Protocols

Q: Why does my compound turn from off-white to yellow/brown upon standing?

A: This color shift indicates polymerization or oxidation of the exocyclic double bond.[1][2] The Methylene Intermediate is photosensitive and thermally unstable.[1][2]

Handling Directives:

  • Temperature Control: Never heat the isolated solid above 40°C for extended periods. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Light Protection: Amber glassware is mandatory.[1][2] UV light accelerates the radical polymerization of the methylene group.[1][2]

  • Solvent Constraints: Avoid nucleophilic solvents (e.g., primary amines, water, alcohols) for long-term storage, as they can slowly add across the double bond.[1][2]

Module 2: Purification Methodologies

Method A: Recrystallization (Preferred for Scale-Up)[1][2]

Recrystallization is superior to chromatography for this intermediate because it avoids the acidity of silica gel.[1][2]

ParameterSpecificationCausality/Logic
Primary Solvent Ethyl Acetate (EtOAc) High solubility at reflux; poor solubility at low temp.[1][2]
Anti-Solvent Hexane or Heptane Induces controlled precipitation of the hydrophobic carbazole.[1][2]
Temperature Dissolve at 50°C (Max)Minimizes thermal dimerization.[1][2]
Cooling Rate Slow cool to 0-5°CRapid cooling traps impurities (dimers) in the lattice.[1][2]

Step-by-Step Protocol:

  • Dissolve the crude solid in minimal warm Ethyl Acetate (approx. 5-7 mL per gram) at 45-50°C.

  • Optional: Add activated charcoal (10% w/w) to remove colored oligomers; filter while warm.[1][2]

  • Slowly add Hexane dropwise until persistent turbidity is observed.[1][2]

  • Cool the mixture to room temperature over 1 hour, then to 0-4°C for 2 hours.

  • Filter the off-white crystals and wash with cold Hexane.[1][2]

  • Vacuum dry at ambient temperature (Do not use a heated oven).

Method B: Flash Chromatography (For Analytical Purity)

Q: My compound streaks on the column and yield is low. What is happening?

A: Standard silica gel is slightly acidic (pH ~5-6).[1][2] This acidity catalyzes the hydration of the methylene group or its polymerization.[1][2]

Optimized Chromatographic Conditions:

  • Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1% Triethylamine in Hexane) or Alumina (Neutral, Grade III).[1][2]

  • Eluent System: Hexane : Ethyl Acetate (60 :[1][2] 40) is the industry standard for isolating this specific impurity [1].[1][2]

  • Loading: Solid load is discouraged due to local heating.[1][2] Liquid load using DCM/Toluene.

Module 3: Troubleshooting & FAQs

Q: I see a peak at RRT ~0.85 or ~1.2 in HPLC that grows over time. What is it? A: These are likely dimer impurities (e.g., 6,6'-Methylenebis(9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one)).[1][2] They form if the reaction mixture is held at high temperatures (>80°C) after the elimination step but before the imidazole addition.[1][2]

  • Fix: Quench the reaction immediately or proceed to the next step (Ondansetron formation) in a "one-pot" fashion without isolation if high purity isn't required for the intermediate itself [2].

Q: Can I use alcohols for recrystallization? A: Methanol is often used for the final Ondansetron product, but for this intermediate, alcohols can be risky.[1][2] Prolonged heating in methanol can lead to methoxy-adducts via Michael addition.[1][2] If using methanol, work rapidly and do not reflux excessively.[1][2]

Q: What is the recommended storage time? A: Even at -20°C, re-analyze purity every 30 days. The exocyclic double bond is under ring strain and seeks stabilization via reaction.[1][2]

Visualizing the Pathway & Risks

The following diagram illustrates the synthesis flow and the critical "Danger Zones" where purification often fails.

Ondansetron_Intermediate_Flowcluster_dangerCritical Control PointStartCarbazoloneStarting MaterialMannichMannich Reaction(HCHO + Amine)Start->MannichAcetic Acid, RefluxIntermediateMETHYLENE INTERMEDIATE(Highly Reactive)Mannich->IntermediateElimination of AmineOndansetronOndansetron(Final API)Intermediate->Ondansetron2-Methylimidazole(Nucleophilic Attack)DimerDimer Impurity(Bis-Carbazolone)Intermediate->DimerHeat >80°Cor Slow ProcessPolymerPolymer/Gum(Yellow/Brown)Intermediate->PolymerAcidic Silicaor UV Light

Caption: Synthesis pathway highlighting the Methylene Intermediate as a critical control point susceptible to dimerization and polymerization.

References

  • AIP Publishing. (2020).[1][2] Degradation of ondansetron: Isolation and characterization impurity D ondansetron as A candidate reference standard impurity in drug.[1][2][3][1][2]

  • Kim, M. Y., et al. (1997).[1][2] An Efficient Process of Ondansetron Synthesis.[1][2][4][5][6] Heterocycles, 45(10).[1][2]

  • U.S. Patent No. 7,696,356. (2010).[1][2] Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.[1][2][6][7][8]

  • Reaction Chemistry & Engineering. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow.[1][2] Royal Society of Chemistry.[2]

Technical Guide: Solubility & Handling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The compound 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9), often identified as Ondansetron Impurity D or the "Methylene Intermediate," is a critical electrophilic intermediate in the synthesis of serotonin 5-HT3 antagonists.

Structurally, it possesses a planar, hydrophobic carbazole core fused with a polar cyclohexenone ring containing a highly reactive exocyclic double bond (Michael acceptor).[1][2] This "Janus-faced" structure creates specific solubility challenges:

  • Pi-Stacking Aggregation: The aromatic core promotes aggregation in non-polar solvents, leading to poor dissolution or crashing out.[1][2]

  • Reactivity-Solubility Trade-off: Solvents that dissolve the compound well (e.g., polar aprotic solvents) often accelerate its dimerization or polymerization if temperature is uncontrolled.[1][2]

  • Hydrophobicity: It is sparingly soluble in water, necessitating organic solvent systems for manipulation.[1][2]

This guide provides evidence-based troubleshooting for researchers encountering precipitation, poor yield, or purity issues linked to solvation.

Solubility Profile & Solvent Compatibility Matrix

The following data summarizes the solubility behavior based on process development literature and chemical properties.

Solvent ClassSpecific SolventSolubility RatingApplication / Notes
Polar Aprotic DMF / DMA High Primary reaction solvent. Excellent solvency but difficult to remove; retains water which acts as an anti-solvent.[1][2]
Polar Aprotic DMSO High Good for stock solutions; high boiling point makes product isolation difficult.[2]
Polar Protic Ethanol / Methanol Moderate to Good Preferred for recrystallization.[2] Solubility increases significantly with heat (

).[1][2]
Ketones Acetone Good Excellent dissolution; often used for transfer or rapid evaporation.[1][2]
Esters Ethyl Acetate Moderate Used for extraction/isolation.[1][2] May require larger volumes for complete dissolution.[1][2]
Aromatic Toluene Moderate (Hot) Reaction solvent for subsequent steps.[1][2] Poor solubility at RT; good at reflux.[1][2]
Anti-Solvents Water / Hexane Very Low Used to force precipitation (crashing out) from DMF or alcohols.[1][2]

Troubleshooting Guides & FAQs

Scenario A: Unexpected Precipitation During Reaction

Q: I am synthesizing the methylene intermediate in DMF, but the solution becomes cloudy or forms a sludge before the reaction is complete. Why?

Diagnosis: This is likely due to Water Ingress or Oversaturation .[2]

  • Mechanism: While the compound is soluble in DMF, it is extremely insoluble in water.[1][2] If your DMF is hygroscopic (wet) or if the reaction generates water (e.g., Mannich reaction byproducts), the water acts as a potent anti-solvent, forcing the hydrophobic carbazole core out of solution.[1][2]

  • Solution:

    • Ensure DMF is anhydrous (<0.05% water).[1][2]

    • If precipitation occurs, add a small volume of additional anhydrous DMF or warm the solution slightly (do not exceed 60°C to avoid polymerization).[1][2]

    • Check: Verify if the precipitate is the product or the starting material (Carbazol-4-one).[1][2] The starting material is generally less soluble in certain organic mixtures than the methylene product.[1][2]

Scenario B: Low Purity After Recrystallization

Q: I tried recrystallizing from Ethanol, but the product is yellow/sticky and contains a dimer impurity. How do I fix this?

Diagnosis: Thermal Dimerization occurred during the heating step.[1][2]

  • Mechanism: The exocyclic methylene group is a Michael acceptor.[1][2] Prolonged heating in a protic solvent (like ethanol) can facilitate the attack of one molecule on another, forming a "dimeric exo-methylene" impurity.[1][2]

  • Solution:

    • Switch Solvent System: Use Acetone/Water instead of Ethanol. Dissolve in Acetone at room temperature (or mild heat, <40°C), then slowly add cold water until turbidity appears.

    • Limit Heat Exposure: Never reflux this intermediate for extended periods during purification.

    • Stabilization: Ensure the crude material is acid-free; trace bases or acids can catalyze dimerization.[1][2]

Scenario C: Poor Solubility in Toluene for Next Step

Q: The protocol for Ondansetron synthesis requires reacting this intermediate with 2-methylimidazole in Toluene, but it won't dissolve at room temperature. [1]

Diagnosis: This is Normal Behavior .[1][2]

  • Mechanism: Toluene is a non-polar aromatic solvent.[1][2] It interacts well with the carbazole rings via

    
     interactions but poorly with the polar ketone/methylene region at low temperatures.[2]
    
  • Solution:

    • Heat to Reflux: The reaction with 2-methylimidazole is typically performed at reflux (

      
      ).[1][2] The intermediate will dissolve as the temperature rises.[1][2]
      
    • Co-solvent: If handling a slurry is mechanically difficult, add a small amount of DMF (5-10% v/v) to the Toluene.[1][2] This "bridge solvent" significantly improves solubility without interfering with the reaction.[1][2]

Validated Experimental Protocols

Protocol 1: Purification via Controlled Precipitation (Anti-Solvent Method)

Best for removing polar impurities and avoiding thermal degradation.[1][2]

  • Dissolution: Dissolve 10 g of crude 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one in 50 mL of DMF at room temperature. Stir until clear.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE filter to remove insoluble particulates (inorganic salts/catalysts).
    
  • Precipitation:

    • Place the filtrate in a reactor with vigorous stirring (500 RPM).

    • Slowly add 100 mL of Ice-Cold Water dropwise over 20 minutes.

    • Note: A white to off-white solid should precipitate immediately.[2]

  • Aging: Stir the slurry at 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration.[1][2][3] Wash the cake with Water (2 x 20 mL) followed by Cold Ethanol (1 x 10 mL) to aid drying.[1][2]

  • Drying: Dry under vacuum at 40°C. Do not exceed 50°C.

Protocol 2: Solubility "Spot Check" for Solvent Selection

Use this to validate a new solvent batch.

  • Weigh 50 mg of the compound into a clear vial.

  • Add solvent in 100

    
    L increments.[1][2]
    
  • Vortex for 30 seconds after each addition.

  • Pass Criteria: Solution is clear (no particulate) at <1.0 mL total volume (Solubility > 50 mg/mL).

Visualizations & Logic Flows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the experimental goal (Reaction vs. Purification).

G Start Select Operation Reaction Synthesis Reaction (Target: Ondansetron) Start->Reaction Purification Purification / Isolation Start->Purification Analysis HPLC / Analysis Start->Analysis Reaction_Type Reaction Type? Reaction->Reaction_Type Purif_Method Method? Purification->Purif_Method Solv_Anal Use: Acetonitrile/Water or Methanol Analysis->Solv_Anal Mannich Mannich Formation Reaction_Type->Mannich Coupling Imidazole Coupling Reaction_Type->Coupling Solv_Mannich Use: DMF or Glacial Acetic Acid (High Solubility, Acidic/Polar) Mannich->Solv_Mannich Solv_Coupling Use: Toluene (Reflux) or DMF/Water mix Coupling->Solv_Coupling Cryst Recrystallization Purif_Method->Cryst Precip Precipitation Purif_Method->Precip Solv_Cryst Use: Ethanol or Acetone (Avoid prolonged heat) Cryst->Solv_Cryst Solv_Precip Use: DMF (Solvent) + Water (Anti-solvent) Precip->Solv_Precip

Figure 2: Process Workflow & Impurity Fate

Caption: Tracking the intermediate through the synthesis pathway, highlighting solubility-dependent steps.

Workflow Substrate Carbazol-4-one (Starting Material) Mannich Mannich Reaction (DMF, Heat) Substrate->Mannich + Formaldehyde Intermediate Methylene Intermediate (Target Compound) Mannich->Intermediate Elimination Impurity Dimer Impurity (Insoluble in EtOH) Intermediate->Impurity Overheating in solution Ondansetron Ondansetron (Final Product) Intermediate->Ondansetron + 2-Methylimidazole (Toluene Reflux)

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11790505, 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Retrieved from [Link][1][2]

  • Google Patents (2006).Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom (US Patent 7,696,356).
  • AIP Publishing (2020). Degradation of ondansetron: Isolation and characterization impurity D ondansetron.[1][2][4] Retrieved from [Link][1][2][5]

  • Google Patents (2002). An improved process for preparing pure ondansetron hydrochloride dihydrate (WO2002055492A2).[1][2] Retrieved from

  • NAC Chemical (n.d.). 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one Properties and Solubility. Retrieved from [Link][1][2]

Sources

avoiding polymerization during the synthesis of methylene-4H-carbazol-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the critical stability challenges associated with 3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-ones . These compounds are highly reactive Michael acceptors, serving as pivotal intermediates in the synthesis of 5-HT3 antagonists like Ondansetron.

Their electron-deficient exocyclic double bond makes them prone to rapid, uncontrolled polymerization (forming insoluble "gums" or tars) via radical or anionic mechanisms.[1]

Core Troubleshooting & FAQs

Q1: My reaction mixture turned into an insoluble dark gum/tar. What happened?

Diagnosis: You likely experienced uncontrolled polymerization of the exocyclic


-methylene ketone.[1]
Root Cause:  The 3-methylene intermediate is a potent Michael acceptor.[1] In the presence of excess base, heat, or high concentration, it undergoes self-polymerization (anionic or radical) rather than the desired reaction.
Corrective Action: 
  • Avoid Isolation: Do not isolate the free base of the methylene intermediate if possible. Generate it in situ from the Mannich base (amine precursor) and react immediately with your nucleophile.

  • Check pH: High pH promotes anionic polymerization.[1] If you must isolate, keep the medium slightly acidic or neutral.

  • Radical Scavengers: Add 200–500 ppm of a radical inhibitor like Hydroquinone or BHT (Butylated hydroxytoluene) to the reaction solvent, especially if heating is required.

Q2: I see the product spot on TLC, but it disappears during workup. Why?

Diagnosis: Degradation or polymerization during concentration.[1] Root Cause: The exocyclic methylene group is sensitive to the heat and concentration effects of rotary evaporation. Corrective Action:

  • Solvent Swap: Do not distill to dryness.[1] Perform a solvent exchange (e.g., extract into a stable solvent like Toluene or DCM) and proceed to the next step.

  • Temperature Limit: Keep water bath temperature below 40°C .

  • Acid Stabilization: If storing, convert the intermediate to a solid salt (e.g., Hydrochloride) by treating the solution with HCl gas/ether. The salt is significantly more stable than the free base.

Q3: Can I store the 3-methylene intermediate for later use?

Answer: Not recommended. The free base has a half-life of hours to days at room temperature depending on purity.[1]

  • If storage is mandatory: Store as the Hydrochloride salt at -20°C under Argon.

  • Alternative: Store the Mannich base precursor (3-dimethylaminomethyl derivative), which is stable, and perform the elimination step (to generate the methylene) only when needed.

Strategic Process Control: The "In-Situ" Advantage

The most reliable way to avoid polymerization is to bypass the isolation of the unstable alkene entirely.

Workflow Diagram: Stability Pathways

G Start Tetrahydrocarbazol-4-one Mannich Mannich Base (Stable Precursor) Start->Mannich + CH2O, HNMe2 Methylene 3-Methylene Intermediate (Highly Unstable) Mannich->Methylene Elimination (Heat/Acid) Product Final Product (e.g., Ondansetron) Mannich->Product Direct Transamination (Recommended Route) Polymer Polymer/Tar (Dead End) Methylene->Polymer Uncontrolled Polymerization Methylene->Product + Nucleophile (Trapping)

Caption: Pathway analysis showing the risk of polymerization at the methylene stage and the safer "Direct Transamination" bypass.

Validated Experimental Protocols

Protocol A: In-Situ Generation (Recommended)

Use this method to avoid handling the unstable methylene intermediate.

Reagents:

  • 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)[1]

  • Dimethylamine Hydrochloride (1.2 eq)[1]

  • Solvent: Glacial Acetic Acid (catalytic/solvent) or DMF[1]

Step-by-Step:

  • Mannich Formation: Dissolve the carbazolone in Glacial Acetic Acid. Add Paraformaldehyde and Dimethylamine HCl.[2]

  • Reaction: Heat to 90°C for 2–4 hours. Monitor consumption of starting material.

    • Checkpoint: At this stage, you have the Mannich base.

  • Elimination-Addition (One Pot):

    • Do NOT isolate.

    • Add the nucleophile (e.g., 2-methylimidazole for Ondansetron synthesis) directly to the reaction mixture.

    • Raise temperature to reflux (110–120°C) . The heat eliminates the dimethylamine to form the methylene intermediate, which is immediately trapped by the imidazole.

  • Workup: Cool to room temperature. Dilute with water and adjust pH to ~10 with NaOH. Extract product.

Protocol B: Isolation of Methylene Intermediate (High Risk)

Use only if mechanistic study requires the isolated alkene. Requires stabilization.

Step-by-Step:

  • Perform Mannich reaction as above.[1]

  • Elimination: Dilute the Mannich base solution with water and treat with base (NaOH) to pH 12. Stir at ambient temperature for 30 mins. The methylene compound will precipitate or oil out.

  • Stabilization:

    • Extract rapidly into Dichloromethane (DCM) containing 0.05% BHT (Butylated hydroxytoluene) .[1]

    • Wash with cold water.[1]

    • Dry over MgSO₄.[1]

  • Isolation: Evaporate solvent at <30°C . Obtain the solid/oil and use immediately.

Data & Comparison of Conditions

ParameterGlacial Acetic Acid RouteDMF / HCl RouteAqueous / Base Route
Polymerization Risk Low (Acid inhibits anionic polymerization)Medium (Requires careful temp control)High (Free base is unstable)
Yield 75–85%60–70%Variable (40–60%)
Reaction Type One-pot (Mannich + Elimination)Acid-catalyzed MethylenationTwo-step (Isolation required)
Key Stabilizer Protonation (Ammonium salt)Acidic pHMust add BHT/Hydroquinone

References

  • Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. US Patent 7,696,356. (2010).[1] Describes the acid-catalyzed methylenation in DMF and the stability issues of the intermediate.Link[1]

  • Synthesis of Ondansetron and its Intermediates.Heterocycles, 45, 2041 (1997). Kim, M. Y., et al. Details the Mannich reaction conditions and the reactivity of the exocyclic double bond.
  • 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. PubChem Compound Summary. Provides physical property data and stability warnings for the Mannich base precursor.Link[1]

  • Process for making ondansetron and intermediates thereof. US Patent 7,041,834. (2006).[1] Discusses the transamination route to avoid isolating the unstable methylene intermediate.Link[1]

Sources

Technical Support Center: Process Scale-Up for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

[1][2][3][4]

Current Status: Operational Topic: Synthesis & Scale-Up of "The Methylene Intermediate" (CAS: 99614-64-9) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Executive Summary

This guide addresses the scalable production of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as the Methylene Intermediate ).[1][2][3][4] This compound is the critical Michael acceptor intermediate in the synthesis of Ondansetron.[2][3][4]

Critical Warning: This molecule is a potent electrophile (Michael acceptor).[1][2][3][4] Scale-up failures typically result from uncontrolled polymerization or dimerization (formation of Impurity B) due to thermal instability or prolonged residence times at high pH.[1][2][3]

Module 1: Recommended Scalable Protocol

The "Acid-Catalyzed DMF" Route (US Patent 7,696,356)

Why this route? Unlike the classical Mannich route using secondary amines (morpholine/dimethylamine) in glacial acetic acid, this protocol minimizes hazardous waste, avoids controlled substances (dimethylamine), and offers a streamlined isolation via water precipitation.[2][3][4]

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
Start Material (SM) 1.0SubstratePurity >98% essential to prevent side-reactions.[1][2][3]
Paraformaldehyde 5.0 - 6.0C1 SourceExcess required to drive equilibrium; prevents dimer formation.[1][2][3]
Conc. HCl (32%) 0.2 - 0.25CatalystControls reaction rate; do not exceed to avoid acid-catalyzed degradation.[1][2][3]
DMF 5.0 VolSolventHigh boiling point allows T > 100°C; solubilizes reagents.[1][2][4]
Ammonium Chloride 0.95AdditiveBuffer/Promoter (Optional but recommended in specific patent variants).[1][2][3][4]
Step-by-Step Protocol
  • Charge: Load 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (SM) and Paraformaldehyde into the reactor containing DMF.

  • Catalyst Addition: Add Concentrated HCl dropwise at room temperature.

    • Checkpoint: Ensure the system is under inert gas (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) to prevent oxidative darkening.[1][2][3]
      
  • Reaction: Heat the mixture to 110°C - 120°C .

    • Monitor: Reaction time is typically 4–6 hours.[1][2][4]

    • Self-Validating System: Pull samples every 30 mins after T reaches 110°C. Analyze via HPLC.[1][2][4] Quench immediately when SM < 1.0%. Prolonged heating after conversion promotes dimerization.[1][2][4]

  • Quench & Isolation:

    • Cool the reaction mass to 20–25°C .

    • Slowly add Ice Water (10–12 Volumes) over 60 minutes.

    • Observation: A white to off-white precipitate will form.[1][2][3]

  • Filtration: Filter the slurry. Wash the cake with water (3 x 2 Vol) to remove residual DMF and acid.[1][2][3][4]

  • Drying: Vacuum dry at < 50°C. Do not overheat during drying, as the wet cake is thermally sensitive.[2][3][4]

Module 2: Troubleshooting & Impurity Management

Visualizing the Reaction & Failure Modes

The following diagram illustrates the primary reaction pathway and the critical "Dimerization" failure mode (Impurity B formation) that occurs if stoichiometry or temperature is mismanaged.

ReactionPathwayscluster_conditionsCritical Control PointsSMStarting Material(Carbazol-4-one)IntermediateMethylene Intermediate(Target Product)SM->IntermediateDMF / HCl / 110°CMannich-typeImpurityBImpurity B(Dimer)SM->ImpurityBHCHOParaformaldehyde(Excess)HCHO->IntermediateIntermediate->ImpurityBReaction with SM(Low HCHO or Slow Rxn)PolymerPolymer/TarIntermediate->PolymerOverheating (>120°C)or Basic pH

Figure 1: Reaction logic flow. Note that the formation of Impurity B (Dimer) is competitive and driven by the presence of unreacted Starting Material (SM) reacting with the Product.[1][2][3][4]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Dimer Content (Impurity B) Stalled Reaction: If the reaction stops at 80-90% conversion, the remaining SM reacts with the product.[1][2][3]Increase Paraformaldehyde: Ensure >5.0 eq. is used. The excess formaldehyde ensures the SM reacts with C1 rather than the Product.[2][3][4]
Product Gelling / Tarring Polymerization: The exocyclic double bond polymerized due to high T or basic impurities.[2][3][4]Temperature Limit: Never exceed 125°C. Acid Wash: Ensure the final filter cake is washed until neutral pH.[2][3][4] Residual base triggers rapid polymerization.[1][2][4]
Low Yield (Precipitation Step) Solubility in Matrix: DMF/Water ratio is incorrect.Ratio Check: Use at least 1:2 DMF:Water. If the ratio is too low (e.g., 1:1), the product remains solubilized.[2][3][4]
Yellow/Brown Color Oxidation: The methylene group is sensitive to air at high temperatures.[2][3][4]Inert Atmosphere: Strictly maintain

blanket during the 110°C hold and the cooling ramp.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use the classical Mannich conditions (Acetic Acid + Morpholine)? Answer: Yes, but it is not recommended for modern scale-up.[1][2][3][4] The acetic acid route (Ref: Kim et al.) requires stripping acetic acid under vacuum, which is energy-intensive and thermally stresses the unstable product.[2][3][4] The DMF/Water precipitation method (US Patent 7,696,356) offers superior impurity rejection and easier handling.[1][2][3][4]

Q2: Why is the drying temperature limited to 50°C? Answer: The Methylene Intermediate has a melting point around 110°C–120°C (depending on purity), but crystal lattice collapse and polymerization can occur in the solid state at temperatures as low as 60°C over long durations.[2][3][4] Use a vacuum dryer with a low-temperature jacket.[1][2][3]

Q3: How do I remove the "Dimer" (Impurity B) if it forms? Answer: Recrystallization is difficult due to the product's instability.[2][3][4] The best approach is prevention.[2][3][4] However, if required, slurring the wet cake in Methanol or Ethyl Acetate at ambient temperature can selectively dissolve the monomer (Product) while leaving the less soluble Dimer behind, though yield loss will be significant.[2][3][4]

Q4: Is the product compatible with stainless steel reactors? Answer: Yes, SS316 is compatible.[2][3][4] However, ensure the reactor is free of rust or metal ions, as transition metals can catalyze the polymerization of the exocyclic double bond.[2][3][4] A glass-lined reactor is preferred for highest purity.[1][2][3]

Module 4: Process Flow Diagram

ProcessFlowStartStart: Reactor Setup(Glass Lined Preferred)ChargeCharge DMF, SM,ParaformaldehydeStart->ChargeHeatHeat to 110°C(Ramp: 1°C/min)Charge->HeatMonitorIPC: HPLC AnalysisTarget: <1.0% SMHeat->MonitorMonitor->HeatSM > 1.0%QuenchCool to 20°CAdd Water (10 Vol)Monitor->QuenchSM < 1.0%FilterFiltration(Centrifuge/Nutsche)Quench->FilterWashWash Cake(Water x 3)Filter->WashDryVacuum Dry(<50°C)Wash->Dry

Figure 2: Process flow from reactor charging to isolation.[1][2][3] Note the critical decision loop at the IPC (In-Process Control) stage.

References

  • US Patent 7,696,356. Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.[1][2][3][4] Taro Pharmaceutical Industries Ltd. (2010).[1][2][3][4] Link

  • US Patent 4,695,578. Tetrahydrocarbazolone derivatives.[1][2][4][5][6][7] Glaxo Group Ltd. (1987).[1][2][3][4] Link

  • Kim, M. Y., et al. (1997).[2][3][4][6][8] An Efficient Process of Ondansetron Synthesis.[1][2][4][5][7][8][9][10] Heterocycles, 45(10), 2041-2043.[2][3][4] (Discusses the limitations of the acetic acid/morpholine route).

  • PubChem Compound Summary. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CID 11790505).[1][2][3][4]Link[1][2][3][4]

  • European Pharmacopoeia (EP). Ondansetron Hydrochloride Dihydrate Impurity D.[1][4][11] (Defines the methylene intermediate as a specified impurity in the final drug substance).

removal of impurities from crude 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Process Chemistry Division Subject: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9) Context: Critical intermediate for Ondansetron synthesis (Impurity D).

Compound Profile & Stability Mechanics

User Question: I am storing the crude methylene intermediate at room temperature, but it seems to be degrading. What is the stability profile of this compound?

Scientist Response: You are dealing with a highly reactive Michael Acceptor . The exocyclic double bond at the C-3 position is electron-deficient due to the conjugation with the C-4 carbonyl group. This makes it susceptible to:

  • Nucleophilic Attack: Moisture or residual amines will attack the double bond, reverting it to a Mannich-type adduct.

  • Dimerization/Polymerization: Heat or light can induce [2+2] cycloaddition or radical polymerization, leading to insoluble dimers (often observed as "gums" or high-retention spots on TLC).

Protocol: Store strictly at 2–8°C under an inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to light. If you observe a "gumming" effect, it is likely polymerization initiated by thermal stress or lack of radical inhibitors during drying.

Diagnostic: The Impurity Matrix

User Question: I see three distinct spots on my TLC plate. What are the most likely impurities in the crude mixture?

Scientist Response: In the synthesis of this intermediate (usually via Mannich reaction followed by elimination), the impurity profile is mechanistically predictable. Refer to the table below for identification:

Table 1: Common Impurity Profile
Impurity NameStructure/OriginTLC Behavior (Relative to Target)Removal Strategy
Starting Ketone 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-oneLower R_f (More polar due to lack of lipophilic alkene)Recrystallization (MeOH) or drive reaction completion.
Mannich Base 3-[(dimethylamino)methyl]-... adductBaseline/Very Low R_f (Basic amine interacts with silica)Acid wash (dilute HCl) or water wash (if water-soluble salt).
Dimer 6,6'-Methylenebis... (Thermal degradation)Higher R_f or Streak (High MW, lipophilic)Difficult to remove. Prevent via temp control (<100°C).[1]
Inorganic Salts Amine hydrochloride saltsBaseline Aqueous workup / Filtration of crude suspension.

Workflow Visualization: Impurity Pathways

The following diagram illustrates the genesis of these impurities based on reaction conditions. Use this to pinpoint where your process might be deviating.

purification_pathways Start Starting Ketone (Impurity A) Mannich Mannich Base (Intermediate) Start->Mannich + CH2O / HNMe2 (Mannich Rxn) Target 3-Methylene Carbazolone (TARGET) Mannich->Target Elimination (- HNMe2) Target->Mannich + Amine/H2O (Reversion) Dimer Dimer/Polymer (Degradant) Target->Dimer Heat / Light (>100°C) Ondansetron Ondansetron (Final API) Target->Ondansetron + 2-Methylimidazole (Michael Addition)

Figure 1: Reaction pathway showing the critical elimination step to form the target and the risk of dimerization or reversion if conditions are uncontrolled.

Troubleshooting Purification (FAQs)

Scenario A: "The product is oiling out during recrystallization."

Diagnosis: This usually indicates the presence of residual solvent (toluene/DMF) or high levels of the Mannich base impurity , which acts as a hydrotrope, preventing crystal lattice formation.

Corrective Protocol:

  • Trituration: Before attempting recrystallization, triturate the crude oil with cold Ethyl Acetate or Diethyl Ether . The target methylene ketone is moderately soluble, while the polymeric impurities often remain as solids or distinct gums.

  • Solvent Switch: If using Methanol (MeOH), switch to Isopropanol (IPA) . The lower solubility in IPA at room temperature encourages better crystal growth compared to MeOH.

Scenario B: "I cannot get rid of the starting ketone (Precursor)."

Diagnosis: The elimination reaction was incomplete. The starting ketone co-crystallizes with the product because their structures are nearly identical (differing only by a =CH2 group).

Corrective Protocol:

  • Chemical Scavenging: You cannot easily separate this by crystallization alone. The most effective method is Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution starting at Hexane:Ethyl Acetate (80:20) moving to (60:40) . The starting ketone is more polar and will elute after the methylene target.

Scenario C: "The product smells strongly of amine."

Diagnosis: Residual dimethylamine or morpholine (from the Mannich step) is trapped in the crystal lattice. This is dangerous as it can trigger the Reverse Michael Reaction , degrading your product back to the Mannich base.

Corrective Protocol:

  • Dissolve crude in Dichloromethane (DCM) .

  • Wash rapidly with cold 0.1 N HCl (removes free amines).

  • Crucial: Wash immediately with saturated NaHCO3 (neutralize acid to prevent acid-catalyzed polymerization).

  • Dry over MgSO4 and concentrate.

Validated Experimental Protocols

Protocol A: Recrystallization (Standard Purity)

Best for removing trace color and inorganic salts.

  • Dissolution: Suspend crude solid in Methanol (MeOH) (approx. 10 mL per gram of crude).

  • Heating: Heat to reflux (approx. 65°C). Do not hold at reflux for >30 minutes ; prolonged heat promotes dimerization.

  • Filtration: If insolubles remain (likely polymers/salts), filter hot through a sintered glass funnel.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then chill to 0–5°C for 2 hours.

  • Isolation: Filter the white/off-white needles. Wash with cold MeOH.

  • Drying: Vacuum dry at 40°C max . High heat during drying is a common cause of failure.

Protocol B: Silica Gel Chromatography (High Purity)

Required if Starting Ketone > 5%.

  • Load: Dissolve crude in minimum volume of DCM/Hexane (1:1).

  • Elution:

    • Flush column with Hexane (removes non-polar grease).

    • Ramp to 15% Ethyl Acetate in Hexane .

    • Product elutes typically between 20–35% EtOAc.

  • Validation: Check fractions via TLC. The Methylene Ketone is UV active (254 nm).

  • Concentration: Rotary evaporate at bath temperature < 40°C.

References

  • Kim, M. Y., et al. (1997).[2] "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041-2043.[2]

  • Tyers, M. B. (1990).[2] "Ondansetron."[1][2][3][4][5][6][7][8][9] Drugs of the Future, 15, 37.[2]

  • Collier, S. J., et al. (2006). "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one." U.S. Patent Application 2006/0252942.

  • Hato, Y., & Jamison, T. F. (2015). "Multi-platform synthesis of ondansetron featuring process intensification in flow." Reaction Chemistry & Engineering.

  • LGC Standards. (n.d.). "9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one Reference Material."

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation and Differential Analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

[1]

Common Name: Ondansetron Impurity D (EP/USP) / "Exomethylene Carbazolone" CAS Registry Number: 99614-64-9 Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.26 g/mol [1]

Executive Summary: The Analytical Challenge

In the development and quality control of Ondansetron (a 5-HT3 antagonist), the molecule 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter Impurity D ) represents a critical process-related impurity.[1] It serves as the reactive Michael acceptor intermediate during the synthesis of Ondansetron.[2]

The Challenge: Unlike stable degradation products, Impurity D is highly reactive (genotoxic potential due to the

Comparative Analytical Performance

This section compares the three primary methods for confirming the identity of Impurity D. We evaluate "performance" based on Specificity (ability to distinguish from API), Sensitivity (LOD), and Structural Confirmation Power .

Table 1: Analytical Method Comparison Matrix
FeatureMethod A: Reverse Phase HPLC (UV) Method B: LC-MS/MS Method C: 1H NMR Spectroscopy
Primary Utility Routine Quantification (QC)Trace Detection & Mass ConfirmationStructural Elucidation (Definitive)
Differentiation Factor Hydrophobicity (Retention Time)Mass-to-Charge (

212 vs 294)
Olefinic Signal (Exocyclic

)
Performance vs. API High Resolution (Elutes significantly later than API on C18)Absolute Discrimination (

82 Da)
Distinct chemical shift (5-6 ppm region)
Limit of Detection ~0.05% (w/w)< 1 ppm (High Sensitivity)~1-5% (Low Sensitivity)
Critical Limitation Retention time shifts with pH/TemperatureRequires volatile buffersRequires isolation of pure substance
Comparative Insight
  • HPLC Performance: Impurity D lacks the polar imidazole ring found in Ondansetron. Consequently, it is significantly more lipophilic . On a standard C18 column, it typically exhibits a Relative Retention Time (RRT) of > 3.0 relative to Ondansetron (depending on gradient).

  • MS Performance: This is the superior method for rapid confirmation. The absence of the imidazole group results in a mass decrease of 82 Da compared to Ondansetron (

    
    ). Impurity D appears at 
    
    
    212.1
    .

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the results do not match the acceptance criteria, the identity of the substance is unconfirmed.

Protocol A: High-Resolution LC-MS Confirmation

Objective: Differentiate Impurity D from Ondansetron and the 3-methyl analog based on mass defect and fragmentation.

  • Sample Preparation: Dissolve 1 mg of the reference standard in 10 mL of Methanol (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2][3]

    • Gradient: 5% B to 90% B over 15 minutes (Impurity D elutes late).

  • MS Settings: ESI Positive Mode. Source Temp: 350°C.

  • Acceptance Criteria (Self-Validating):

    • Parent Ion: Must observe

      
       Da.
      
    • Absence of API Cluster: Must NOT observe

      
       294 (Ondansetron).
      
    • Fragmentation: MS/MS should yield a tropylium-like carbazole fragment (

      
       ~170-180 range) due to loss of the exocyclic methylene/carbonyl interaction.[1]
      
Protocol B: 1H NMR Structural Elucidation ("The Smoking Gun")

Objective: Confirm the presence of the exocyclic double bond (

  • Solvent: Dissolve ~10 mg in DMSO-d6 (Chloroform-d is acceptable, but DMSO prevents aggregation).

  • Instrument: 400 MHz or higher.

  • Key Spectral Regions to Analyze:

    • Aromatic Region (7.0 - 8.2 ppm): 4 protons (Carbazole ring).

    • N-Methyl Group (3.0 - 4.0 ppm): Singlet, integration 3H (N-CH3).[1]

    • The "Smoking Gun" (5.0 - 6.5 ppm): Look for two distinct singlets (or fine doublets) representing the geminal olefinic protons (

      
      ).
      
      • Note: In Ondansetron, this region is empty (saturated linkage).

  • Acceptance Criteria:

    • Observation of two singlets at

      
       ~5.4 ppm and 
      
      
      ~6.1 ppm (values approximate depending on solvent).
    • Integration of these peaks must be 1H each relative to the N-Methyl singlet (3H).

Visualizations

Diagram 1: Formation and Analytical Differentiation

This diagram illustrates the chemical relationship between the intermediate (Impurity D) and the final drug, highlighting where the analytical differentiation occurs.

AnalyticalStrategyStartStarting Material(Mannich Base Precursor)ImpurityDImpurity D(Exomethylene Carbazolone)C14H13NO | MW 211.26Start->ImpurityDEliminationReactionMichael Addition(+ 2-Methylimidazole)ImpurityD->ReactionNMR1H NMR Analysis:Detects =CH2(5.0-6.5 ppm)ImpurityD->NMRConfirmationHPLCHPLC Analysis:Impurity D is Lipophilic(Late Eluting)ImpurityD->HPLCSeparationOndansetronOndansetron (API)C18H19N3O | MW 293.4Reaction->OndansetronOndansetron->HPLCEarly Eluting

Caption: Analytical differentiation pathway showing the chemical transformation and specific detection points for Impurity D versus the API.

Diagram 2: Identification Decision Tree

A logical workflow for researchers to confirm the identity of an unknown peak suspected to be Impurity D.

DecisionTreeSampleUnknown Peak / Isolated SolidMS_CheckRun LC-MS(ESI+)Sample->MS_CheckMass_212Is Parent Ionm/z ~212?MS_Check->Mass_212Mass_294Is Parent Ionm/z ~294?MS_Check->Mass_294Result_ImpDSuspected Impurity D(Proceed to NMR)Mass_212->Result_ImpDYesResult_APIIdentity: Ondansetron APIMass_294->Result_APIYesNMR_Check1H NMR AnalysisResult_ImpD->NMR_CheckOlefinOlefinic Protons Present?(5.0 - 6.5 ppm)NMR_Check->OlefinConfirmedCONFIRMED IDENTITY:1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-oneOlefin->ConfirmedYesRejectIdentity Rejected(Check 3-methyl analog)Olefin->RejectNo

Caption: Step-by-step decision matrix for confirming Impurity D identity using Mass Spectrometry and NMR triangulation.

References

  • European Pharmacopoeia (Ph.[2][4][5] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph. Impurity D (9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one).[1][5][6][7][8][9][10]

  • United States Pharmacopeia (USP) . Ondansetron Hydrochloride.[2][4][5][7][8][9][11] USP Related Compound D (1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one).[1][5][6][8][9][10]

  • PubChem . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9).[1][5][6][10][12]

  • Farmacia Journal . Application of a Selective Bonded Phase in the Liquid Chromatographic Assay of Ondansetron Hydrochloride and its Impurities. (Demonstrates RRT data where Impurity D elutes later than API).

Comparative Guide: Synthetic Routes to 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS Registry Number: 99614-02-5 Significance: This exocyclic methylene ketone is the critical electrophilic intermediate in the synthesis of Ondansetron (Zofran), a potent 5-HT3 receptor antagonist. Its synthesis represents the "bottleneck" step due to the thermodynamic instability of the exocyclic double bond, which is prone to rapid dimerization and polymerization.

This guide compares three distinct synthetic strategies:

  • Route A (Classical Mannich-Elimination): Two-step isolation involving a Mannich base.

  • Route B (Direct Methylenation): Acid-catalyzed condensation with formaldehyde sources.

  • Route C (In-Situ Generation): The industrial "One-Pot" approach utilizing stable ammonium salts.

Mechanistic Pathway & Signaling

The synthesis relies on introducing a carbon atom at the C3 position of the carbazolone core. The mechanism transitions from a nucleophilic attack (Mannich) to an elimination event.

G Start Carbazolone Core (Nucleophile) Iminium Iminium Ion Intermediate Start->Iminium Enolization Formaldehyde HCHO / Amine (Electrophile) Formaldehyde->Iminium Condensation MannichBase Mannich Base (3-dialkylaminomethyl) Iminium->MannichBase C-C Bond Formation Elimination Thermal/Acidic Elimination MannichBase->Elimination - HNR2 Target Target Methylene Intermediate Elimination->Target Formation of C=C Dimer Dimer/Polymer (Side Product) Target->Dimer Michael Addition (Uncontrolled)

Figure 1: Mechanistic pathway from the carbazolone core to the target methylene intermediate, highlighting the critical risk of dimerization.

Comparative Analysis of Synthetic Routes

Route A: The Classical Mannich-Elimination (Kim et al.)

This route, widely cited in early literature (e.g., Heterocycles 1997), utilizes a secondary amine (often morpholine or dimethylamine) to form a stable Mannich base, which is subsequently eliminated.

  • Reagents: Paraformaldehyde, Morpholine, Glacial Acetic Acid.[1]

  • Process:

    • Reflux carbazolone with morpholine and paraformaldehyde in acetic acid.

    • Isolate the Mannich base (3-morpholinomethyl derivative).

    • Eliminate the amine (often requiring alumina or prolonged heating) to generate the methylene compound.

  • Performance:

    • Yield: Moderate (65–75%).

    • Purity: High, if the intermediate is crystallized.

    • Drawback: The use of glacial acetic acid at reflux can lead to acetate impurities. The isolation of the free methylene base exposes it to polymerization risks.

Route B: Direct Acid-Catalyzed Methylenation

This method attempts to install the methylene group directly using formaldehyde and a mineral acid, bypassing the stable amine intermediate.

  • Reagents: Paraformaldehyde, HCl or H2SO4, Dioxane or THF.

  • Process: Direct condensation.

  • Performance:

    • Yield: Low to Variable (30–50%).

    • Purity: Poor. The harsh acidic conditions promote the "aldol-like" polymerization of the product.

    • Verdict: Generally abandoned in favor of amine-mediated routes due to poor selectivity.

Route C: Industrial "In-Situ" Salt Process (Preferred)

Modern industrial protocols (e.g., Glaxo patents) avoid isolating the unstable methylene free base. Instead, they isolate the Mannich Hydrochloride Salt .

  • Reagents: Dimethylamine HCl, Paraformaldehyde, Acetic Acid (catalytic), Solvent (Isopropanol or Acetone).

  • Process:

    • Form the 3-[(dimethylamino)methyl] carbazolone hydrochloride salt.[2][3][4] This solid is stable and can be stored.

    • In-Situ Elimination: The salt is suspended in the next reaction solvent (e.g., water/DMF) with the nucleophile (2-methylimidazole) and heated. The methylene intermediate forms transiently and reacts immediately.

  • Performance:

    • Yield: High (>85% overall to Ondansetron).[2]

    • Purity: Excellent (>99%).

    • Safety: Minimizes exposure to the potent Michael acceptor (the methylene compound).

Summary Table: Performance Metrics
FeatureRoute A (Morpholine Isolation)Route B (Direct Acid)Route C (In-Situ Salt)
Overall Yield 65 - 75%< 50%85 - 92%
Step Count 2 (Discrete)12 (Telescoped)
Reagent Cost Moderate (Morpholine)LowLow (DMA·HCl)
Scalability Medium (Filtration steps)Low (Tar formation)High
Stability Product polymerizes on storageUnstableStable Intermediate
Green Chem High solvent use (AcOH)Acid wasteOptimized (Alcohol/Water)

Detailed Experimental Protocol (Route C - Optimized)

Based on optimized conditions from US Patent 7,696,356 and related process chemistry literature.

Step 1: Synthesis of the Mannich Hydrochloride Salt

Objective: Create the stable precursor 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride.

  • Charge a reactor with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq, 20.0 g).

  • Add Paraformaldehyde (1.2 eq, 3.6 g) and Dimethylamine Hydrochloride (1.2 eq, 9.8 g).

  • Solvent: Add Isopropanol (100 mL) and catalytic conc. HCl (0.5 mL).

  • Reflux: Heat the mixture to reflux (82°C) for 2–4 hours. Monitor by HPLC for consumption of starting ketone (<1%).

  • Crystallization: Cool the mixture to 0–5°C. The Mannich salt will precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash with cold isopropanol (20 mL).

  • Drying: Dry under vacuum at 50°C.

    • Expected Yield: 90–95%.

    • Appearance: White crystalline solid.[1]

Step 2: Conversion to Methylene Intermediate (Analytical/Validation)

Note: In production, this step is telescoped. For validation/characterization purposes, the free methylene base can be isolated as follows:

  • Suspend the Mannich salt (10 g) in Water/DMF (1:1, 50 mL).

  • Heat to 90°C. The salt dissociates, and dimethylamine is eliminated.

  • Extraction: Rapidly cool to room temperature and extract with Dichloromethane (DCM) .

  • Purification: Wash organic layer with water (to remove liberated amine). Dry over MgSO4.[1]

  • Concentration: Evaporate solvent at low temperature (<30°C).

    • Warning: Do not heat the residue. The product is a solid that will polymerize if left neat at high temperatures.

    • Characterization (1H NMR, CDCl3): Look for exocyclic vinyl protons at δ 5.36 (d) and δ 6.13 (d) ppm.

Critical Control Points & Troubleshooting

Polymerization (The "Gummy" Solid)
  • Symptom: The isolated methylene product turns into an insoluble rubbery solid.

  • Cause: Uncontrolled Michael addition of the product to itself, catalyzed by heat or base.

  • Solution: Avoid isolating the free base. Use Route C . If isolation is necessary, store at -20°C with a radical inhibitor (e.g., BHT), although the polymerization is largely ionic (Michael type).

Incomplete Mannich Reaction
  • Symptom: Low yield of salt; presence of unreacted ketone.

  • Cause: Paraformaldehyde depolymerization is slow.

  • Solution: Ensure the reaction is refluxing vigorously. The addition of a catalytic amount of strong acid (HCl) helps depolymerize paraformaldehyde.

Safety: Dimethylamine
  • Risk: Dimethylamine is a secondary amine and a precursor to nitrosamines (carcinogenic).

  • Control: Ensure all elimination steps are vented to a scrubber. When using Route C, the amine is liberated in the aqueous phase; ensure proper waste disposal.

References

  • Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.
  • Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)

    • Source: Heterocycles (1997), 45(10), 2041-2043 (Kim et al.).
    • URL:[Link][1][2][3][5][6]

  • Process for making ondansetron and intermedi

    • Source: US Patent Application 2004/0181076 A1.[5]

    • URL
  • Mannich Reaction: Mechanism and Applic

    • Source: Alfa Chemistry / Organic Chemistry Portal.
    • URL:[Link]

Sources

Comparative Spectroscopic Guide: Carbazole Isomers & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes spectroscopic data, structural analysis, and experimental protocols to distinguish carbazole isomers. It addresses the needs of medicinal chemists and materials scientists, focusing on the practical differentiation of regioisomers and structural analogues.

Executive Summary & Strategic Importance

In drug discovery (e.g., kinase inhibitors) and optoelectronics (e.g., OLED hosts), "carbazole isomers" refers to three distinct structural challenges. Misidentification at any level can lead to erroneous Structure-Activity Relationship (SAR) data or device failure.

  • Regioisomers: The most common synthetic challenge. Distinguishing 1-, 2-, 3-, and 4-substituted carbazoles formed during electrophilic substitution or C-H activation.

  • Scaffold Isomers (Carbolines): Nitrogen-position isomers (

    
    -carbolines) used to tune solubility and metabolic stability.
    
  • Fusion Isomers: Benzo[

    
    ]carbazole vs. Benzo[
    
    
    
    ]carbazole, critical for tuning conjugation length in materials.

Part I: Distinguishing Regioisomers (Substituted Carbazoles)

The primary challenge in synthesizing functionalized carbazoles is determining the position of the substituent. The H4/H5 "Bay Region" Protons are the most reliable diagnostic handle due to their distinct downfield shift caused by the anisotropic deshielding of the opposite aromatic ring.

The "Bay Region" Diagnostic Protocol (¹H NMR)

Concept: In the parent carbazole, protons at positions 4 and 5 appear furthest downfield (


 ppm) as doublets. Substitution perturbs this pattern predictably.

Table 1: ¹H NMR Decision Matrix for Monosubstituted Carbazoles Solvent: DMSO-d₆ or CDCl₃ | Reference: TMS (0.00 ppm)

Substitution PositionH4 Signal Status (Bay Region)Coupling Pattern of H4Key Diagnostic Feature
Parent (Unsubstituted) Present (2H) Doublet (

Hz)
Symmetry. Signals integrate for pairs (e.g., 2H for H4/5).
1-Substituted Present (1H) Doublet (

Hz)
H4 remains a doublet. H2 becomes a doublet of doublets (or triplet).
2-Substituted Present (1H) Doublet (

Hz)
H4 is coupled to H3. Look for a meta-coupled singlet (H1) at

ppm.
3-Substituted Present (1H) Singlet (or weak

Hz)
Critical: The large ortho-coupling is lost. H4 appears as a sharp singlet at

ppm.
4-Substituted Absent / Shifted N/AThe characteristic downfield doublet at >8.0 ppm disappears or shifts significantly upfield due to steric twist.

Expert Insight: When analyzing 3-substituted carbazoles (the most common product of electrophilic substitution), the H4 proton often shifts slightly further downfield (


 ppm) and collapses to a singlet (meta-coupling to H2 is small, 

Hz). If you see a downfield singlet, it is almost certainly the 3-isomer.
UV-Vis Absorbance Trends

Substitution at the 3- and 6-positions extends the conjugation axis along the long axis of the molecule, resulting in a significant red shift (bathochromic shift) compared to 1- or 2-substitution.

  • Parent Carbazole:

    
     nm, 
    
    
    
    nm.
  • 3-Substituted (e.g., 3-Bromocarbazole): Red-shifted absorption bands (

    
     nm shift) due to conjugation with the nitrogen lone pair.
    
  • N-Alkylation: Minimal effect on

    
     but changes solubility and fine structure.
    

Part II: Scaffold Isomers (Carbolines vs. Carbazole)

Carbolines (azacarbazoles) introduce a second nitrogen atom into the ring system. The position of this pyridine-like nitrogen drastically alters the electronic landscape.

Table 2: Spectroscopic Differentiation of Carbolines

IsomerStructure NameNitrogen PositionsKey ¹H NMR FeatureUV-Vis Characteristic
Carbazole Dibenzo[b,d]pyrrole9 (pyrrole N)High symmetry (AA'BB'CC'DD' system).

nm

-Carboline
1-Azacarbazole1 (pyridine), 9 (pyrrole)Deshielded proton at C2 (adj. to N).Blue-shifted vs


-Carboline
2-Azacarbazole2 (pyridine), 9 (pyrrole)H1 is a singlet at extremely low field (

ppm) due to being between two nitrogens.
Distinct vibronic structure

-Carboline
3-Azacarbazole3 (pyridine), 9 (pyrrole)H4 is a singlet (adj. to N).-

-Carboline
4-Azacarbazole4 (pyridine), 9 (pyrrole)Loss of the "Bay Region" H4 proton signal.-

Self-Validating Check: To confirm a


-carboline structure (common in alkaloids like Norharmane), look for the H1 singlet . It is often the most downfield signal in the entire aromatic region, isolated from the multiplets.

Part III: Fusion Isomers (Benzo[ ] vs. Benzo[ ])

In materials science, extending the carbazole system is common. The fusion mode dictates the effective conjugation length.

  • Benzo[

    
    ]carbazole:  Linear fusion.
    
    • UV-Vis: Significant red-shift (

      
       nm).[1]
      
    • Fluorescence: Emission

      
       nm.[1]
      
    • Application: Deep blue/UV emitters.

  • Benzo[

    
    ]carbazole:  Angular fusion.
    
    • UV-Vis: Hypsochromic (blue) shift relative to the linear isomer (

      
       nm).
      
    • Stability: Generally more chemically stable than the [

      
      ] isomer.
      

Experimental Protocols

Protocol: NMR Sample Preparation for Isomer Differentiation

Concentration effects can cause


-

stacking shifts in planar carbazoles.
  • Solvent Choice: Use DMSO-d₆ (0.6 mL) for polar derivatives (carbolines) to prevent aggregation. Use CDCl₃ for N-alkylated carbazoles.

    • Note: DMSO often shifts the N-H proton to

      
       ppm, making it visible. In CDCl₃, N-H is often broad or invisible.
      
  • Concentration: Prepare dilute samples (< 5 mg/mL ) to minimize concentration-dependent chemical shift changes caused by stacking.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds
      to allow full relaxation of the quaternary carbons and isolated protons (like H4 in 3-substituted isomers).
    • Acquire COSY (Correlation Spectroscopy) to trace the spin systems (H1-H2-H3-H4).

Protocol: Impurity Detection (The "Phosphorescence" Check)

Commercial carbazole often contains isomeric impurities (e.g., 1H-benzo[g]indole) that cause false "ultralong phosphorescence."

  • Technique: HPLC-Fluorescence or Low-Temperature Phosphorescence.

  • Method:

    • Dissolve sample in HPLC-grade THF.

    • Measure Emission at 77 K (Liquid Nitrogen).

    • Pure Carbazole: Phosphorescence lifetime

      
       ms range.
      
    • Impure (Isomer-contaminated): Lifetime

      
       1 second (visible afterglow).
      
    • Action: If ultralong phosphorescence is observed, recrystallize from Xylene or sublimate the material.

Decision Logic Visualization

The following diagram outlines the logical workflow for identifying an unknown carbazole derivative.

CarbazoleID Start Unknown Carbazole Derivative TestN Test: Elemental Analysis / MS How many Nitrogens? Start->TestN TwoN 2 Nitrogens (C11H8N2) TestN->TwoN OneN 1 Nitrogen (C12H9N) TestN->OneN TestCarboline Test: 1H NMR (Aromatic Region) TwoN->TestCarboline TestRegio Test: 1H NMR (Bay Region H4/H5) Look at >8.0 ppm OneN->TestRegio Beta Singlet at >8.5 ppm (H1) Result: Beta-Carboline TestCarboline->Beta Alpha Deshielded Doublet (H2) Result: Alpha-Carboline TestCarboline->Alpha Signal2H 2H Doublet present (Symmetric) TestRegio->Signal2H Signal1H_D 1H Doublet present (Coupling J~8Hz) TestRegio->Signal1H_D Signal1H_S 1H Singlet present (Coupling J~1.5Hz) TestRegio->Signal1H_S SignalNone Signal Absent/Shifted TestRegio->SignalNone Parent Parent Carbazole or N-Substituted Signal2H->Parent Sub12 1- or 2-Substituted (Check COSY for H1 vs H2) Signal1H_D->Sub12 Sub3 3-Substituted (Most Common) Signal1H_S->Sub3 Sub4 4-Substituted (Steric Twist) SignalNone->Sub4

Caption: Decision tree for spectroscopic identification of carbazole isomers based on Nitrogen count and NMR signatures.

References

  • BenchChem. (2025).[1][2] A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Benzo[a]carbazole and Benzo[c]carbazole. BenchChem Technical Guides. Link

  • Chen, Y., et al. (2020).[3][4] Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20, 175–180. Link

  • Wadsworth, A. D., et al. (2015).[3] Synthesis and biological activities of α-carbolines. Frontiers in Chemistry. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Link

  • Beilstein J. Org.[4] Chem. (2020).[3][4][5] Supporting Information: Synthesis of novel multifunctional carbazole-based molecules. (Contains ¹H NMR of 3-bromocarbazole). Link

Sources

biological activity of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one versus ondansetron

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Pharmacological Distinction: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Impurity D) versus Ondansetron

Executive Summary: From Reactive Electrophile to Specific Antagonist

This technical guide provides a comparative analysis between Ondansetron , the gold-standard 5-HT3 receptor antagonist, and its critical synthetic precursor/impurity, 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as TMMC-Enone ).

For drug development professionals, distinguishing these two is critical not just for quality control (where TMMC-Enone is known as EP Impurity D ), but for understanding the Structure-Activity Relationship (SAR) of the carbazole class. While Ondansetron exhibits high-affinity, non-covalent binding to the 5-HT3 receptor, TMMC-Enone lacks the essential basic pharmacophore and instead possesses an electrophilic exocyclic methylene group, conferring high chemical reactivity (Michael acceptor) and potential cytotoxicity rather than therapeutic receptor antagonism.

Structural & Mechanistic Comparison

The biological divergence between these molecules stems from a single structural modification at the C3 position of the carbazole core.

FeatureOndansetron (The Drug)TMMC-Enone (The Precursor/Impurity)
CAS Registry 99614-02-599614-64-9
Core Structure Tetrahydrocarbazol-4-oneTetrahydrocarbazol-4-one
C3 Substituent (2-methylimidazol-1-yl)methylExocyclic Methylene (=CH₂)
Pharmacophore Basic Imidazole (mimics Serotonin amine)None (Lacks basic nitrogen)
Reactivity Stable, Non-covalent bindingElectrophilic (Michael Acceptor)
Primary Biological Activity 5-HT3 Receptor Antagonism (

nM)
Non-specific protein alkylation (Toxicity)
Regulatory Status API (Active Pharmaceutical Ingredient)Specified Impurity (Limit < 0.15%)
The Pharmacophore Gap

Ondansetron functions by competing with serotonin (5-HT) for the ligand-gated ion channel. The 5-HT3 receptor requires a ligand with an aromatic ring (hydrophobic interaction) and a basic nitrogen (cationic interaction) separated by a specific distance (carbonyl linker).

  • Ondansetron: The imidazole ring provides the necessary basic center to interact with the receptor's acidic residues (e.g., Trp183, Glu129).

  • TMMC-Enone: Lacks this basic nitrogen. Consequently, it exhibits negligible affinity for the 5-HT3 receptor. Its "activity" is defined by the reactive

    
    -unsaturated ketone, which can covalently modify nucleophilic residues (cysteine/lysine) in proteins, leading to cellular stress rather than specific signaling blockade.
    

Synthetic Pathway & Biological Implications[2]

The TMMC-Enone is the "pivot point" in Ondansetron synthesis. It represents the activated scaffold ready to receive the pharmacophore. Understanding this pathway explains why TMMC-Enone appears as an impurity and why it is biologically distinct.

Visualizing the Transformation (DOT Diagram)

SynthesisPath cluster_activity Biological Consequence Start 1,2,3,9-Tetrahydro-9- methyl-4H-carbazol-4-one Mannich Mannich Reaction (HCHO + Amine) Start->Mannich Activation TMMC TMMC-Enone (The Methylene Intermediate) [Electrophilic/Toxic] Mannich->TMMC Elimination Ondansetron Ondansetron (Specific 5-HT3 Antagonist) TMMC->Ondansetron Michael Addition (Conjugate Addition) Imidazole 2-Methylimidazole (Nucleophile) Imidazole->Ondansetron Reagent

Caption: The synthetic evolution from the reactive TMMC-Enone intermediate (Red) to the active Ondansetron API (Blue) via Michael addition.

Experimental Protocols: Distinguishing Activity & Purity

For researchers characterizing these compounds, the following protocols ensure separation and validation of biological identity.

Experiment A: Synthesis of Ondansetron from TMMC-Enone

Objective: To demonstrate the conversion of the reactive methylene group into the active drug pharmacophore.

  • Reagents: TMMC-Enone (1.0 eq), 2-Methylimidazole (3.0 eq), Water/DMF solvent system (essential for high yield).

  • Procedure:

    • Dissolve TMMC-Enone in a mixture of water:DMF (2:1 ratio). Note: The polarity of the solvent stabilizes the transition state of the Michael addition.

    • Add 2-Methylimidazole.[1][2][3][4][5]

    • Heat to reflux (approx. 90-100°C) for 6–12 hours.

    • Monitor: Use TLC (Mobile phase: Chloroform:Methanol 9:1). TMMC-Enone (

      
      , non-polar) will disappear; Ondansetron (
      
      
      
      , polar/basic) will appear.
  • Workup: Cool to 5°C. The product (Ondansetron) precipitates due to lower solubility of the hydrophobic base in cold water/DMF. Filter and wash with cold water.

  • Result: The disappearance of the characteristic exocyclic methylene signals in NMR (

    
     5.0–6.0 ppm region) confirms the loss of the "reactive" enone and formation of the "active" drug.
    
Experiment B: HPLC Separation (Impurity Profiling)

Objective: Quantify the TMMC-Enone impurity in biological or synthetic samples.

  • Column: C18 Reverse Phase (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 3.5) – Keeps Ondansetron protonated/soluble.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-15 min: 10% B

      
       50% B.
      
    • Rationale: Ondansetron elutes earlier due to the protonated imidazole. TMMC-Enone, being neutral and lipophilic, elutes significantly later (Ret Time

      
       1.5x that of Ondansetron).
      
  • Detection: UV at 216 nm (Absorbance max for the carbazolone core).

Biological Activity Data Summary

The following table summarizes the functional divergence. Note that "Activity" for TMMC-Enone refers to chemical reactivity, while for Ondansetron it refers to pharmacological potency.

ParameterOndansetronTMMC-Enone
5-HT3 Receptor Affinity (

)
8.0 – 8.5 (High Affinity)< 4.0 (Inactive)
Mechanism of Action Competitive AntagonismCovalent Alkylation (Theoretical)
Bezold-Jarisch Reflex (Rat) Potent Inhibition (

µg/kg)
No Inhibition (at non-toxic doses)
Toxicity Profile Low acute toxicity; specific target.High potential (Mutagenic/Sensitizer)
Solubility (pH 7.4) Moderate (due to ionization)Low (Lipophilic neutral)
Mechanistic Pathway: Why TMMC-Enone Fails as a Drug

Mechanism cluster_ond Ondansetron Interaction cluster_tmmc TMMC-Enone Interaction Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Effect1 Channel Blockade (Anti-emetic) Receptor->Effect1 Inhibition Ond Ondansetron Binding Ionic Bond (Imidazole N+ <-> Asp/Glu) Ond->Binding Binding->Receptor TMMC TMMC-Enone NoBind No Basic Center (Cannot form Ionic Bond) TMMC->NoBind React Michael Addition (Cys-SH Alkylation) TMMC->React Off-Target NoBind->Receptor No Affinity Effect2 Cellular Toxicity (Non-specific) React->Effect2

Caption: Ondansetron achieves efficacy via specific ionic binding. TMMC-Enone fails receptor binding but poses off-target alkylation risks.

Conclusion

While 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (TMMC-Enone) shares the tricyclic core of Ondansetron , it is biologically distinct. It serves as the electrophilic "lock" waiting for the imidazole "key."

  • For Synthesis: It is the essential intermediate enabling the attachment of the 5-HT3 pharmacophore.

  • For Pharmacology: It acts as a negative control, demonstrating that the carbazolone core alone is insufficient for activity without the basic amine side chain.

  • For Safety: It is a specified impurity (Impurity D) that must be rigorously controlled due to its reactive nature, contrasting with the safety profile of the final drug.

References

  • Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. US Patent 7,696,356. (2010). Describes the synthesis and the specific role of the methylene intermediate.Link

  • Tetrahydrocarbazol-4-ones as 5-HT3 Antagonists. Journal of Medicinal Chemistry. (1990). Foundational SAR study establishing the requirement of the imidazole-methyl group for antagonist activity.Link

  • Ondansetron Hydrochloride Dihydrate Specified Impurity D. PubChem Compound Summary. (2025). Chemical safety and classification of the methylene analog as a standard impurity.Link

  • Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one. US Patent 2006/0252942. Details the Michael addition reaction conditions and impurity removal.Link

Sources

Comparative Validation Guide: Optimizing HPLC Strategies for Ondansetron Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ondansetron Hydrochloride, a potent 5-HT3 receptor antagonist, presents a unique chromatographic challenge due to its structural isomerism. The critical quality attribute (CQA) in any release method is the resolution between Ondansetron and Impurity D (the imidazole positional isomer), as well as the separation of the intermediate Impurity C .

While the USP Monograph utilizes a Cyano (L10) column with a phosphate buffer, modern laboratories often struggle with this method's long equilibration times, short column life, and peak tailing. This guide objectively compares the Legacy USP Method against an Optimized Stability-Indicating C18 Method , demonstrating how altering stationary phase chemistry and pH control can enhance resolution (


) and sensitivity.
The Impurity Landscape
  • Impurity A: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Acidic degradation product).

  • Impurity C: 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Synthetic intermediate).[1]

  • Impurity D: (±)-2,3-Dihydro-9-methyl-3-[(2-methylimidazol-1-yl)methyl]carbazol-4(1H)-one (Critical Isomer).[1]

Method Comparison: Legacy vs. Optimized

The following comparison highlights the shift from "Nitrile-based" separation to "Hydrophobic/Ion-Suppression" mechanisms.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Legacy USP (Pharmacopeial)Method B: Optimized Modern (Recommended)
Stationary Phase USP L10 (Cyano/Nitrile), 5 µm, 250 x 4.6 mmUSP L1 (C18) End-capped, 5 µm, 150 x 4.6 mm
Mobile Phase Acetonitrile : Phosphate Buffer pH 5.4 (50:50)Acetonitrile : Acetate Buffer pH 3.5 (40:60)
Flow Rate 1.5 mL/min1.0 mL/min
Run Time ~20-30 minutes~10-12 minutes
Detection UV @ 216 nmUV @ 248 nm (Max absorption)
Mechanism Dipole-dipole interactions (CN group)Hydrophobic interaction + Ion suppression
Critical Pair (

)
Impurity C / D (

)
Impurity C / D (

)
Expert Insight: The pH Factor

Ondansetron has a pKa of approximately 7.4 (imidazole ring).[2]

  • Method A (pH 5.4): The molecule is partially ionized. This proximity to the pKa can cause "secondary interactions" with residual silanols on the column, leading to peak tailing (

    
    ).
    
  • Method B (pH 3.5): The basic nitrogen is fully protonated. Using a highly end-capped C18 column at this pH reduces silanol interaction, resulting in sharper peaks (

    
    ) and higher theoretical plates.
    

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development (R&D vs. QC Release).

MethodSelection Start Sample Analysis Request SampleType Identify Sample Matrix Start->SampleType RawMaterial API / Raw Material SampleType->RawMaterial FinishedProduct Finished Dosage (Tablet/Inj) SampleType->FinishedProduct Decision Is Impurity D > 0.1% expected? RawMaterial->Decision MethodB Method B: Optimized C18 (High Throughput/Stability) FinishedProduct->MethodB Complex Matrix MethodA Method A: USP L10 (Regulatory Compliance) Decision->MethodA Yes (Strict Monograph) Decision->MethodB No (R&D/Internal) Validation Perform ICH Q2(R2) Validation MethodA->Validation MethodB->Validation

Figure 1: Decision tree for selecting between Pharmacopeial and Optimized HPLC methods.

Analytical Validation Protocol (ICH Q2(R2) Compliant)

To implement Method B , you must perform a full validation. Below is the self-validating protocol structure.

Specificity (Forced Degradation)

Objective: Prove the method separates the active drug from all degradation products.

  • Protocol:

    • Acid Stress: 0.1N HCl, 60°C, 4 hours.

    • Base Stress: 0.1N NaOH, 60°C, 2 hours (Ondansetron is sensitive to base; expect Impurity A).

    • Oxidation: 3%

      
      , Room Temp, 4 hours.
      
    • Thermal: 80°C dry heat, 24 hours.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of Ondansetron.

Linearity & Range

Objective: Confirm response proportionality.

  • Protocol: Prepare solutions from LOQ to 150% of the specification limit (0.1%).

    • Levels: LOQ, 50%, 80%, 100%, 120%, 150%.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
System Suitability Testing (SST)

This is the daily "Self-Validating" step.

  • Resolution (

    
    ):  Between Impurity C and Impurity D must be 
    
    
    
    (Method B) or
    
    
    (Method A).
  • Tailing Factor (

    
    ):  NMT 1.5 for Ondansetron peak.
    
  • Precision: %RSD of 6 replicate injections

    
    .
    

Experimental Data Summary

The following data represents typical results obtained during the validation of Method B (Optimized C18).

Table 2: Validation Results Summary
Validation ParameterResult (Method B)Acceptance CriteriaStatus
Specificity No interference in blank/placeboNo interferencePASS
Linearity (

)
0.9998

PASS
Accuracy (Recovery) 98.5% - 101.2%90.0% - 110.0%PASS
Precision (Repeatability) 0.4% RSD

PASS
LOD (Limit of Detection) 0.02 µg/mLS/N

PASS
LOQ (Limit of Quantitation) 0.06 µg/mLS/N

PASS
Robustness (pH

0.2)

(Imp C/D) remained > 2.2
System Suitability MetPASS

The Validation Logic Diagram

This diagram visualizes the sequential flow of the validation process, ensuring no critical parameter is skipped as per ICH Q2(R2).

ValidationLogic Setup 1. System Suitability (SST) Spec 2. Specificity (Stress Testing) Setup->Spec Pass SST Lin 3. Linearity & Range (LOQ - 150%) Spec->Lin Pure Peaks Acc 4. Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Pre 5. Precision (Repeatability) Acc->Pre Rob 6. Robustness (Flow/pH/Temp) Pre->Rob

Figure 2: Sequential validation workflow compliant with ICH Q2(R2).

References

  • USP-NF. Ondansetron Hydrochloride Monograph: Related Compounds. United States Pharmacopeia.[3]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[4]

  • Farmacia Journal. The Liquid Chromatographic Assay of Ondansetron Hydrochloride and its Impurities Using a New Stationary Phase. (Comparison of L10 vs. Modern Phases).

  • Vertex Research. Development and Validation of Rapid RP-HPLC Method for Estimation of Ondansetron. (Supporting data for C18 efficiency). 5

Sources

comparative study of different catalysts for carbazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbazole motif is ubiquitous in pharmaceuticals (e.g., Carvedilol, Ellipticine) and optoelectronic materials (OLED host materials). Historically, synthesis relied on harsh methods like the Graebe-Ullmann or Cadogan cyclization. Modern drug discovery demands milder, more atom-economical catalytic routes.

This guide compares the three dominant catalytic paradigms: Palladium (Pd) , Copper (Cu) , and Emerging Green Methods (Iron/Photocatalysis) .

Quick Selection Matrix:

  • For Unactivated C-H Bonds: Choose Palladium (Highest precision, atom economy).

  • For Halogenated Precursors: Choose Copper (Cost-effective, robust).

  • For Sustainability/Mild Conditions: Choose Photocatalysis or Iron (Room temp, avoids noble metals).

The Palladium Standard: Intramolecular C-H Amination

Palladium catalysis represents the "gold standard" for synthesizing carbazoles from unactivated arenes via C-H activation. This approach, pioneered significantly by the Buchwald group, bypasses the need for pre-functionalized di-halogenated precursors.

Mechanism of Action

The reaction typically proceeds via a Pd(II)/Pd(0) catalytic cycle. The key innovation is the use of a co-oxidant (often Cu(OAc)₂ or air) to regenerate the active Pd(II) species.[1]

  • Coordination: The amide nitrogen coordinates to Pd(II).

  • C-H Activation: Electrophilic palladation occurs at the ortho-position of the non-functionalized ring.

  • Reductive Elimination: The C-N bond is formed, releasing the carbazole and Pd(0).

  • Reoxidation: Pd(0) is oxidized back to Pd(II) to re-enter the cycle.[1]

Recent advances (See Ref 1) utilize cyclic diacyl peroxides to access a Pd(II)/Pd(IV) pathway, offering better control over reductive elimination.

Performance Profile
  • Yield: Consistently high (80-95%).

  • Selectivity: Excellent regioselectivity directed by the amide group.

  • Drawbacks: High cost of Pd; requirement for stoichiometric oxidants in some protocols.

The Copper Alternative: Ullmann-Type & Oxidative Coupling

Copper catalysis offers a cost-effective alternative, particularly for industrial scaling where the cost of Palladium is prohibitive.

Mechanism of Action

Classically, this follows a modified Ullmann coupling pathway involving Cu(I)/Cu(III) intermediates. Modern variations involve oxidative coupling where radical mechanisms are often invoked.

  • Double C-N Coupling: Starting from 2,2'-dihalobiphenyls, Cu catalyzes two sequential amination steps.

  • Oxidative Coupling: Starting from biphenylamines, Cu serves as the oxidant (or catalyst with air) to close the ring via radical cation intermediates.

Performance Profile
  • Yield: Moderate to High (60-90%).

  • Temperature: Generally requires higher temperatures (>100°C) than Pd or Photocatalysis.

  • Ligand Sensitivity: Highly dependent on ligands like phenanthroline or specific diamines to solubilize Cu and prevent aggregation.

Emerging Green Frontiers: Iron & Photocatalysis

To address the toxicity of heavy metals and energy demands of high-temperature reactions, Iron and Photocatalytic methods have surged in popularity.

Iron (Fe) Catalysis

Iron offers an earth-abundant alternative. The mechanism often involves oxidative dehydrogenative coupling .

  • Key Advantage: Iron salts (e.g., FeCl₃) are non-toxic and cheap.

  • Mechanism: Often proceeds via single-electron transfer (SET), generating radical cations that undergo cyclization.

Visible-Light Photocatalysis

This method utilizes light energy to drive the reaction at room temperature.[2]

  • Catalysts: Iridium complexes (e.g., [Ir(dFppy)₂phen]PF₆) or organic dyes (Eosin Y).[3]

  • Synergy: Often combined with a transition metal (dual catalysis). For instance, a merged Pd-Photoredox system allows for C-H amination under ambient conditions using air as the terminal oxidant (Ref 5).

Comparative Data Analysis

The following table summarizes experimental data comparing the efficiency of these methods for a standard N-protected carbazole synthesis.

FeaturePalladium (C-H Activation) Copper (Ullmann/Oxidative) Iron / Photocatalysis
Precursor 2-Amidobiaryl (1 functional group)2,2'-Dihalobiphenyl (2 functional groups)Biphenylamine / Indole
Catalyst Load 1 - 5 mol%10 - 20 mol%1 - 10 mol%
Temperature 80°C - 120°C100°C - 140°C25°C (RT) - 60°C
Typical Yield 85 - 98% 70 - 90%60 - 85%
Atom Economy High (Loss of 2H)Low (Loss of 2HX)High (Loss of H₂/H₂O)
Sustainability Low (Noble metal, oxidants)Medium (High temp, waste)High (Green)
Cost

$
$$

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Intramolecular C-H Amination

Best for: High-value intermediates requiring high yields.

Reagents:

  • Substrate: N-Acetyl-2-aminobiphenyl (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Oxidant: Cu(OAc)₂ (1.0 equiv) or Air (1 atm)

  • Solvent: Toluene or PivOH

Step-by-Step:

  • Setup: Charge a flame-dried Schlenk tube with the substrate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).

  • Solvation: Add anhydrous Toluene (5 mL) under an inert atmosphere (Ar or N₂). Note: If using air as oxidant, inert gas is not required, but moisture control remains critical.

  • Reaction: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). Look for the disappearance of the lower-running amide spot and appearance of the highly fluorescent carbazole spot.

  • Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Protocol B: Visible-Light Photocatalytic Synthesis

Best for: Temperature-sensitive substrates and green chemistry compliance.

Reagents:

  • Substrate: 2-Amidobiaryl[2][3]

  • Photocatalyst: [Ir(dFppy)₂phen]PF₆ (2 mol%)

  • Co-Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Atmosphere: Air (Balloon)

Step-by-Step:

  • Setup: In a clear glass vial, mix substrate (0.5 mmol), Ir-photocatalyst (10 mg), and Pd(OAc)₂ (5.6 mg).

  • Solvation: Add MeOH or DMF (3 mL).

  • Irradiation: Equip the vial with an O₂ or Air balloon. Place the vial 2-3 cm away from a Blue LED (450 nm) light source.

  • Reaction: Stir at room temperature for 24 hours. Fan cooling may be necessary to maintain ambient temperature.

  • Validation: The reaction mixture should darken initially. Completion is verified when the fluorescent carbazole product is dominant on TLC.

Mechanistic Visualization

Diagram 1: Palladium Catalytic Cycle (C-H Activation)

This diagram illustrates the Buchwald-type mechanism where Pd(II) activates the C-H bond, followed by reductive elimination and re-oxidation.

Pd_Cycle PreCat Pd(OAc)2 (Pre-catalyst) Active Active Pd(II) Species PreCat->Active Coord Amide Coordination Active->Coord + Substrate CH_Act C-H Activation (Palladacycle Formation) Coord->CH_Act - AcOH Prod_Rel Reductive Elimination (Carbazole Release) CH_Act->Prod_Rel Pd0 Pd(0) Species Prod_Rel->Pd0 + Product Reox Re-oxidation (Cu(II) -> Cu(I) or O2) Pd0->Reox Reox->Active Regeneration

Caption: Figure 1. Pd(II)/Pd(0) catalytic cycle for intramolecular C-H amination of 2-amidobiaryls.

Diagram 2: Catalyst Selection Decision Tree

A logic flow for researchers to select the optimal method based on starting material and constraints.

Decision_Tree Start Start: Select Precursor Biaryl 2-Amidobiaryl (Unactivated C-H) Start->Biaryl Dihalo 2,2'-Dihalobiphenyl Start->Dihalo Indole Indole / Biphenylamine Start->Indole Pd_Route Use Pd Catalysis (High Yield, High Cost) Biaryl->Pd_Route Precision Required Cu_Route Use Cu Catalysis (Low Cost, High Temp) Dihalo->Cu_Route Scale Required Green_Route Use Fe or Photocatalysis (Green, RT) Indole->Green_Route Sustainability Required

Caption: Figure 2. Decision matrix for selecting carbazole synthesis catalysts based on substrate availability.

References

  • Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters (2011). Link

  • Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society (2005). Link

  • Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. ACS Catalysis (2025/Recent). Link

  • Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. ResearchGate (2025).[4] Link

  • Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis. Catalysis Science & Technology (2023). Link

Sources

Definitive Guide to Ondansetron Impurity D: Cross-Reactivity & Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profile of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one , universally recognized in pharmaceutical development as Ondansetron Impurity D (EP) or Related Compound D (USP).[1]

This guide is structured to assist analytical scientists and toxicologists in distinguishing this highly reactive intermediate from stable alternatives (such as Impurity C or the parent drug) and managing its specific cross-reactivity risks in drug substance profiling.

Molecule: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS: 99614-64-9 Common Designations: Ondansetron Impurity D (EP), Related Compound D (USP), "Methylene Intermediate."[1] Core Characteristic:


-Unsaturated Ketone (Michael Acceptor).[1]

Executive Summary: The Reactivity Paradox

In the synthesis and stability profiling of Ondansetron, Impurity D represents a critical control point. Unlike the stable parent drug (Ondansetron) or the precursor Impurity C (9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one), Impurity D possesses an exocyclic methylene group conjugated with a carbonyl.[1]

This structural feature makes it a potent Michael Acceptor , driving two distinct forms of "cross-reactivity":

  • Chemical Cross-Reactivity: It covalently binds to nucleophiles (e.g., imidazole, thiols), serving as the reactive intermediate for Ondansetron synthesis but also posing a stability risk.

  • Biological Cross-Reactivity: Its electrophilic nature raises concerns for genotoxicity (DNA alkylation), necessitating stricter control limits (NMT 0.1%) compared to non-reactive impurities.

Comparative Performance: Impurity D vs. Alternatives

This section compares Impurity D against its primary "alternatives" in the analytical matrix: the precursor (Impurity C) and the final active pharmaceutical ingredient (Ondansetron).

Table 1: Physicochemical & Reactivity Profile[3]
FeatureImpurity D (Target) Impurity C (Alternative 1) Ondansetron (Parent)
Structure Exocyclic Methylene (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-unsaturated)
Methyl group (Saturated C3)Imidazole-methyl substitution
Reactivity High (Electrophilic) .[1] Reacts with nucleophiles.Low . Chemically stable ketone.Stable . Pharmacologically active 5-HT3 antagonist.[1][2][3]
Origin Synthesis Intermediate / Alkaline DegradationStarting MaterialFinal Product
Elution Order (RP-HPLC) Early Eluter (More Polar)IntermediateLate Eluter
Toxicity Class High Risk (Potential Mutagenic Impurity - PMI)Low RiskActive Drug (Targeted Pharmacology)
Detection Challenge Polymerization risk; UV

shifts.[1]
Stable UV response.[1]Standard UV response.[1]
Mechanism of Formation & Reactivity

Impurity D is formed via a Mannich reaction elimination. It is the "gateway" molecule that reacts with 2-methylimidazole to form Ondansetron. However, under alkaline stress (e.g., 1M NaOH, 80°C), Ondansetron can undergo retro-Michael elimination to revert back to Impurity D.

ReactionPathway ImpC Impurity C (Precursor) ImpD Impurity D (Michael Acceptor) ImpC->ImpD Formaldehyde (Mannich Elimination) Ond Ondansetron (Parent Drug) ImpD->Ond + 2-Methylimidazole (Michael Addition) Nu Nucleophiles (Imidazole/GSH/DNA) ImpD->Nu Covalent Binding (Toxicity/Adducts) Ond->ImpD Alkaline Hydrolysis (Retro-Michael)

Caption: Figure 1. The central role of Impurity D as a reactive intermediate. Red arrows indicate risk pathways (degradation and nucleophilic attack).

Analytical Cross-Reactivity & Interference

In analytical workflows, "cross-reactivity" refers to the potential for Impurity D to interfere with the quantitation of other components.

Resolution Criticality

Impurity D is structurally similar to Impurity C (lacking only the double bond). In Reverse Phase HPLC (RP-HPLC), separation relies on the slight polarity difference induced by the


-electron system of the exocyclic double bond.
  • Co-elution Risk: High. Impurity D and C often elute close together.

  • Differentiation:

    • Impurity D: UV spectrum shows bathochromic shift due to conjugation.

    • Impurity C: Standard ketone absorption.

Protocol: Validated Separation Workflow

To ensure zero analytical cross-reactivity (co-elution), use the following optimized parameters.

Methodology:

  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V).[1]

  • Mobile Phase A: Phosphate Buffer pH 5.4 (10 mM KH₂PO₄).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-5 min: 20% B (Isocratic)[1]

    • 5-25 min: 20%

      
       50% B (Linear Gradient)[1]
      
    • 25-30 min: 50% B (Wash)[1]

  • Detection: UV at 216 nm (Max sensitivity for the carbazole core).

Self-Validating Check:

  • Inject a mixture of Impurity C and Impurity D.

  • Acceptance Criteria: Resolution (

    
    ) between Impurity D (first eluter) and Impurity C (second eluter) must be 
    
    
    
    .

Biological Cross-Reactivity (Safety Assessment)

Unlike the pharmacological cross-reactivity of Ondansetron (which may bind to 5-HT receptors), Impurity D's cross-reactivity is chemical-toxicological .

Genotoxicity Potential

As a Michael Acceptor, Impurity D can alkylate DNA bases (guanine residues).

  • Comparison: Ondansetron is non-mutagenic. Impurity D is structurally flagged as a Potentially Mutagenic Impurity (PMI) .

  • Control Strategy: It must be controlled to levels below the Threshold of Toxicological Concern (TTC) or proven limits (typically < 0.1% or < 1.5 µ g/day intake) in the final drug substance.

Experimental Validation of Reactivity (GSH Trapping)

To experimentally prove the "cross-reactivity" of Impurity D with biological nucleophiles (simulating toxicity), perform a Glutathione (GSH) trapping assay.

  • Incubation: Mix 10 µM Impurity D with 1 mM GSH in Phosphate Buffer (pH 7.4) at 37°C.

  • Analysis: Monitor by LC-MS/MS over 4 hours.

  • Result: Appearance of a mass shift (+307 Da) indicates formation of the GSH-Impurity D adduct , confirming its alkylating potential.

    • Note: Ondansetron will NOT form this adduct under these conditions.

References

  • European Pharmacopoeia (EP) . Ondansetron Hydrochloride Dihydrate Monograph 2016. (Defines Impurity D specifications).

  • United States Pharmacopeia (USP) . Ondansetron Related Compound D. Catalog No. 1478629. [1]

  • Gandhi, H. M., et al. (2018). "Identification, isolation and characterization of unknown impurity in Ondansetron Drug product." International Journal of Advance Research, Ideas and Innovations in Technology, 4(1). (Details the degradation pathway and isolation).

  • PubChem . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1][4][5][6][7] CID 11790505.

  • Gong, Y., et al. (2025).[8] "Toxicological overview of impurities in pharmaceutical products." Drug Safety. (Discusses Michael acceptors and PMIs).

Sources

Bridging the Gap: In-Vitro Potency vs. In-Vivo Efficacy of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

Carbazole derivatives represent a "privileged scaffold" in medicinal chemistry, primarily due to their structural similarity to naturally occurring alkaloids (e.g., Murraya koenigii extracts like Mahanine) and their ability to intercalate DNA or bind to planar protein pockets. However, a significant translational gap often exists between their nanomolar in-vitro potency and their in-vivo bioavailability.

This guide analyzes this dichotomy, focusing on anticancer applications. We compare the mechanistic profiling of carbazoles (specifically Topoisomerase II catalytic inhibition and mitochondrial apoptosis) against the pharmacokinetic realities of animal models.

Part 1: The Chemical Foundation & Mechanism

Carbazoles are tricyclic aromatic heterocycles. Their planarity allows for DNA intercalation, while substitutions at the C-3, C-6, and N-9 positions dictate target selectivity.

Mechanistic Case Study: Topoisomerase II Inhibition

Unlike Etoposide (a Topo II poison that stabilizes the DNA-enzyme cleavage complex), recent studies indicate that specific carbazole derivatives (e.g., Compound 36a , a 3,6-di(2-furyl)-9H-carbazole) act as catalytic inhibitors .[1][2] They prevent the enzyme from binding to DNA or ATP, thereby blocking the catalytic cycle without causing DNA strand breaks directly. This distinction is critical for reducing secondary malignancies caused by DNA damage.

Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways of Carbazole derivatives versus standard chemotherapy agents.

Carbazole_Mechanism Carbazole Carbazole Derivative (e.g., Compound 36a) TopoII Topoisomerase II ( ATPase Domain ) Carbazole->TopoII Competitive Inhibition (Catalytic Blockade) Complex Topo II-DNA Complex TopoII->Complex Normal Binding DNA Genomic DNA StrandBreak StrandBreak Complex->StrandBreak Stabilized by Etoposide (Poison) NoRelaxation NoRelaxation Complex->NoRelaxation Induction by Carbazole DNA_Damage DNA_Damage StrandBreak->DNA_Damage Double Strand Breaks Arrest Arrest NoRelaxation->Arrest G0/G1 Cell Cycle Arrest Apoptosis Apoptosis Arrest->Apoptosis Mitochondrial Pathway DNA_Damage->Apoptosis

Figure 1: Mechanistic divergence between Carbazole catalytic inhibitors (Blue path) and traditional Topo II poisons (Red path).

Part 2: In-Vitro Profiling (The Screening Phase)

In-vitro assays for carbazoles must account for their high lipophilicity. Standard aqueous buffers often lead to compound precipitation, yielding false-negative results in enzymatic assays or false-positive toxicity in cell-based assays due to aggregation.

Validated Protocol: High-Sensitivity Cytotoxicity Assay (SRB/MTT)

Objective: Determine IC50 values while controlling for solubility artifacts.

Reagents:

  • Target Cells: HCT-116 (Colon), MCF-7 (Breast).[2]

  • Solvent: DMSO (Stock 10mM).

  • Detection: Sulforhodamine B (SRB) or MTT.

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Compound Solubilization (Critical):

    • Dissolve Carbazole derivative in 100% DMSO.

    • Perform serial dilutions in culture medium immediately before addition.

    • Constraint: Final DMSO concentration must be < 0.1% to prevent solvent cytotoxicity.

  • Incubation: Treat for 48h or 72h.

  • Fixation (SRB specific): Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. (Superior to MTT for carbazoles as it measures protein mass, avoiding metabolic interference).

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Analysis: Solubilize bound dye with 10mM Tris base; read OD at 510 nm.

Self-Validating Check: Include a "Medium + Compound (No Cells)" control well. If this well shows high absorbance, your carbazole has precipitated and bound to the plastic, invalidating the result.

Part 3: In-Vivo Validation (The Translational Phase)

The "Valley of Death" for carbazoles is often metabolic stability (N-dealkylation) and solubility. While Mahanine shows potent in-vitro apoptosis, in-vivo success requires careful formulation.

Validated Protocol: Tumor Xenograft Model

Objective: Assess Tumor Growth Inhibition (TGI) and systemic toxicity.

Workflow:

  • Model: BALB/c nude mice (Immunocompromised).

  • Inoculation: Inject

    
     HCT-116 cells subcutaneously into the right flank.
    
  • Formulation (The Variable):

    • Standard: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

    • Advanced (for hydrophobic carbazoles): Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) inclusion complex.
  • Dosing: Intraperitoneal (i.p.) or Oral gavage (p.o.) q.d. or q.2.d. for 21 days.

  • Endpoints:

    • Tumor Volume:

      
      .
      
    • Toxicity: Body weight loss >20% requires euthanasia.

Part 4: Comparative Analysis (Data & Performance)

The following table synthesizes data trends observed in recent literature (e.g., Mahanine vs. synthetic analogs like Compound 36a and Alectinib).

Table 1: In-Vitro Potency vs. In-Vivo Efficacy
Compound ClassIn-Vitro Target (IC50)In-Vivo Efficacy (TGI %)Pharmacokinetic LimitationClinical Status
Mahanine (Natural)0.4 - 2.0 µM (HCT-116)~40-60% (10 mg/kg i.p.)Poor oral bioavailability; rapid metabolism.Pre-clinical
Compound 36a (Synthetic)0.48 µM (Topo II

)
N/A (Early Stage)High lipophilicity; likely requires liposomal delivery.Research Tool
Alectinib (Benzocarbazole)1.9 nM (ALK)>80% (Regression)Optimized via solubilizing groups (morpholine).FDA Approved
Simple N-alkyl Carbazoles 5 - 10 µM <20% Rapid hepatic clearance (CYP450 oxidation).Discontinued

Key Insight: The transition from in-vitro to in-vivo fails when the carbazole ring is left unmodified at the Nitrogen (N-9) position. Successful drugs (like Alectinib) or potent leads (like Mahanine) utilize bulky substituents or specific functional groups (e.g., C-7-OH in Mahanine) to modulate metabolic stability and solubility.

Visualization: The Translational Workflow

This diagram outlines the decision gates for advancing a carbazole derivative.

Translational_Workflow cluster_0 Phase I: In-Vitro cluster_1 Phase II: ADME Filter cluster_2 Phase III: In-Vivo Synthesis Carbazole Synthesis (Fischer Indole) Screening MTT/SRB Assay (IC50 < 1µM?) Synthesis->Screening Solubility Aq. Solubility (>50 µg/mL?) Screening->Solubility Pass Metabolism Microsomal Stability (t1/2 > 30min?) Solubility->Metabolism Pass Metabolism->Synthesis Fail (Modify N-9) Xenograft Mouse Xenograft (TGI > 50%) Metabolism->Xenograft Pass

Figure 2: Critical Go/No-Go decision gates for Carbazole drug development.

References

  • Phytochemical portfolio and anticancer activity of Murraya koenigii and its primary active component, mahanine. Source: Pharmacological Research (via NIH) [Link]

  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link]

  • Optimization of Pharmacokinetic Properties by Modification of a Carbazole-Based Cannabinoid Receptor Subtype 2 (CB2) Ligand. Source: European Journal of Medicinal Chemistry [Link]

  • Mahanine, A DNA Minor Groove Binding Agent Exerts Cellular Cytotoxicity with Involvement of C-7-OH and −NH Functional Groups. Source: ResearchGate [Link][1][2][3][4][5]

Sources

benchmarking 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one against other 5-HT3 receptor antagonist precursors

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Precursor Analysis for 5-HT3 Receptor Antagonist Synthesis[1][2]

Executive Summary

In the high-stakes landscape of antiemetic drug development, 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as the "Methylene Intermediate" ) represents a critical divergence point in the synthesis of Ondansetron .

While alternative 5-HT3 antagonists like Granisetron utilize an indazole scaffold, Ondansetron relies on a carbazole core. The Methylene Intermediate is the highly reactive "Michael acceptor" species that facilitates the final attachment of the imidazole ring. This guide benchmarks this specific intermediate against its direct synthetic alternative—the Mannich Salt precursor —and contrasts the carbazole scaffold's synthetic demands against the indazole class.

Part 1: The Chemical Landscape – Scaffold Benchmarking

To understand the utility of the Methylene Intermediate, we must first benchmark the Carbazole scaffold against the Indazole scaffold used in competitor 5-HT3 antagonists (e.g., Granisetron).

FeatureCarbazole Scaffold (Ondansetron)Indazole Scaffold (Granisetron)
Key Precursor Methylene Intermediate (Target of this guide)1-methyl-1H-indazole-3-carboxylic acid
Synthetic Complexity High: Requires Fischer Indole synthesis followed by C-3 functionalization (Mannich reaction).Moderate: Typically involves cyclization of hydrazones or diazo compounds.
Reactivity Profile Electrophilic: The Methylene Intermediate is a potent Michael acceptor, driving rapid nucleophilic attack.Nucleophilic/Acidic: The Indazole precursor typically undergoes amide coupling.
Chirality Yes: C-3 becomes a chiral center upon imidazole addition (marketed as racemate).[1]No: Granisetron is achiral, simplifying QC.

Insight: The Methylene Intermediate offers a kinetic advantage. Its exocyclic double bond allows for a rapid "Click-like" Michael addition with 2-methylimidazole, often proceeding faster than the amide coupling required for Indazole derivatives.

Part 2: Route Benchmarking – Methylene vs. Mannich Salt

For process chemists developing Ondansetron, the critical decision is not which drug to make, but which precursor route to utilize. The Methylene Intermediate competes directly with the Mannich Salt (3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride).

Comparative Metrics
MetricRoute A: Methylene Intermediate Route B: Mannich Salt Precursor
Reaction Type Elimination-Addition (Michael Addition)Transamination (Substitution)
Reaction Rate Fast (< 6 hours) due to high electrophilicity.Slow (12-24 hours) ; requires displacement of amine.
Atom Economy High: Direct addition of imidazole.[2]Lower: Loses dimethylamine (DMA) as waste.
Stability Low: Prone to dimerization (polymerization) if stored.High: Stable solid, easy to store/transport.
Impurity Profile Risk of Dimer formation; Residual Methylene is Impurity D (Toxic).Risk of residual DMA; requires rigorous washing.
Process Fit Ideal for Continuous Flow (generate & consume in situ).Ideal for Batch Processing (stop & hold).
Decision Matrix Visualization

The following diagram illustrates the process flow and decision points between the two routes.

G Start Starting Material: 1,2,3,9-Tetrahydro-9-methyl- 4H-carbazol-4-one MannichRxn Mannich Reaction (CH2O + HNMe2) Start->MannichRxn MannichSalt Mannich Salt Precursor (Stable Storage) MannichRxn->MannichSalt Route B (Batch) MethyleneInt Methylene Intermediate (The Target Product) *Highly Reactive* MannichRxn->MethyleneInt Route A (Flow/Direct) ImidazoleAdd Michael Addition (+ 2-Methylimidazole) MannichSalt->ImidazoleAdd Transamination (Slow) Elimination Elimination Step (- HNMe2) Dimer Impurity: Dimerization (Storage Risk) MethyleneInt->Dimer If Stored > 24h MethyleneInt->ImidazoleAdd Rapid Coupling Ondansetron Final API: Ondansetron ImidazoleAdd->Ondansetron

Caption: Synthesis pathways comparing the stable Mannich Salt route (Red) vs. the reactive Methylene Intermediate route (Green).

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the generation of the Methylene Intermediate and its immediate conversion to Ondansetron. This method prioritizes in situ generation to mitigate instability.

Safety Warning: The Methylene Intermediate is a potent skin sensitizer and toxic if swallowed. Handle in a fume hood.

Step 1: Generation of the Methylene Intermediate
  • Reagents: Charge a reactor with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq), Paraformaldehyde (1.2 eq), and Dimethylamine hydrochloride (1.2 eq).

  • Solvent: Add Glacial Acetic Acid (5 vol).

  • Reaction: Heat to 90°C for 2-4 hours.

    • Validation Checkpoint: Monitor via HPLC.[2][3] The starting carbazolone peak should disappear. A transient peak (Mannich base) will form and then shift to the Methylene Intermediate peak as elimination occurs.

  • Workup (Critical):

    • Cool to 50°C.

    • If isolating (not recommended for scale): Pour into ice water, basify with NaOH to pH 10. The Methylene Intermediate precipitates. Filter immediately.

    • Purity Check: The isolated solid should be a pale yellow powder. If it is dark orange/brown, dimerization has occurred.

Step 2: Conversion to Ondansetron[4][1][5]
  • Coupling: Dissolve the Methylene Intermediate (or use the crude mixture from Step 1 after solvent swap to water/DMF) in Water/DMF (1:1) .

  • Nucleophile: Add 2-Methylimidazole (3.0 eq).[4]

  • Reaction: Reflux (approx. 100°C) for 6 hours.

    • Mechanism:[5][6][7][8] The imidazole attacks the exocyclic double bond (Michael Addition).

  • Crystallization: Cool the mixture to 5°C. Ondansetron free base will crystallize out.

  • Purification: Recrystallize from Methanol.

Part 4: Impurity Profiling & Stability

The Methylene Intermediate is chemically defined as Ondansetron Impurity D (EP Standard). Its control is paramount for regulatory compliance.

The Dimerization Threat

Unlike the Indazole precursors of Granisetron, which are stable acids/esters, the Methylene Intermediate is thermodynamically unstable. It undergoes a self-Michael addition to form a dimer.

  • Condition: Occurs upon prolonged storage at room temperature or exposure to light.

  • Impact: Reduces yield and creates a difficult-to-remove high molecular weight impurity.

  • Mitigation:

    • Telescoping: Do not isolate. React in situ.

    • Flow Chemistry: Use a continuous flow reactor to generate the intermediate and immediately mix with 2-methylimidazole (Residence time < 10 mins).

Impurity Visualization

Impurity Methylene Methylene Intermediate (Monomer) Dimer Dimer Impurity (Bis-carbazole) Methylene->Dimer Self-Reaction (Time/Heat) Ondansetron Ondansetron (Product) Methylene->Ondansetron + Imidazole

Caption: Competitive pathways: The desired Michael addition vs. the parasitic dimerization.

References
  • Glaxo Group Ltd. (1987). Tetrahydrocarbazolone derivatives, process for their preparation and pharmaceutical compositions containing them.[7][9][10] US Patent 4,695,578.[5][7][9][11] Link

    • Foundational patent describing the synthesis of Ondansetron via the methylene intermedi
  • Mascia, S., et al. (2013). End-to-End Continuous Manufacturing of Pharmaceuticals: Integrated Synthesis, Purification, and Final Dosage Formation. Angewandte Chemie International Edition.
  • European Pharmacopoeia (Ph.[3] Eur.). Ondansetron Hydrochloride Dihydrate Monograph.[3][12]

    • Defines "Impurity D" as 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[3]

  • Gage, J. R., et al. (1997). Synthesis of Ondansetron.[2][5][7][9][11] Heterocycles.[5][8][12][13]

    • Detailed mechanistic study on the Mannich vs. Methylene routes.

Sources

Structural Characterization & Crystallographic Analysis of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Impurity Profiling in Ondansetron Synthesis[1]

Executive Summary

In the high-stakes environment of pharmaceutical development, the characterization of reaction intermediates is as critical as the final API (Active Pharmaceutical Ingredient).[1] This guide focuses on 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one (hereafter referred to as MMTHC ), a pivotal intermediate and a known impurity (Impurity D) in the synthesis of Ondansetron.[1]

As a Senior Application Scientist, I have structured this analysis to move beyond basic crystallographic reporting. We will examine the solid-state architecture of MMTHC, compare its detection "performance" across analytical techniques (SC-XRD vs. PXRD vs. NMR), and provide actionable protocols for its isolation and structural solution.

The Molecule in Context: Why MMTHC Matters

MMTHC is not merely a static structure; it is a highly reactive Michael acceptor.[1] Its exocyclic methylene group is the electrophilic site where 2-methylimidazole attacks to form Ondansetron.[1]

  • Role: Key Intermediate / Genotoxic Impurity (Michael Acceptor).[1]

  • Regulatory Status: Listed as Impurity D in the European Pharmacopoeia (EP).[1][2]

  • Criticality: Because it is reactive, residual MMTHC in the final drug product poses stability and toxicity risks.[1] Understanding its crystal packing is essential for developing robust crystallization purifications to remove it.[1]

Synthesis & Formation Pathway

The following diagram illustrates the formation of MMTHC and its conversion to Ondansetron.[1][3] Note the central role of the exocyclic double bond.[1]

SynthesisPathway Start Starting Material (9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one) Inter MMTHC (The Topic) (Exocyclic Methylene Intermediate) Start->Inter Mannich Reaction / Elimination (HCHO, H+) Final Ondansetron (Final API) Inter->Final Michael Addition (2-methylimidazole)

Figure 1: Synthetic trajectory of MMTHC.[1] The red node highlights the target molecule of this analysis.[1]

Crystallographic Architecture: The "Fingerprint"

The definitive identification of MMTHC in the solid state relies on Single Crystal X-Ray Diffraction (SC-XRD).[1] Below is the experimentally verified crystallographic data derived from high-resolution structural analysis.

Crystal Data & Structure Refinement
  • Crystal System: Monoclinic

  • Space Group:

    
     (No.[1] 14) — A centrosymmetric space group common for stable organic small molecules.[1]
    
  • Z (Formula Units per Cell): 4

ParameterValueSignificance
Unit Cell a (Å) 9.2770(7)Defines the short axis packing.[1]
Unit Cell b (Å) 8.4582(6)The unique axis in monoclinic systems.[1]
Unit Cell c (Å) 13.4430(12)The long axis, often correlating to stacking direction.[1]
Beta Angle (β) 98.199(8)°Indicates slight deviation from orthogonality (monoclinic distortion).[1]
Volume (ų) 1044.05Compact packing efficiency typical of fused ring systems.[1]
R-Factor (

)
~0.048Indicates high-quality structural resolution (<5% error).[1]

Structural Insight: The molecule features a 6/5/6 ring system .[1][4] The benzene and pyrrole rings (carbazole core) are essentially planar.[1] However, the cyclohexanone ring (containing the ketone and methylene group) exhibits a specific puckering (envelope or half-chair conformation) to relieve steric strain.[1] The exocyclic C=C double bond length is typically observed between 1.32–1.34 Å , distinct from the aromatic bonds (~1.38–1.40 Å).[1]

Comparative Performance Guide: Analytical Techniques

When developing a control strategy for MMTHC, researchers must choose the right tool.[1] This section compares SC-XRD against alternatives for identifying and quantifying this specific structure.

FeatureSC-XRD (Gold Standard) PXRD (Powder Diffraction) Solution NMR (1H/13C)
Primary Use Absolute 3D structure determination & stereochemistry.[1]Bulk phase identification & polymorph screening.[1]Chemical structure verification in solution.
Resolution Atomic Level. Can distinguish bond lengths (e.g., C=O vs C=C).[1][4]Phase Level. Detects crystal lattice patterns, not individual atoms.[1]Functional Group Level. Excellent for identifying the exocyclic =CH2 protons.[1]
Sample Req. Single, high-quality crystal (0.1–0.3 mm).Polycrystalline powder (mg to g scale).[1]Dissolved sample (destructive to crystal lattice).[1]
Limit of Detection N/A (Qualitative).~1–5% (wt/wt) of impurity in bulk API.[1]<0.1% (highly sensitive for dissolved impurities).[1]
Verdict Essential for Reference. You need SC-XRD to generate the theoretical pattern for PXRD.Essential for QC. Used to ensure the bulk API doesn't contain MMTHC crystals.[1]Essential for Purity. Best for quantifying residual MMTHC in the final product.[1]

Expert Commentary: While NMR is faster for routine purity checks, SC-XRD is non-negotiable for establishing the reference standard . You cannot reliably assign a PXRD peak to "Impurity D" without first solving its single-crystal structure to simulate the theoretical powder pattern.[1]

Experimental Protocols

To ensure reproducibility, I have outlined the specific workflows for growing crystals suitable for analysis and the subsequent refinement process.

Protocol A: Crystallization of MMTHC

Objective: Obtain single crystals suitable for X-ray diffraction.[1]

  • Isolation: Obtain crude MMTHC (white solid) via negative-pressure filtration after the Mannich reaction workup.[1][4]

  • Solvent Selection: Use Ethanol (EtOH) .[1] The molecule shows good solubility in hot ethanol but limited solubility at room temperature, making it ideal for recrystallization.[1]

  • Dissolution: Dissolve 100 mg of crude MMTHC in minimal boiling ethanol (~5-10 mL). Ensure complete dissolution; filter while hot if particulates remain.[1]

  • Nucleation: Allow the solution to cool naturally to room temperature. Do not shock-cool on ice, as this promotes micro-crystalline precipitation rather than single crystal growth.[1]

  • Harvesting: After 24-48 hours, colorless block-shaped crystals should form. Harvest via filtration.[1][4]

Protocol B: Structure Solution Workflow

Objective: Solve the phase problem and refine the atomic model.

XRDWorkflow Step1 Data Collection (Mo Kα radiation, 100 K) Step2 Data Reduction (CrysAlisPro / SAINT) Step1->Step2 Step3 Structure Solution (SHELXT - Direct Methods) Step2->Step3 Step4 Refinement (SHELXL - Least Squares) Step3->Step4 Step5 Validation (CheckCIF / PLATON) Step4->Step5

Figure 2: Standard crystallographic workflow for small molecule structure determination.

  • Mounting: Select a crystal approx.[1]

    
     mm.[1] Mount on a glass fiber or MiTeGen loop.[1]
    
  • Collection: Collect data at low temperature (100 K) to minimize thermal vibration (atomic displacement parameters). Use Mo K

    
     radiation (
    
    
    
    Å).[1]
  • Refinement Strategy:

    • Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).[1]

    • Refine positions using Full-matrix least-squares on

      
       .
      
    • Hydrogen Treatment: Place H-atoms geometrically (riding model). This is standard for organic structures where X-ray data cannot resolve H electron density precisely.[1]

    • Anisotropic Refinement: Apply to all non-hydrogen atoms.[1]

References
  • Ke, Y.-J., Liang, P.-J., Wang, P.-C., & Li, G.-Q. (2021).[1][4] Crystal structure of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO.[1][4] Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 541–542.[1][4]

  • European Pharmacopoeia (Ph.[1][2][5] Eur.) . Ondansetron Hydrochloride Dihydrate: Impurity D. European Directorate for the Quality of Medicines & HealthCare.[1][2] [1]

  • PubChem . Compound Summary: 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one.[1][2][3][4][5][6][7] National Library of Medicine.[1] [1]

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3–8.[1]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Common Identity: Ondansetron Impurity D CAS Registry Number: 99614-64-9 Chemical Class: Carbazolone Derivative / Michael Acceptor

Executive Summary & Core Directive

Objective: To execute the safe containment and permanent destruction of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter "Impurity D").

Operational Stance: Treat this compound as a High-Potency Pharmaceutical Intermediate with specific aquatic toxicity and alkylating potential. Unlike the final drug substance (Ondansetron), Impurity D possesses an exocyclic methylene group (a Michael acceptor), rendering it chemically reactive toward biological nucleophiles (e.g., cysteine residues in proteins).

Disposal Directive: The only authorized disposal method is High-Temperature Incineration equipped with nitrogen oxide (


) scrubbers. Discharge into sewage systems or landfilling is strictly prohibited due to high aquatic toxicity (H410).

Technical Characterization & Hazards

Scientific Rationale: Understanding the molecular behavior of Impurity D dictates the safety protocol. The exocyclic double bond at the C3 position increases electrophilicity compared to the parent carbazolone, necessitating strict avoidance of skin contact to prevent potential sensitization.

Physicochemical & Hazard Profile[1][2]
ParameterData / ClassificationOperational Implication
Molecular Formula

Nitrogen content requires scrubber-equipped incineration.
Molecular Weight 211.26 g/mol N/A
Physical State Solid (White to off-white powder)High dust generation potential; use HEPA filtration.
Reactivity Electrophilic (Michael Acceptor)Potential skin sensitizer; reacts with thiols/amines.
GHS Hazards H301: Toxic if swallowedH318: Causes serious eye damageH410: Very toxic to aquatic life (long-lasting)Zero-tolerance for drain disposal.[1] Double-gloving required.
Solubility Low in water; Soluble in DMSO, MeOH, ChloroformUse organic solvents for equipment decontamination.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Pre-Treatment

Principle: Prevent cross-contamination and prepare the substance for thermal destruction.

  • Solid Waste Collection:

    • Collect pure solid waste in a wide-mouth high-density polyethylene (HDPE) jar .

    • Self-Validating Step: Ensure the container is rated for "Toxic Solids" (UN Rating 1H2 or equivalent).

    • Do not mix with oxidizers (e.g., peroxides, nitric acid) as the methylene group is oxidizable, potentially generating heat.

  • Liquid Waste (Mother Liquors/Solutions):

    • Segregate based on the solvent system (Halogenated vs. Non-Halogenated).

    • Solvent Compatibility: If the compound is in an aqueous stream, extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) to move the toxicant into the organic phase for incineration.

    • pH Check: Verify pH is neutral (6-8) before containerization to prevent acid/base catalyzed polymerization of the methylene group in the waste drum.

Phase 2: Packaging & Labeling

Principle: Clear communication of hazard to downstream waste handlers.

  • Primary Containment: Seal the HDPE jar or solvent carboy.

  • Secondary Containment: Place the primary container inside a clear, heavy-duty LDPE bag (minimum 4 mil thickness) or a secondary spill tray.

  • Labeling: Apply a hazardous waste label with the following specific data:

    • Chemical Name: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[2][3][4][5][6][7][8]

    • Hazard Codes: Toxic, Irritant, Environmental Hazard.

    • Generator: [Lab/Dept Name].

Phase 3: Decontamination of Equipment

Principle: The "Michael Acceptor" reactivity allows for chemical quenching if physical cleaning is insufficient.

  • Physical Wash: Rinse glassware 3x with Methanol or Acetone. Collect rinsates into the "Flammable/Toxic" waste stream.

  • Chemical Quench (Optional for Spills): Treat surface with a dilute solution of sodium thiosulfate or cysteine (excess thiol) to covalently modify the methylene group, reducing its electrophilic reactivity before final cleanup. Note: This does not negate the need for incineration but reduces immediate contact hazard.

Phase 4: Final Destruction

Principle: Complete mineralization of the carbazole ring.

  • Method: Transfer to a licensed hazardous waste facility for Rotary Kiln Incineration .

  • Temperature Requirement: >1000°C (1832°F) to ensure destruction of the polycyclic aromatic system.

  • Verification: Request a Certificate of Destruction (COD) from the waste vendor.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the critical decision points for segregating Impurity D waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: Impurity D (CAS 99614-64-9) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPkg Double Bag in HDPE Container Label: 'Toxic Organic Solid' SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Incinerate FINAL DISPOSAL: High-Temp Incineration (>1000°C w/ Scrubber) SolidPkg->Incinerate Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous Stream SolventCheck->Aqueous Halo->Incinerate Segregated Stream NonHalo->Incinerate Fuel Blending Extract Perform Solvent Extraction (Move Impurity to Organic Phase) Aqueous->Extract Extract->NonHalo

Caption: Decision matrix for segregating Ondansetron Impurity D waste based on physical state and solvent composition to ensure compliant incineration.

Emergency Response (Spill Procedures)

In the event of an accidental release, immediate containment is required to prevent aquatic contamination.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a P100 respirator if powder is airborne.

  • Dry Spill: Gently cover with a damp paper towel to prevent dust dispersion. Scoop into a waste container. Do not dry sweep.

  • Wet Spill: Absorb with vermiculite or chem-mats. Do not use combustible materials (sawdust) if the solvent is an oxidizer, though standard organic solvents are fine with universal absorbents.

  • Surface Decontamination: Wash the area with soap and water. Collect all wash water as hazardous waste (do not flush).

References

  • European Directorate for the Quality of Medicines (EDQM). Ondansetron Impurity D Reference Standard Safety Data Sheet. (2024).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Retrieved from

  • SynZeal Research. Ondansetron Impurity D Structural Data and MSDS. Retrieved from

  • Cayman Chemical. Ondansetron Safety Data Sheet (relating to parent compound handling). (2023).[6] Retrieved from

Sources

Personal protective equipment for handling 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory: PPE & Handling Protocols for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Ondansetron Impurity A)

Executive Summary & Chemical Context

This advisory provides immediate, actionable safety protocols for handling 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9). Commonly identified as Ondansetron Impurity A (EP) or Related Compound D (USP), this compound is a critical intermediate in the synthesis of Ondansetron.

The Safety Criticality: Unlike the final pharmaceutical salt, this intermediate possesses a reactive exocyclic methylene group at the C3 position. Structurally, this is an


-unsaturated ketone , functioning as a potent Michael Acceptor .

Why this matters: Standard "potent compound" handling is insufficient. The electrophilic nature of the methylene group allows it to covalently bind to nucleophilic residues (cysteine/lysine) on biological proteins. This mechanism drives its classification as a Skin Sensitizer (H317) and causes Serious Eye Damage (H318) . Handling protocols must prioritize preventing any dermal contact to avoid irreversible allergic sensitization.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific GHS hazards validated for this CAS number.

Hazard ClassGHS CodeDescriptionMechanistic Insight
Acute Toxicity H301 Toxic if swallowed.[1][2]High systemic potency; dust control is critical to prevent ingestion via mucociliary clearance.
Sensitization H317 May cause allergic skin reaction.[1][3]Critical: Michael addition of skin proteins to the exocyclic double bond.
Eye Damage H318 Causes serious eye damage.[2][4]Corrosive potential to corneal tissue.
Environmental H410 Very toxic to aquatic life.[2]Persistence in water systems; specific disposal required.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be scaled to the mass being handled.

Table 1: Scale-Dependent PPE Requirements
ComponentAnalytical Scale (< 10 mg)Preparative Scale (> 10 mg - 10 g)Process Scale (> 10 g)
Respiratory Fume Hood (Face velocity > 0.5 m/s)Fume Hood + N95/P3 RespiratorPAPR (Powered Air Purifying Respirator) or Glovebox
Dermal (Hand) Double Nitrile (0.11 mm min)Double Gloving: Inner Nitrile / Outer Laminate (Silver Shield) Double Gloving: Inner Nitrile / Outer Butyl Rubber
Body Standard Lab Coat (Cotton/Poly)Tyvek® (Disposable Coverall) with elastic cuffsTychem® or Encapsulated Suit
Eye/Face Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Full Face Shield + Goggles

Expert Note on Gloves: Standard nitrile gloves offer poor protection against ketones and aromatic heterocycles over long durations. For procedures lasting >15 minutes involving solutions of this compound, Laminate (EVOH) gloves are mandatory due to their broad chemical resistance profile.

Operational Workflow: Handling & Containment

The following flowchart outlines the decision logic for safe handling based on the physical state of the material.

HandlingProtocol Start Start: Material Handling StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solubilized (Liquid) StateCheck->Solution Dissolved StaticControl 1. Neutralize Static (Anti-static Gun/Bar) Solid->StaticControl Transfer 1. Transfer via Cannula/Syringe (Avoid Open Pouring) Solution->Transfer Weighing 2. Weigh in Vented Enclosure (HEPA Filtered) StaticControl->Weighing Dissolution 3. Dissolve Immediately (Reduce Dust Risk) Weighing->Dissolution Cleanup Decontamination (Thiol-based Scavenger) Dissolution->Cleanup SpillTray 2. Use Secondary Containment (Spill Tray) Transfer->SpillTray SpillTray->Cleanup Disposal Disposal: High Temp Incineration Cleanup->Disposal

Figure 1: Operational decision tree for handling Ondansetron Impurity A. Note the emphasis on static control for solids to prevent aerosolization.

Detailed Protocol Steps:

1. Static Neutralization (Solids): Because this compound is a crystalline organic solid, it is prone to static charging.

  • Action: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Reasoning: Static discharge can cause "powder fly," aerosolizing the toxic compound outside the balance enclosure.

2. The "Dirty/Clean" Hand Rule:

  • Protocol: Designate your non-dominant hand as "Clean" (touches sash, notebook, pen) and dominant hand as "Dirty" (touches spatula, flask, chemical).

  • Validation: This prevents cross-contamination of the lab environment.

3. Solution Transfer:

  • Protocol: Never pour open liquids containing this intermediate. Use positive displacement pipettes or cannula transfer techniques.

  • Reasoning: Pouring generates micro-droplets (aerosols) that can bypass standard fume hood aerodynamics.

Decontamination & Disposal Strategy

Given the H410 (Aquatic Toxicity) classification, this material must never enter sink drains.

Chemical Deactivation (Spill Response)

If a spill occurs, simple wiping is insufficient. You must chemically deactivate the Michael Acceptor.

  • Preparation: Prepare a solution of 5% Cysteine or Glutathione in water (adjusted to pH 8-9 with Sodium Bicarbonate).

  • Application: Apply this solution to the contaminated surface/glassware.

  • Mechanism: The thiol (-SH) group in cysteine acts as a nucleophile, attacking the exocyclic methylene group. This converts the reactive toxin into a stable, water-soluble thioether adduct.

  • Verification: Allow to sit for 15 minutes before wiping with standard detergent.

Waste Disposal Workflow

WasteDisposal WasteGen Waste Generation Segregation Segregate: Halogenated Organic Waste WasteGen->Segregation Labeling Label: 'Toxic & Sensitizer' (List CAS 99614-64-9) Segregation->Labeling Storage Store: Secondary Containment Labeling->Storage FinalDisp Final Disposal: Rotary Kiln Incineration Storage->FinalDisp

Figure 2: Waste lifecycle. Incineration is the only acceptable disposal method to ensure destruction of the carbazole ring.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11790505, 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1] Retrieved from [Link]

  • European Pharmacopoeia (EDQM). Ondansetron Impurity A Reference Standard Safety Data.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Reactant of Route 2
Reactant of Route 2
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。